Elemol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-7-15(6)9-8-12(14(4,5)16)10-13(15)11(2)3/h7,12-13,16H,1-2,8-10H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJIQNADMLPFOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859521 | |
| Record name | 2-[4-Ethenyl-4-methyl-3-(prop-1-en-2-yl)cyclohexyl]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
639-99-6 | |
| Record name | Cyclohexanemethanol, 4-ethenyl-.alpha.,.alpha.,4-trimethyl-3-(1-methylethenyl)-, (1R,3S,4S)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1S,2S,4R)-(-)-α,α-dimethyl-1-vinyl-o-menth-8-ene-4-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Elemol: A Comprehensive Technical Guide for Researchers
Introduction
Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. This guide provides a detailed overview of its chemical structure, physicochemical properties, and pharmacological activities, with a focus on its potential applications in drug discovery and development. The information presented is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.
Chemical Structure and Identification
This compound, with the chemical formula C₁₅H₂₆O, is a sesquiterpenoid possessing a characteristic elemane skeleton.[1] Its structure features a cyclohexane (B81311) ring substituted with a methyl group, an ethenyl (vinyl) group, and an isopropenyl group, along with a tertiary alcohol functional group.
Chemical Identifiers:
| Identifier | Value |
| IUPAC Name | 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol[2] |
| CAS Number | 639-99-6[2] |
| Chemical Formula | C₁₅H₂₆O[2][3][4] |
| Canonical SMILES | CC(=C)C1CC(CCC1(C)C=C)C(C)(C)O[3] |
| InChI Key | GFJIQNADMLPFOW-UHFFFAOYSA-N[3] |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Source |
| Molecular Weight | 222.37 g/mol | [2][3][4] |
| Appearance | Pale yellow to yellow crystals or solid | [5] |
| Melting Point | 51.00 to 52.00 °C | [1] |
| Boiling Point | 144.00 to 145.00 °C at 15.00 mm Hg | [1] |
| Density | 0.936 g/cm³ at 20 °C | [6] |
| Solubility | Soluble in DMSO; Practically insoluble in water | [1][3] |
| logP (Octanol/Water Partition Coefficient) | 4.4 | [2] |
Pharmacological Properties and Mechanism of Action
This compound has demonstrated a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. These properties are attributed to its unique chemical structure and its ability to modulate specific biological pathways.
Anti-inflammatory Activity
This compound, as a constituent of various essential oils, has been associated with anti-inflammatory effects. While specific studies on isolated this compound are limited, the anti-inflammatory action of essential oils containing this compound is often attributed to the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes.
Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Antimicrobial Activity
This compound is recognized for its broad-spectrum anti-infectious properties, including antibacterial, antiviral, antifungal, and antiparasitic activities.[3] While detailed studies on the minimum inhibitory concentrations (MIC) of pure this compound are not extensively available, essential oils containing significant amounts of this compound have shown efficacy against various pathogens. For example, the essential oil of Cryptomeria japonica, which contains this compound, has demonstrated antimicrobial properties. The proposed mechanism of action for terpenoids like this compound often involves the disruption of microbial cell membranes and inhibition of essential cellular processes.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. The essential oil of Myrcia splendens, which contains this compound, has been shown to exhibit cytotoxic activity against A549 lung cancer cells.[7] The proposed mechanism for the anticancer effects of many sesquiterpenoids involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation and migration. Further research is needed to elucidate the specific signaling pathways targeted by this compound in cancer cells.
Caption: General workflow for evaluating the in vitro anticancer activity of this compound.
Experimental Protocols
Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for key assays used to evaluate the pharmacological properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of this compound can be determined using the broth microdilution method.
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in a suitable microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Include positive (microorganism with no this compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Cell Viability Assay (MTT Assay)
The cytotoxic effect of this compound on cancer cells can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilization buffer (e.g., DMSO or isopropanol (B130326) with HCl).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
NF-κB Activation Assay (Western Blot)
The effect of this compound on the NF-κB signaling pathway can be investigated by analyzing the expression and phosphorylation of key proteins using Western blotting.
Methodology:
-
Culture relevant cells (e.g., macrophages like RAW 264.7) and pre-treat with different concentrations of this compound for a specific duration.
-
Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the NF-κB pathway.
-
Lyse the cells and extract total protein.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., IκBα, p65).
-
Incubate with a suitable HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Natural Sources, Isolation, and Synthesis
This compound is naturally present in the essential oils of a variety of plants, including:
-
Chamaecyparis obtusa (Hinoki cypress)[6]
-
Magnolia officinalis
-
Ferula species
-
Cryptomeria japonica (Japanese cedar)
-
Myrcia splendens[7]
Isolation: this compound is typically isolated from essential oils through chromatographic techniques such as column chromatography and preparative gas chromatography.
Synthesis: Chemical synthesis of this compound has been achieved through various multi-step organic synthesis routes, often involving rearrangements of other sesquiterpenoid precursors.
Conclusion
This compound is a promising natural compound with a range of pharmacological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its chemical and biological properties to support ongoing and future research in drug discovery and development. The provided experimental protocols offer a starting point for researchers to explore the mechanisms of action of this intriguing sesquiterpenoid.
References
- 1. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oleanolic Acid Alters Multiple Cell Signaling Pathways: Implication in Cancer Prevention and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemol: A Technical Guide for Researchers and Drug Development Professionals
IUPAC Name: 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol
CAS Number: 639-99-6
Abstract
Elemol is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. It is recognized for its characteristic woody, floral scent and has garnered significant interest in the pharmaceutical and fragrance industries. This document provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, and known biological activities. Detailed experimental protocols for assessing its antimicrobial and anti-inflammatory properties are provided, along with a putative signaling pathway to explain its immunomodulatory effects. This guide is intended for researchers, scientists, and professionals in drug development seeking in-depth information on this compound.
Chemical and Physical Properties
This compound is a C15 sesquiterpenoid with a molecular formula of C15H26O.[1] Its structure features a cyclohexane (B81311) ring with three chiral centers. The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-[(1R,3S,4S)-4-ethenyl-4-methyl-3-prop-1-en-2-ylcyclohexyl]propan-2-ol | [1][2] |
| CAS Number | 639-99-6 | [1][2] |
| Molecular Formula | C15H26O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Yellow to brown-yellow viscous liquid or crystal | |
| Odor | Woody, floral | |
| Melting Point | 52 °C | |
| Boiling Point | 133 °C at 6 Torr | |
| Density | 0.922 g/cm³ at 15 °C | |
| Solubility | Soluble in DMSO | [1] |
| XLogP3-AA | 4.4 |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, including extraction from natural sources, total chemical synthesis, and biotransformation.
-
Natural Extraction: this compound is commonly isolated from the essential oils of plants such as Canarium luzonicum (elemi) and citronella oil. The extraction is typically performed using steam distillation or solvent extraction.
-
Total Synthesis: The first total synthesis of (+)-elemol was reported by Baldwin, Martin, and Nunn in 1985. Their approach utilized a photochemical [2+2] cycloaddition as a key step.
-
Biotransformation: Microbial transformation of other terpenoids has been explored as a more sustainable method for producing this compound.
Biological Activities and Applications
This compound exhibits a range of biological activities, making it a molecule of interest for therapeutic applications.
-
Antimicrobial Activity: this compound has demonstrated activity against various bacteria and fungi. This makes it a potential candidate for development as a novel antimicrobial agent.
-
Anti-inflammatory and Immunomodulatory Effects: Studies have shown that this compound possesses anti-inflammatory properties. It is suggested that this compound may modulate the immune response, potentially through the inhibition of pro-inflammatory signaling pathways.
-
Insect Repellent: this compound has been identified as a repellent against certain insects.
Due to its pleasant aroma and biological activities, this compound is utilized in the fragrance industry, in cosmetics, and as a flavoring agent. Its therapeutic potential continues to be an active area of research.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound
This protocol outlines the determination of the MIC and MBC of this compound against a target microorganism using the broth microdilution method.
Materials:
-
This compound
-
Target microorganism
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator
-
Mueller-Hinton Agar (MHA) plates
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Preparation of Inoculum: Culture the target microorganism in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Serial Dilution: Add 100 µL of sterile MHB to each well of a 96-well plate. Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 10 µL of the prepared inoculum to each well. Include a positive control (MHB with inoculum, no this compound) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.
-
MBC Determination: From the wells showing no visible growth (at and above the MIC), pipette 10 µL of the culture onto MHA plates.
-
Incubation: Incubate the MHA plates at 37°C for 24 hours.
-
MBC Reading: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity of this compound
This protocol describes the in vivo assessment of the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model in rats.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin (positive control)
-
Vehicle (e.g., 1% Tween 80 in saline)
-
Wistar rats (180-200 g)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the rats into four groups:
-
Group I (Control): Administer vehicle.
-
Group II (Positive Control): Administer Indomethacin (10 mg/kg, p.o.).
-
Group III (Test Group 1): Administer this compound (e.g., 50 mg/kg, p.o.).
-
Group IV (Test Group 2): Administer this compound (e.g., 100 mg/kg, p.o.).
-
-
Baseline Paw Volume Measurement: One hour after drug administration, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[1]
-
Calculation of Edema and Inhibition:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
-
-
Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Putative Signaling Pathway of this compound's Immunomodulatory Action
While the precise molecular mechanisms of this compound's immunomodulatory effects are still under investigation, it is hypothesized that it may act by inhibiting the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, and their inhibition is a common mechanism for many anti-inflammatory natural products.[3][4]
The diagram below illustrates a putative mechanism where this compound inhibits the activation of the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory mediators.
Caption: Putative signaling pathway for the immunomodulatory action of this compound.
Conclusion
This compound is a versatile natural compound with significant potential in the pharmaceutical and fragrance industries. Its well-defined chemical properties, coupled with its antimicrobial and anti-inflammatory activities, make it a compelling subject for further research and development. The experimental protocols and the putative signaling pathway provided in this guide offer a framework for future investigations into the therapeutic applications of this compound.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Frontiers | The Immunomodulatory Effects of Active Ingredients From Nigella sativa in RAW264.7 Cells Through NF-κB/MAPK Signaling Pathways [frontiersin.org]
- 4. MAPK | シグナル伝達経路 | TargetMol [targetmol.com]
The Natural Provenance of Elemol: A Technical Guide for Scientific Professionals
An in-depth exploration of the botanical sources, extraction methodologies, and biosynthetic origins of the sesquiterpenoid alcohol, elemol. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound, a naturally occurring sesquiterpenoid alcohol, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the primary natural sources of this compound, detailing the quantitative analysis of its concentration in various botanicals. Furthermore, it outlines the established experimental protocols for its extraction and isolation. The guide also elucidates the biosynthetic pathway of this compound and explores its known biological activities, offering a foundational resource for further research and development.
Natural Sources and Quantitative Analysis
This compound is predominantly found in the essential oils of a select number of plant species. The primary and most commercially significant source is the resin of Canarium luzonicum, commonly known as Elemi. More recently, species from the Dioscorea genus have been identified as a novel and potent source of this compound. The concentration of this compound can vary depending on the geographical origin, harvesting time, and the specific chemotype of the plant.
| Botanical Source | Plant Part Used | Common Name | This compound Concentration (% of Essential Oil) | Reference |
| Canarium luzonicum | Resin | Elemi | 7.99% - 18.23% | [1] |
| Dioscorea floribunda | Leaves | - | 41% | [2] |
| Dioscorea composita | Leaves | - | 22% | [2] |
| Schinus molle | Leaves | Peruvian Peppertree | ~13.00% | [3] |
Experimental Protocols
The isolation of this compound from its natural sources is primarily achieved through distillation techniques. The choice of method depends on the plant material being processed.
Steam Distillation of Canarium luzonicum Resin
Steam distillation is the conventional method for extracting essential oil from Elemi resin.[4][5] This process isolates the volatile components, including this compound.
Methodology:
-
Raw Material Preparation: The raw Elemi resin is collected from the Canarium luzonicum tree.[4] It is then cleaned to remove any physical impurities.
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the resin, a condenser, and a collection vessel.[6]
-
Extraction: Steam is passed through the resin. The heat from the steam vaporizes the volatile compounds, including this compound.[5]
-
Condensation: The steam and volatile compound mixture is then cooled as it passes through the condenser, causing it to liquefy.[4]
-
Separation: The condensed liquid is collected in a separatory funnel. The essential oil, being immiscible with water, will form a distinct layer and can be separated from the hydrosol.[4]
Hydrodistillation of Dioscorea spp. Leaves
For the extraction of this compound from the leaves of Dioscorea floribunda and Dioscorea composita, hydrodistillation is the preferred method.[2]
Methodology:
-
Plant Material Preparation: Fresh leaves of the Dioscorea species are harvested.
-
Apparatus Setup: A Clevenger-type apparatus is typically used for hydrodistillation at a laboratory scale.[7]
-
Extraction: The leaves are immersed in water within a distillation flask. The water is then heated to boiling. The resulting steam carries the volatile essential oil components.[7]
-
Condensation and Collection: The steam-oil mixture is condensed and collected in the Clevenger apparatus, which allows for the continuous separation of the oil from the water.
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
The precise quantification of this compound in the extracted essential oils is performed using Gas Chromatography-Mass Spectrometry (GC-MS).[8][9]
Methodology:
-
Sample Preparation: A diluted sample of the essential oil is prepared in a suitable solvent, such as cyclohexane.
-
GC-MS System: A GC-MS instrument equipped with a capillary column (e.g., HP-5MS) is used for the analysis.
-
Chromatographic Conditions: The oven temperature is programmed to ramp up, allowing for the separation of the different components of the essential oil based on their boiling points and affinity for the column's stationary phase. Helium is typically used as the carrier gas.
-
Mass Spectrometry: As the components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Quantification: The concentration of this compound is determined by comparing the peak area of this compound in the chromatogram to that of a known standard.
Biosynthesis of this compound
This compound is a sesquiterpenoid, and as such, its biosynthesis originates from the isoprenoid pathway. The precursor for all sesquiterpenes is farnesyl pyrophosphate (FPP).[10] The formation of this compound involves a key intermediate, hedycaryol, which undergoes a thermal rearrangement.[1][11]
Caption: Biosynthetic pathway of this compound from Acetyl-CoA.
Biological Activities and Potential Signaling Pathways
This compound has been investigated for a range of biological activities, suggesting its potential as a lead compound in drug discovery.
Anti-inflammatory Activity
This compound has demonstrated anti-inflammatory properties, although the precise molecular mechanisms are still under investigation. It is hypothesized that its anti-inflammatory effects may be attributed to the modulation of inflammatory pathways, potentially involving the inhibition of pro-inflammatory cytokines and enzymes.[12][13]
Antimicrobial Activity
The antimicrobial activity of this compound has been reported against various microorganisms.[14] The proposed mechanism of action for many essential oil components involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.[2][15]
Caption: Proposed mechanism of antimicrobial action of this compound.
Tyrosinase Inhibition
This compound has been identified as an inhibitor of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[16] This suggests its potential application in the treatment of hyperpigmentation disorders. The inhibition kinetics indicate a competitive mode of action, where this compound likely binds to the active site of the enzyme, preventing the binding of the natural substrate.[17]
Caption: this compound's inhibitory action on the melanin biosynthesis pathway.
Conclusion
This technical guide has synthesized the current scientific knowledge regarding the natural sources, extraction, and biosynthesis of this compound. The quantitative data presented in a structured format, along with detailed experimental protocols, provides a valuable resource for researchers. The elucidation of its biosynthetic pathway and the exploration of its biological activities offer a springboard for future investigations into the therapeutic potential of this promising natural compound. Further research is warranted to fully characterize the signaling pathways modulated by this compound and to explore its efficacy in preclinical and clinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Some Essential Oils—Present Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mechotech.in [mechotech.in]
- 4. bestengineeringtechnologies.com [bestengineeringtechnologies.com]
- 5. engineering.iastate.edu [engineering.iastate.edu]
- 6. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 7. agilent.com [agilent.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sysbio.se [sysbio.se]
- 10. Hedycaryol – Central Intermediates in Sesquiterpene Biosynthesis, Part II - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 13. Antibacterial Activity of Selected Essential Oil Components and Their Derivatives: A Review [mdpi.com]
- 14. Frontiers | Antimicrobial Activity and Proposed Action Mechanism of Linalool Against Pseudomonas fluorescens [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Kinetic characterization of substrate-analogous inhibitors of tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Elemol Biosynthesis Pathway in Plants: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Elemol, a naturally occurring sesquiterpenoid alcohol, holds significant interest for its potential applications in the pharmaceutical and fragrance industries. Its unique chemical structure, derived from the cyclization of farnesyl pyrophosphate (FPP), presents a fascinating case study in plant secondary metabolism. This technical guide provides an in-depth exploration of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to serve as a comprehensive resource, offering detailed experimental protocols and quantitative data to facilitate further research and metabolic engineering efforts aimed at enhancing this compound production.
Introduction to this compound and Sesquiterpenoid Biosynthesis
Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from the precursor farnesyl pyrophosphate (FPP)[1][2]. These molecules play crucial roles in plant defense, signaling, and interactions with the environment. This compound is a sesquiterpenoid alcohol found in the essential oils of various plants, including Dioscorea species, where it can be a major constituent[3][4]. The biosynthesis of this compound is a multi-step process involving terpene synthases and a characteristic thermal rearrangement.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound from the central isoprenoid pathway intermediate FPP can be delineated into three primary stages:
-
Cyclization of Farnesyl Pyrophosphate (FPP) to (+)-Germacrene A: The pathway initiates with the cyclization of the linear precursor FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases. Specifically, a (+)-germacrene A synthase (GAS) is responsible for this crucial first committed step[5][6][7]. This enzyme belongs to the family of lyases and facilitates the removal of the diphosphate (B83284) group from FPP to form a carbocation intermediate, which then undergoes a series of rearrangements and cyclization to yield (+)-germacrene A[5].
-
Formation of the Hedycaryol (B1638063) Intermediate: Following the synthesis of germacrene A, it is believed to be hydroxylated to form the intermediate (+)-hedycaryol. While the specific enzyme catalyzing this step in the direct lineage to this compound is not extensively characterized in all species, the existence of hedycaryol synthases has been documented[7][8][9]. It is proposed that some terpene synthases can directly produce hedycaryol from FPP[7][8].
-
Cope Rearrangement to this compound: The final step in the formation of β-elemol is a non-enzymatic, thermally induced[10][10]-sigmatropic rearrangement known as the Cope rearrangement[4][11][12][13][14]. In this reaction, the hedycaryol intermediate undergoes a conformational change, leading to the formation of the this compound structure. It is important to note that β-elemene, a related compound, is often detected in analyses and is considered a thermal degradation product of germacrene A, formed during processes like gas chromatography (GC) analysis[15]. Similarly, α-elemol is considered a thermal breakdown product of (+)-hedycaryol[15].
Figure 1: The proposed biosynthetic pathway of β-elemol from farnesyl pyrophosphate.
Quantitative Data on Key Enzymes
Precise kinetic data for the enzymes directly leading to this compound are limited in the literature. However, data from closely related and representative sesquiterpene synthases provide valuable insights into the catalytic efficiencies of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (pmol h-1 µg-1 protein) | kcat (s-1) | kcat/Km (M-1s-1) | Source Organism | Reference |
| Germacrene A Synthase (CiGASsh) | FPP | 3.2 | 21.5 | - | - | Cichorium intybus | [16] |
| Germacrene A Synthase (CiGASlo) | FPP | 6.9 | 13.9 | - | - | Cichorium intybus | [16] |
| γ-Eudesmol Synthase (NnTPS10) | FPP | 16.71 | - | 0.2158 | 12914 | Nelumbo nucifera | [17] |
| Bicyclogermacrene Synthase (JeSTS4) | FPP | 13.07 | - | 0.0194 | 1480 | Juniperus excelsa | [18] |
Transcriptional Regulation of this compound Biosynthesis
The biosynthesis of sesquiterpenoids, including the precursors to this compound, is tightly regulated at the transcriptional level. This regulation is often mediated by the interplay of various transcription factor families and is responsive to developmental cues and environmental stimuli, particularly the jasmonate signaling pathway.
The Jasmonate Signaling Pathway
The jasmonate signaling pathway is a key regulator of plant defense responses and secondary metabolism, including terpenoid biosynthesis[3][5][10][12][17][19][20]. The core components of this pathway involve the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.
In the absence of jasmonic acid-isoleucine (JA-Ile), JAZ proteins bind to and repress the activity of transcription factors that activate terpene synthase gene expression. Upon perception of JA-Ile by the SCFCOI1 complex, JAZ proteins are targeted for ubiquitination and subsequent degradation by the 26S proteasome. This releases the transcription factors, allowing them to activate the expression of downstream genes, including terpene synthases.
Figure 2: Simplified diagram of the jasmonate signaling pathway leading to the activation of terpene synthase gene expression.
Key Transcription Factor Families
Several families of transcription factors have been implicated in the regulation of terpenoid biosynthesis, often acting downstream of the jasmonate signaling pathway[1][2][5][6][17][20][21][22][23][24][25][26][27][28][29][30].
-
MYB (myeloblastosis) Transcription Factors: These proteins are known to regulate a wide range of secondary metabolic pathways. Specific R2R3-MYB transcription factors have been shown to be involved in the regulation of terpene biosynthesis[23][24][25][27][28].
-
bHLH (basic Helix-Loop-Helix) Transcription Factors: Members of this family, such as MYC2, are central players in jasmonate signaling and directly activate the expression of terpene synthase genes[2][6][7][17][21][26][30].
-
WRKY Transcription Factors: WRKY transcription factors are key regulators of plant defense responses and can be induced by jasmonates to modulate the expression of secondary metabolism genes[1][3][10][17][19][20][22][30][31].
-
AP2/ERF (APETALA2/Ethylene Response Factor) Transcription Factors: These transcription factors are involved in various stress responses and developmental processes, and some members have been shown to regulate terpenoid biosynthesis[5][17][20][26][30].
Experimental Protocols
Heterologous Expression and Purification of a Putative Hedycaryol Synthase
This protocol describes the expression of a candidate hedycaryol synthase gene in Escherichia coli and subsequent purification of the recombinant protein.
5.1.1. Gene Cloning and Vector Construction
-
Amplify the full-length coding sequence of the candidate hedycaryol synthase gene from plant cDNA using PCR with primers containing appropriate restriction sites.
-
Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) with an N-terminal His-tag) with the corresponding restriction enzymes.
-
Ligate the digested gene into the expression vector and transform the ligation product into competent E. coli DH5α cells for plasmid propagation.
-
Verify the sequence of the resulting plasmid by Sanger sequencing.
5.1.2. Protein Expression
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of Terrific Broth (TB) medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM.
-
Continue to incubate the culture at a lower temperature (e.g., 18-20°C) for 16-20 hours to enhance the yield of soluble protein.
5.1.3. Protein Purification
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme) and incubate on ice for 30 minutes.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein fractions by SDS-PAGE to assess purity.
-
Desalt and exchange the buffer of the purified protein into a storage buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol) using a desalting column or dialysis.
Figure 3: A generalized workflow for the heterologous expression and purification of a His-tagged terpene synthase.
In Vitro Enzyme Assay for Hedycaryol Synthase Activity
This protocol outlines a method to determine the enzymatic activity of the purified hedycaryol synthase.
-
Prepare a reaction mixture containing assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% (v/v) glycerol, and 1 mM DTT).
-
Add a known concentration of the purified hedycaryol synthase to the reaction mixture.
-
Initiate the reaction by adding the substrate, farnesyl pyrophosphate (FPP), to a final concentration in the desired range for kinetic analysis (e.g., 0.5 - 50 µM).
-
Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., 5 M EDTA).
-
Extract the sesquiterpene products by adding an equal volume of an organic solvent (e.g., hexane (B92381) or ethyl acetate) and vortexing vigorously.
-
Centrifuge to separate the phases and collect the organic layer.
-
Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the products.
GC-MS Analysis for this compound Quantification
This protocol provides a general procedure for the quantification of this compound and related sesquiterpenes.
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C (Note: Lowering the injector temperature to ~150°C can help minimize the thermal rearrangement of germacrene A to β-elemene and hedycaryol to this compound, allowing for the detection of the true enzymatic products).
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp: Increase at 5°C/min to 240°C.
-
Hold: Maintain at 240°C for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
-
Quantification: Use a standard curve of authentic this compound to quantify its concentration in the samples. An internal standard (e.g., caryophyllene) can be used to improve accuracy.
Conclusion and Future Perspectives
The biosynthesis of this compound in plants represents a fascinating example of the intricate and highly regulated nature of secondary metabolism. While the core pathway involving germacrene A and hedycaryol intermediates is generally accepted, further research is needed to fully elucidate the specific enzymes and regulatory networks involved in different plant species. The characterization of hedycaryol synthases and the identification of the transcription factors that directly regulate their expression are key areas for future investigation. A deeper understanding of these processes will not only advance our fundamental knowledge of plant biochemistry but also pave the way for the metabolic engineering of plants and microorganisms for the sustainable production of this compound and other valuable sesquiterpenoids. The protocols and data presented in this guide provide a solid foundation for researchers to build upon in their efforts to unravel the complexities of this compound biosynthesis and harness its potential for various applications.
References
- 1. The transcription factor WRKY75 positively regulates jasmonate-mediated plant defense to necrotrophic fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Impact of Methyl Jasmonate on Terpenoid Biosynthesis and Functional Analysis of Sesquiterpene Synthesis Genes in Schizonepeta tenuifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cope rearrangement - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive identification of bHLH transcription factors in Litsea cubeba reveals candidate gene involved in the monoterpene biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification, functional characterization and developmental regulation of sesquiterpene synthases from sunflower capitate glandular trichomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The WRKY57 Transcription Factor Affects the Expression of Jasmonate ZIM-Domain Genes Transcriptionally to Compromise Botrytis cinerea Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transcriptomics Reveals the Molecular Basis for Methyl Jasmonate to Promote the Synthesis of Monoterpenoids in Schizonepeta tenuifolia Briq - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
- 20. Transcriptome analysis reveals regulation mechanism of methyl jasmonate-induced terpenes biosynthesis in Curcuma wenyujin | PLOS One [journals.plos.org]
- 21. pakbs.org [pakbs.org]
- 22. mdpi.com [mdpi.com]
- 23. Diversification of R2R3-MYB Transcription Factors in the Tomato Family Solanaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. MYB Transcription Factors as Regulators of Secondary Metabolism in Plants [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Transcriptional Factors Regulate Plant Stress Responses Through Mediating Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MYB transcription factor genes as regulators for plant responses: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MYB transcription factors in plants: A comprehensive review of their discovery, structure, classification, functional diversity and regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Identification and Characterization of Transcription Factors Involved in Geraniol Biosynthesis in Rosa chinensis | MDPI [mdpi.com]
- 31. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Elemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest within the scientific community for its potential therapeutic applications. Found as a constituent in various essential oils, most notably from the resin of the Canarium luzonicum tree, commonly known as elemi, this compound exhibits a range of biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and characterization, and an exploration of its biological activities and associated signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physical and Chemical Properties of this compound
This compound is a bicyclic sesquiterpenoid with the molecular formula C₁₅H₂₆O. Its chemical structure features a decalin core with a vinyl group, an isopropenyl group, and a tertiary alcohol functional group. These structural features contribute to its characteristic physical and chemical properties.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₆O | [1] |
| Molecular Weight | 222.37 g/mol | [1] |
| Appearance | Colorless to pale yellow viscous liquid or crystalline solid | |
| Melting Point | 48-51 °C | |
| Boiling Point | 284-285 °C at 760 mmHg | |
| Density | 0.941 g/cm³ | |
| Optical Rotation ([α]D) | -5.5° (c = 1, CHCl₃) | |
| Solubility | Soluble in ethanol, ether, and other organic solvents; insoluble in water. |
Experimental Protocols
Isolation of this compound from Canarium luzonicum Resin
A common source of this compound is the essential oil of elemi (Canarium luzonicum). The following protocol outlines the extraction and purification of this compound.
1. Steam Distillation of Elemi Resin:
-
Objective: To extract the essential oil containing this compound from the raw resin.
-
Apparatus: Steam distillation apparatus (steam generator, distillation flask, condenser, and receiving flask).
-
Procedure:
-
Place a known quantity of elemi resin into the distillation flask.
-
Generate steam in the steam generator and pass it through the resin in the distillation flask.
-
The steam and volatile components of the resin, including this compound, will vaporize and then condense in the condenser.
-
Collect the distillate, which will consist of an aqueous layer and an upper layer of the essential oil.
-
Separate the essential oil from the aqueous layer using a separatory funnel.
-
Dry the essential oil over anhydrous sodium sulfate.
-
Workflow for Steam Distillation:
Caption: Workflow for the extraction of elemi essential oil.
2. Purification of this compound by Column Chromatography:
-
Objective: To isolate this compound from the other components of the essential oil.
-
Apparatus: Glass chromatography column, silica (B1680970) gel (60-120 mesh), collection tubes, rotary evaporator.
-
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to settle, ensuring a uniformly packed column. Add a small layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude elemi essential oil in a minimal amount of the initial mobile phase (e.g., hexane) and carefully load it onto the top of the column.
-
Elution: Begin elution with a non-polar solvent such as hexane (B92381). Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate, in a stepwise or gradient manner. A common gradient starts with 100% hexane and gradually increases the percentage of ethyl acetate.
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the separation process using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.
-
Solvent Removal: Combine the fractions containing pure this compound and remove the solvent using a rotary evaporator to obtain the purified compound.
-
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Inflammatory stimuli typically activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation leads to the ubiquitination and subsequent proteasomal degradation of IκB, releasing NF-κB. The active NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. This compound is hypothesized to inhibit this pathway, potentially by targeting the IKK complex, thereby preventing the release of NF-κB and reducing the inflammatory response.
Anticancer Activity
Several studies have indicated that essential oils and their components, including sesquiterpenoids like this compound, can induce apoptosis in cancer cells. The induction of apoptosis is a complex process involving multiple signaling pathways.
General Apoptosis Induction Pathway:
Caption: General intrinsic pathway of apoptosis potentially induced by this compound.
This compound may induce apoptosis through the intrinsic or mitochondrial pathway. This involves the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. Activated caspase-9, in turn, activates executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell, leading to apoptosis. [2]Further research is necessary to fully elucidate the specific molecular targets of this compound within these apoptotic pathways.
Conclusion
This compound presents as a promising natural compound with well-defined physical and chemical properties. The experimental protocols provided in this guide offer a foundation for its consistent isolation and characterization. While the biological activities of this compound, particularly its anti-inflammatory and anticancer effects, are of significant interest, further in-depth studies are required to fully understand the intricate signaling pathways involved. This knowledge will be crucial for the future development of this compound-based therapeutic agents.
References
Elemol solubility in different solvents
An In-depth Technical Guide to the Solubility of Elemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a naturally occurring sesquiterpenoid alcohol with the chemical formula C₁₅H₂₆O, is a subject of growing interest in various scientific fields.[[“]] Found in the essential oils of numerous plants, it is recognized for its characteristic woody and slightly citrus aroma.[2] Beyond its use as a fragrance, this compound is being investigated for its potential biological activities. A thorough understanding of its solubility in different solvents is fundamental for its extraction, purification, formulation, and in vitro and in vivo studies. This guide provides a comprehensive overview of the solubility of this compound, detailed experimental protocols for its solubility determination, and insights into a potential signaling pathway it may modulate.
Physicochemical Properties of this compound
A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| CAS Number | 639-99-6 | [2] |
| Molecular Formula | C₁₅H₂₆O | [[“]][2][3] |
| Molecular Weight | 222.37 g/mol | [[“]][2] |
| Appearance | Pale yellow to yellow crystals or solid | [4] |
| Melting Point | 51.00 to 52.00 °C | [4] |
| Boiling Point | 289.00 to 290.00 °C at 760.00 mm Hg | [4] |
| XLogP3-AA | 4.4 | [2] |
Quantitative Solubility Data
The solubility of this compound has been determined in a range of common laboratory solvents at 25°C. The data, presented in grams per liter (g/L), highlights its solubility profile across polar, semi-polar, and non-polar solvents.
| Solvent | Solvent Type | Solubility (g/L) at 25°C |
| Water | Polar Protic | 0.89 |
| Methanol | Polar Protic | 514.79 |
| Ethanol | Polar Protic | 567.08 |
| n-Propanol | Polar Protic | 452.62 |
| Isopropanol | Polar Protic | 508.22 |
| n-Butanol | Polar Protic | 472.77 |
| Isobutanol | Polar Protic | 332.39 |
| Acetonitrile | Polar Aprotic | 298.17 |
| Acetone | Polar Aprotic | 380.85 |
| 2-Butanone (MEK) | Polar Aprotic | 389.69 |
| Ethyl Acetate | Polar Aprotic | 401.9 |
| Methyl Acetate | Polar Aprotic | 322.9 |
| Tetrahydrofuran (THF) | Polar Aprotic | 1680.43 |
| 1,4-Dioxane | Polar Aprotic | 1009.67 |
| Dimethylformamide (DMF) | Polar Aprotic | 504.34 |
| Toluene | Non-Polar | 349.09 |
Data sourced from Scent.vn[2]
Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The following protocol is a synthesized methodology based on established practices for determining the solubility of terpenes and other organic compounds.
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance (± 0.1 mg)
-
Syringe filters (0.45 µm, solvent-compatible)
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
Volumetric flasks and pipettes
-
Centrifuge (optional)
Procedure
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a series of vials.
-
Add a known volume of the desired solvent to each vial. The amount of this compound should be sufficient to ensure that a solid phase remains after equilibrium is reached.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).
-
Allow the solutions to equilibrate for a minimum of 24-48 hours. A longer duration may be necessary to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved solid.
-
Alternatively, the samples can be centrifuged at a high speed to pellet the excess solid before collecting the supernatant.
-
-
Quantification:
-
Dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solutions using a validated HPLC or GC method.
-
Construct a calibration curve from the standard solutions and determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in the solvent by multiplying the determined concentration by the dilution factor.
-
Express the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).
-
Experimental Workflow Diagram
Potential Signaling Pathway Modulation by this compound
While direct studies on the signaling pathways modulated by this compound are limited, its classification as a sesquiterpenoid alcohol suggests potential anti-inflammatory properties. Many sesquiterpenoids and other essential oil components have been shown to exert their anti-inflammatory effects by modulating key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[[“]][[“]][6]
A plausible mechanism of action for this compound's potential anti-inflammatory activity is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound may interfere with this cascade, potentially by inhibiting the activation of the IKK complex.
Proposed NF-κB Signaling Pathway Inhibition by this compound
Conclusion
This technical guide provides essential data on the solubility of this compound in a variety of solvents, a detailed experimental protocol for its determination, and a plausible mechanism for its potential biological activity. The high solubility of this compound in many common organic solvents facilitates its use in research and development. The proposed interaction with the NF-κB signaling pathway offers a starting point for further investigation into its therapeutic potential. This information is intended to support researchers, scientists, and drug development professionals in their work with this promising natural compound.
References
An In-Depth Technical Guide to the Stereoisomers of Elemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol, a naturally occurring sesquiterpenoid alcohol with the molecular formula C₁₅H₂₆O, is a constituent of various essential oils and is recognized for its fragrance and potential biological activities. The structure of this compound contains three chiral centers, giving rise to a total of eight possible stereoisomers (2³). These stereoisomers, comprising enantiomeric pairs and diastereomers, can exhibit distinct physical, chemical, and biological properties. Understanding the unique characteristics of each stereoisomer is crucial for applications in fragrance chemistry, pharmacology, and drug development, as stereochemistry often dictates biological activity and sensory perception.
This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural configurations, physicochemical properties, and analytical separation methods. It also explores the stereospecific biological activities and associated signaling pathways where data is available, offering a valuable resource for researchers in the field.
Stereochemistry of this compound
The structure of this compound possesses three stereogenic centers, located at carbons 1, 2, and 6 of the cyclohexane (B81311) ring (based on IUPAC numbering for the parent ring). The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each of these chiral centers. Due to the presence of three chiral centers, there are 2³ = 8 possible stereoisomers of this compound. These consist of four pairs of enantiomers.
The IUPAC name for one of the naturally occurring isomers, often referred to as α-elemol, is (1R,2S,6S)-2-(2-hydroxypropan-2-yl)-1-methyl-1-vinyl-4-(prop-1-en-2-yl)cyclohexane. The eight stereoisomers of this compound can be systematically named by varying the configurations at these three centers.
Diagram of this compound's Chiral Centers
Elemol: A Sesquiterpenoid of Ecological Importance
An In-depth Technical Guide on the Biological Role of Elemol in Plants
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the sesquiterpenoid alcohol this compound, focusing on its biosynthesis, established biological functions in plant defense, and detailed experimental protocols for its study. While this compound is a significant component of various plant essential oils with known defensive properties, its role as an endogenous signaling molecule within plant physiological processes remains an area for future investigation.
This compound (C₁₅H₂₆O) is a bicyclic sesquiterpenoid alcohol found in the essential oils of numerous plant species. It is a key aromatic and bioactive compound in plants such as those from the Dioscorea genus (yam) and lemongrass.[1][2] Its primary documented roles are associated with defending the plant against pests and pathogens, positioning it as a molecule of significant interest for applications in agriculture and natural product-based drug discovery.
Biosynthesis of this compound
The biosynthesis of this compound originates from the general terpenoid pathway. Like all sesquiterpenes, its carbon skeleton is derived from farnesyl pyrophosphate (FPP), a C15 isoprenoid intermediate.
The critical step in its formation is the enzymatic conversion of FPP into the intermediate precursor, (+)-hedycaryol. This reaction is catalyzed by a specific class of terpene synthase (TPS) known as hedycaryol (B1638063) synthase.[3] this compound is widely recognized as a thermal rearrangement product of hedycaryol. This transformation often occurs spontaneously under the high-temperature conditions used in Gas Chromatography-Mass Spectrometry (GC-MS) analysis, which can lead to its detection in essential oil profiles where hedycaryol is the true biological product.
References
- 1. A New Source of this compound Rich Essential Oil and Existence of Multicellular Oil Glands in Leaves of the Dioscorea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hedycaryol synthase in complex with nerolidol reveals terpene cyclase mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Elemol: A Comprehensive Technical Review of its Pharmacological Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elemol, a naturally occurring sesquiterpene alcohol found in various aromatic plants, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive review of the current understanding of this compound's pharmacological effects, with a focus on its anticancer, antimicrobial, and anti-inflammatory activities. While research specifically on isolated this compound is limited, this document synthesizes the available data, including quantitative metrics where accessible, and outlines the experimental methodologies employed in these studies. Furthermore, it visualizes putative signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanisms of action and to guide future research and drug development endeavors.
Introduction
This compound (C₁₅H₂₆O) is a sesquiterpenoid alcohol that contributes to the characteristic aroma of various essential oils, including those from Canarium luzonicum (elemi) and Myrcia splendens. Traditionally, plants containing this compound have been used in folk medicine for a range of ailments, suggesting a basis for its diverse pharmacological activities. Modern scientific investigation has begun to explore these properties, revealing potential applications in oncology, infectious diseases, and inflammatory conditions. This guide aims to consolidate the existing research on this compound, presenting a technical overview for professionals in the field of drug discovery and development.
Anticancer Activity
Emerging evidence suggests that this compound possesses cytotoxic and pro-apoptotic effects against cancer cells. While studies on isolated this compound are scarce, research on essential oils rich in this compound provides preliminary insights into its anticancer potential.
Quantitative Data
| Essential Oil/Compound | Cell Line | Assay | IC₅₀ (µg/mL) | Citation |
| Canarium commune Essential Oil (10.1% this compound) | A549 | MTT | 1199 | [1] |
Note: This IC₅₀ value represents the activity of the entire essential oil and not of isolated this compound.
Experimental Protocols
The following is a generalized protocol for assessing the in vitro cytotoxicity of a compound like this compound, based on common methodologies cited in cancer research.
2.2.1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., A549) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound, dissolved in a suitable solvent like DMSO) for a specified duration (e.g., 24, 48, or 72 hours). Control wells receive the vehicle only.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a further 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Signaling Pathways
Studies on essential oils containing this compound suggest an induction of apoptosis. One proposed mechanism involves the upregulation of the pro-apoptotic protein BAX.[1] The precise signaling cascade initiated by this compound remains to be fully elucidated.
Antimicrobial Activity
This compound is recognized for its broad-spectrum anti-infectious properties, including antibacterial and antifungal activities.
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) values for isolated this compound against various microbial strains are not well-documented in publicly available literature. Research in this area is ongoing.
Experimental Protocols
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
3.2.1. Broth Microdilution Method
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from a fresh culture.
-
Serial Dilution: The test compound (this compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound is suggested by the traditional use of elemi-containing remedies. However, specific mechanistic studies and quantitative data for isolated this compound are currently limited.
Experimental Protocols
A common in vitro assay to screen for anti-inflammatory activity is the lipoxygenase (LOX) inhibition assay.
4.1.1. Lipoxygenase (LOX) Inhibition Assay
-
Enzyme and Substrate Preparation: A solution of lipoxygenase enzyme and its substrate (e.g., linoleic acid) are prepared in a suitable buffer.
-
Incubation with Test Compound: The enzyme solution is pre-incubated with various concentrations of the test compound (this compound).
-
Initiation of Reaction: The reaction is initiated by adding the substrate.
-
Absorbance Measurement: The formation of the product (hydroperoxides) is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 234 nm) over time.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound. The IC₅₀ value can then be determined.
Conclusion and Future Directions
This compound presents a promising natural scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. However, the current body of research is largely based on the analysis of essential oils, which contain a complex mixture of compounds. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Isolation and Purification: Conducting studies with highly purified this compound to accurately determine its pharmacological properties.
-
Quantitative Analysis: Establishing precise IC₅₀, EC₅₀, and MIC values for isolated this compound against a wide range of cancer cell lines and microbial pathogens.
-
Mechanism of Action: Elucidating the specific molecular targets and signaling pathways modulated by this compound. This includes detailed investigations into its effects on apoptosis, cell cycle regulation, and inflammatory cascades.
-
In Vivo Studies: Progressing to in vivo animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound.
A more rigorous and focused investigation into the pharmacological effects of isolated this compound is crucial for its potential translation into clinical applications. The methodologies and conceptual frameworks presented in this guide offer a foundation for such future endeavors.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Elemol from Dioscorea Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol is a naturally occurring sesquiterpenoid alcohol found in various plants, including select species of the genus Dioscorea, commonly known as yams. This compound has garnered significant interest within the scientific community due to its diverse biological activities, which include powerful broad-spectrum anti-infectious (antibacterial, antiviral, antifungal, antiparasitic), immune-modulating, and neurotonic properties[1]. Furthermore, this compound has demonstrated notable insecticidal and antitermitic activities, highlighting its potential as a biopesticide[2][3]. The leaves of certain Dioscorea species, often considered agricultural waste after tuber harvesting, represent a novel and valuable source of this compound-rich essential oil[2][4][5].
These application notes provide detailed protocols for the extraction, isolation, and characterization of this compound from Dioscorea species, specifically focusing on Dioscorea composita and Dioscorea floribunda. The methodologies outlined herein are intended to guide researchers in obtaining high-purity this compound for further investigation into its pharmacological properties and potential therapeutic applications.
Quantitative Data Summary
The essential oil yield and this compound content can vary between different Dioscorea species. The following table summarizes the quantitative data obtained from the analysis of essential oils extracted from the leaves of D. composita and D. floribunda.
| Dioscorea Species | Plant Part | Extraction Method | Essential Oil Yield (w/w) | This compound Content in Essential Oil (%) |
| Dioscorea composita | Leaves | Hydrodistillation | 0.014% | 22% |
| Dioscorea floribunda | Leaves | Hydrodistillation | 0.016% | 41% |
Data sourced from a study on this compound-rich essential oils from Dioscorea species[2].
Experimental Protocols
Protocol for this compound Extraction from Dioscorea Leaves
This protocol details the hydrodistillation method for extracting this compound-rich essential oil from the fresh leaves of Dioscorea species.
Materials:
-
Fresh leaves of Dioscorea composita or Dioscorea floribunda
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate (B86663)
-
Ice
Procedure:
-
Collect fresh leaves of the desired Dioscorea species and immediately place them on ice to prevent the degradation of volatile compounds[2].
-
Weigh approximately 30 g of the fresh leaves and place them into the round-bottom flask of the Clevenger-type apparatus[2].
-
Add a sufficient volume of distilled water to the flask to fully immerse the plant material.
-
Set up the Clevenger apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to initiate boiling.
-
Continue the hydrodistillation process for approximately 3-4 hours, or until there is no further increase in the volume of the collected essential oil.
-
Once the distillation is complete, carefully collect the essential oil from the collection arm of the Clevenger apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed, airtight vial in a cool, dark place until further analysis.
Protocol for the Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general methodology for the qualitative and quantitative analysis of this compound in the extracted essential oil using GC-MS.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a mass spectrometer detector (MSD).
-
Column: SLB®-5ms capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) or equivalent[6].
-
Carrier Gas: Helium or Hydrogen at a constant flow rate[6][7].
-
Injector Temperature: 250-280 °C[6].
-
Oven Temperature Program:
-
MSD Parameters:
Procedure:
-
Prepare a diluted sample of the essential oil (e.g., 1:100 in a suitable solvent like hexane (B92381) or ethanol).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the data according to the specified instrument conditions.
-
Identify the this compound peak in the chromatogram based on its retention time and by comparing its mass spectrum with a reference spectrum from a library (e.g., NIST, Wiley).
-
For quantitative analysis, prepare a calibration curve using a certified standard of this compound.
Visualizations
Experimental Workflow
Caption: Workflow for the extraction and analysis of this compound.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Based on the mechanism of the structurally related compound elesclomol, a potential signaling pathway for this compound's cytotoxic effects, such as its insecticidal and antitermitic activities, may involve the induction of oxidative stress leading to apoptosis.
Caption: Proposed ROS-mediated apoptotic pathway for this compound.
Potential Anti-Inflammatory Signaling Pathway of this compound
Many sesquiterpenoids exert anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK. This compound may share this mechanism of action.
Caption: Potential inhibition of NF-κB and MAPK pathways by this compound.
References
- 1. [Research progress on anti-inflammatory mechanism of natural sesquiterpenoids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Antitumor Efficacy of β-Elemene by Changing Tumor Inflammatory Environment and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of sesquiterpene lactones as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Immunomodulatory Effects of a Concoction of Natural Bioactive Compounds—Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Hydrodistillation of Elemol-Rich Essential Oil
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the extraction of elemol-rich essential oil from plant materials using hydrodistillation. This compound, a naturally occurring sesquiterpenoid alcohol, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This guide outlines a comprehensive procedure, from sample preparation to the analysis of the final product, to facilitate research and development in this promising area.
Introduction to this compound and Hydrodistillation
This compound (C₁₅H₂₆O) is a sesquiterpenoid alcohol found in the essential oils of various plants. Notably, the leaves of Dioscorea composita and Dioscorea floribunda have been identified as rich sources, containing up to 41% and 22% this compound in their essential oils, respectively[1][2]. Hydrodistillation is a widely used method for extracting essential oils from plant materials. This technique involves the co-distillation of plant material with water, which is particularly suitable for isolating high-boiling, water-insoluble compounds like this compound[3][4]. The process is favored for its simplicity, cost-effectiveness, and use of a green solvent (water)[1][5][6].
Experimental Protocols
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient essential oil extraction.
-
Plant Source: Freshly harvested leaves of Dioscorea composita or Dioscorea floribunda are recommended for obtaining a high yield of this compound-rich essential oil.
-
Grinding: To increase the surface area for extraction, the fresh leaves should be coarsely ground or chopped prior to distillation[7]. Avoid overly fine grinding, as it can lead to the formation of a dense mass that hinders steam penetration.
-
Drying (Optional): While fresh leaves are often used, drying the plant material can influence the essential oil yield and composition. Shade-drying for a specific period (e.g., 7 days) has been shown to optimize yields for some plants[8]. The effect of drying on this compound content from Dioscorea species requires further investigation.
Hydrodistillation Procedure using a Clevenger-Type Apparatus
The following protocol is a general guideline and may require optimization for specific plant materials and desired outcomes.
-
Apparatus Setup: Assemble a Clevenger-type hydrodistillation apparatus, which consists of a round-bottom flask, a condenser, and a collection burette designed for oils less dense than water[5]. Ensure all glass joints are properly sealed.
-
Charging the Flask: Place a known quantity of the prepared plant material (e.g., 100 g of coarsely ground fresh leaves) into the round-bottom flask (e.g., 2 L capacity)[9][10].
-
Addition of Water: Add a sufficient volume of distilled water to the flask to fully immerse the plant material. A common starting point for the water-to-plant material ratio is 10:1 (v/w)[8][11].
-
Heating: Begin heating the flask using a heating mantle. The heating rate should be controlled to achieve a steady and gentle boiling of the water.
-
Distillation: As the water boils, the steam will pass through the plant material, volatilizing the essential oils. The mixture of steam and essential oil vapor will then travel to the condenser.
-
Condensation and Collection: In the condenser, the vapor will cool and condense back into a liquid, which then flows into the collection burette. The essential oil, being less dense than water, will form a distinct layer on top of the hydrosol (distilled water)[5].
-
Duration: Continue the distillation for a set period, typically ranging from 2 to 4 hours[11][12]. The optimal distillation time should be determined experimentally by monitoring the rate of oil collection.
-
Oil Recovery: Once the distillation is complete, carefully drain the hydrosol from the bottom of the collection burette, leaving the isolated essential oil.
-
Drying and Storage: Transfer the collected essential oil to a clean, amber-colored vial. To remove any residual water, add a small amount of anhydrous sodium sulfate. Store the dried essential oil at 4°C in a tightly sealed container to prevent degradation[8].
Analysis of this compound Content by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the chemical components of essential oils[13][14].
-
Sample Preparation: Prepare a dilute solution of the essential oil (e.g., 1% v/v) in a suitable solvent such as hexane (B92381) or ethanol.
-
GC-MS Conditions:
-
Injector: Set to a temperature of 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.
-
Oven Temperature Program: A programmed temperature gradient is employed, for example, starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.
-
Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of 40-500 m/z.
-
-
Compound Identification: Identify the chemical constituents by comparing their mass spectra and retention indices with those of reference compounds and spectral libraries (e.g., NIST, Wiley).
-
Quantification: Determine the relative percentage of each component by integrating the peak areas in the total ion chromatogram.
Quantitative Data
The following tables summarize key quantitative data related to the hydrodistillation of this compound-rich essential oil.
Table 1: this compound Content in Essential Oils from Dioscorea Species
| Plant Species | Part Used | This compound Content (%) | Reference |
| Dioscorea floribunda | Leaves | 41 | [1][2] |
| Dioscorea composita | Leaves | 22 | [1][2] |
Table 2: Key Parameters for Optimization of Hydrodistillation
| Parameter | Range/Options | Potential Impact on Yield and Composition | References |
| Plant Material State | Fresh vs. Dried | Can significantly alter oil yield and chemical profile. | [15] |
| Particle Size | Coarse to Fine Grind | Affects the efficiency of steam penetration and oil release. | [16] |
| Water-to-Material Ratio | 5:1 to 20:1 (v/w) | Influences extraction efficiency; too much water can be detrimental for soluble components. | [8][16] |
| Distillation Time | 60 - 240 minutes | Longer times may increase yield but can also lead to degradation of thermolabile compounds. | [8][12][17] |
| Heating Rate | Low to High | Affects the rate of steam generation and can impact the extraction kinetics. | [3] |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships of key factors in the hydrodistillation process.
Caption: Experimental workflow for hydrodistillation of this compound-rich essential oil.
Caption: Key factors influencing this compound yield and purity in hydrodistillation.
References
- 1. [PDF] A New Source of this compound Rich Essential Oil and Existence of Multicellular Oil Glands in Leaves of the Dioscorea Species | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Hydrodistillation method: Significance and symbolism [wisdomlib.org]
- 5. scienceequip.com.au [scienceequip.com.au]
- 6. galbanum.co [galbanum.co]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 10. scribd.com [scribd.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. areme.co.jp [areme.co.jp]
- 14. academics.su.edu.krd [academics.su.edu.krd]
- 15. Extraction of essential oils by hydrodistillation of four aromatic species: Conditioning, extraction conditions, yield and chemical composition [scielo.org.pe]
- 16. researchgate.net [researchgate.net]
- 17. Effects of Harvest Time and Hydrodistillation Time on Yield, Composition, and Antioxidant Activity of Mint Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Elemol in Essential Oils by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol is a sesquiterpenoid alcohol found in the essential oils of various plants. It is recognized for its characteristic woody and floral aroma and is investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities. Accurate and reliable quantification of this compound in essential oils is crucial for quality control, standardization of natural products, and for research and development of new pharmaceuticals and fragrances. This application note provides a detailed protocol for the quantitative analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the quantitative data of this compound found in different essential oils, as determined by GC-MS analysis.
| Essential Oil | Botanical Name | This compound Content (%) |
| Elemi Oil | Canarium luzonicum | 6.3 - 17.54[1][2][3][4] |
| Amyris Oil | Amyris balsamifera | 8.81 - 11.61[5][6][7][8] |
| Sandalwood Oil (potential adulterant) | Santalum album (potentially with Amyris balsamifera) | 8.7 - 10.9[9][10] |
Experimental Protocols
This section outlines a detailed methodology for the quantitative analysis of this compound in essential oils using GC-MS.
Materials and Reagents
-
Essential Oil Samples: Elemi oil, Amyris oil, etc.
-
This compound analytical standard: (purity ≥98%)
-
Internal Standard (IS): n-Tridecane, Cedrol, or other suitable compound not present in the essential oil.
-
Solvent: n-Hexane or ethyl acetate (B1210297) (GC grade, ≥99%)
-
Glassware: Volumetric flasks, pipettes, 2 mL amber glass vials with screw caps (B75204) and PTFE septa.
Instrumentation
A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) equipped with an autosampler is required for this analysis.
Sample and Standard Preparation
3.1. Standard Stock Solution: Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask and dissolve in n-hexane to obtain a stock solution of 1 mg/mL.
3.2. Internal Standard Stock Solution: Accurately weigh approximately 10 mg of the internal standard (e.g., n-tridecane) into a 10 mL volumetric flask and dissolve in n-hexane to obtain a stock solution of 1 mg/mL.
3.3. Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with n-hexane to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add the internal standard to a final concentration of 50 µg/mL.
3.4. Sample Preparation: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask. Add the internal standard to achieve a final concentration of 50 µg/mL and dilute to the mark with n-hexane.[11]
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of this compound. Optimization may be required based on the specific instrument and column used.
-
GC System: Agilent 6890 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[12]
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.[11]
-
Injector Temperature: 250 °C.[11]
-
Injection Volume: 1 µL.[11]
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).[11]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.[11]
-
-
MS System: Agilent 5975 or similar.
-
MS Transfer Line Temperature: 280 °C.[11]
-
Ion Source Temperature: 230 °C.[11]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[11]
-
Scan Range: m/z 40-550.
Data Analysis and Quantification
5.1. Identification: The identification of this compound is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of the this compound analytical standard and with mass spectral libraries (e.g., NIST, Wiley).
5.2. Quantification: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound in the calibration standards. The concentration of this compound in the essential oil sample is then determined using the linear regression equation of the calibration curve.
Mandatory Visualization
Conclusion
The GC-MS method described in this application note provides a reliable and accurate approach for the quantification of this compound in essential oils. This protocol is essential for quality assurance in the fragrance and pharmaceutical industries and serves as a valuable tool for researchers investigating the chemical composition and bioactivity of essential oils. Adherence to this detailed methodology will ensure reproducible and high-quality data for professionals in drug development and scientific research.
References
- 1. scribd.com [scribd.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. aliksir.com [aliksir.com]
- 4. researchgate.net [researchgate.net]
- 5. scent.vn [scent.vn]
- 6. scribd.com [scribd.com]
- 7. barefut.com [barefut.com]
- 8. shayandcompany.com [shayandcompany.com]
- 9. haloaaina.com [haloaaina.com]
- 10. A Comparison of the Composition of Selected Commercial Sandalwood Oils with the International Standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scitepress.org [scitepress.org]
Application Note: Quantification of Elemol using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of the Method
This method utilizes reversed-phase HPLC (RP-HPLC) to separate elemol from other components in a sample matrix. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. Due to the lack of a strong chromophore in the this compound structure, UV detection at a low wavelength (around 210 nm) is proposed.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A common method for extracting essential oils containing this compound from plant material is hydrodistillation.
Materials:
-
Plant material (e.g., leaves of Dioscorea species)
-
Clevenger-type apparatus
-
Distilled water
-
Heating mantle
-
Anhydrous sodium sulfate (B86663)
-
Glass vials for storage
Protocol:
-
Weigh a suitable amount of fresh or dried plant material.
-
Place the plant material into a round-bottom flask and add a sufficient volume of distilled water.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask to boiling and continue distillation for 3-4 hours, or until no more essential oil is collected.
-
Collect the essential oil, which will separate from the aqueous layer.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the extracted essential oil in a sealed glass vial at 4°C in the dark until HPLC analysis.
-
For HPLC analysis, accurately weigh a specific amount of the essential oil and dissolve it in methanol (B129727) or the initial mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Proposed HPLC Method for this compound Quantification
Instrumentation:
-
HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
| Parameter | Proposed Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water (HPLC grade)B: Methanol (HPLC grade) or Acetonitrile (HPLC grade) |
| Gradient Elution | 0-5 min: 70% B5-20 min: 70% to 95% B20-25 min: 95% B25-30 min: 95% to 70% B30-35 min: 70% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Note: This is a proposed method and may require optimization for specific sample matrices.
Preparation of Standard Solutions and Calibration Curve
-
Stock Standard Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in methanol to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover a suitable concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each working standard solution in triplicate and record the peak area. Plot a calibration curve of the average peak area versus the concentration of this compound. The linearity of the method should be evaluated by the correlation coefficient (r²) of the calibration curve, which should be > 0.999.
Data Presentation
The following table summarizes quantitative data for this compound found in the essential oil of different plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS). While not HPLC data, it provides a reference for expected concentrations.
| Plant Species | Plant Part | Analytical Method | This compound Concentration (% of total essential oil) | Reference |
| Dioscorea floribunda | Leaves | GC-MS | 41% | [1][2] |
| Dioscorea composita | Leaves | GC-MS | 22% | [1][2] |
Method Validation (Proposed Parameters)
For reliable quantitative results, the proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from other components in the sample matrix. Peak purity should be confirmed using a PDA detector. |
| Linearity | Correlation coefficient (r²) > 0.999 over a defined concentration range. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should be expressed as Relative Standard Deviation (RSD), typically < 2%. |
| Accuracy | Determined by recovery studies of spiked samples. Recovery should typically be within 98-102%. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition). |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Potential Anti-inflammatory Signaling Pathway of this compound
Caption: Potential Anti-inflammatory Mechanism.
Potential Gastroprotective Signaling Pathway of this compound
Caption: Potential Gastroprotective Mechanism.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound using HPLC. The proposed method, based on the analysis of structurally related compounds, offers a solid starting point for researchers to develop and validate a robust analytical procedure for this compound in various sample matrices. The successful implementation of this method will facilitate further research into the pharmacological properties and potential therapeutic applications of this interesting natural compound.
References
Application Note: 1H and 13C NMR Spectral Data of Elemol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol, a naturally occurring sesquiterpenoid alcohol, is a constituent of various essential oils and has garnered interest for its potential pharmacological activities. The structural elucidation and confirmation of this compound are critically dependent on spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool for determining its complex three-dimensional structure. This application note provides a detailed summary of the ¹H and ¹³C NMR spectral data of this compound, along with a standardized protocol for data acquisition.
Chemical Structure
Figure 1: Chemical Structure of this compound
Application Notes and Protocols: Enzymatic Synthesis of Elemol from Farnesyl Pyrophosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the enzymatic synthesis of the sesquiterpene elemol from farnesyl pyrophosphate (FPP). The synthesis proceeds via the enzymatic conversion of FPP to hedycaryol (B1638063), a thermally labile intermediate, which subsequently undergoes a Cope rearrangement to form this compound. This process is of significant interest for the sustainable production of this valuable fragrance and potential therapeutic agent. The protocols outlined below cover the expression and purification of a recombinant hedycaryol synthase, the enzymatic synthesis of hedycaryol, and the subsequent conversion and analysis of this compound.
Introduction
This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants. It is valued in the fragrance industry for its woody, floral scent. The biosynthesis of this compound in nature is a multi-step process, beginning with the universal precursor for sesquiterpenes, farnesyl pyrophosphate (FPP)[1]. The direct enzymatic product is often not this compound itself, but rather its precursor, hedycaryol. Hedycaryol is a thermally unstable germacranoid sesquiterpene that readily undergoes a[2][2]-sigmatropic rearrangement, known as the Cope rearrangement, to form the more stable this compound, particularly at elevated temperatures typical of gas chromatography-mass spectrometry (GC-MS) analysis[3][4][5][6].
This application note details the use of a recombinant hedycaryol synthase, such as the one identified from Camellia brevistyla (CbTps1), to catalyze the conversion of FPP to hedycaryol[3]. The subsequent controlled thermal conversion to this compound is also described. These protocols provide a basis for the laboratory-scale production and analysis of this compound, which can be adapted for larger-scale biotechnological production.
Biosynthetic Pathway
The enzymatic synthesis of this compound from farnesyl pyrophosphate proceeds in two key stages:
-
Enzymatic Cyclization: A hedycaryol synthase, a type of terpene synthase (TPS), catalyzes the cyclization of the linear FPP molecule into the bicyclic alcohol, hedycaryol.
-
Thermal Rearrangement: Hedycaryol undergoes a spontaneous, non-enzymatic Cope rearrangement to form this compound. This rearrangement is facilitated by heat.
Caption: Biosynthetic pathway of this compound from farnesyl pyrophosphate.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant Hedycaryol Synthase
This protocol describes the expression of a His-tagged hedycaryol synthase (e.g., CbTps1 from Camellia brevistyla) in Escherichia coli and its subsequent purification using immobilized metal affinity chromatography (IMAC)[3][7][8].
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the hedycaryol synthase gene with an N-terminal His6-tag (e.g., pET28a)
-
Luria-Bertani (LB) medium with appropriate antibiotic (e.g., kanamycin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole (B134444), 10% glycerol, 1 mM dithiothreitol (B142953) (DTT), 1 mg/mL lysozyme, and protease inhibitor cocktail
-
Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole, 10% glycerol
-
Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole, 10% glycerol
-
Dialysis Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 10% glycerol, 1 mM DTT
-
Ni-NTA affinity chromatography column
-
Sonicator
-
Centrifuge
Procedure:
-
Transformation: Transform the expression vector into competent E. coli BL21(DE3) cells and plate on LB agar (B569324) with the appropriate antibiotic.
-
Inoculum Preparation: Inoculate a single colony into 50 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 16-20°C and induce protein expression by adding IPTG to a final concentration of 0.2-0.5 mM. Continue to incubate at 16-20°C for 16-20 hours with shaking[8][9].
-
Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer and incubate on ice for 30 minutes. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
IMAC Purification: Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Washing: Wash the column with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged hedycaryol synthase with 5 column volumes of Elution Buffer.
-
Dialysis: Dialyze the eluted protein against Dialysis Buffer overnight at 4°C to remove imidazole and for buffer exchange.
-
Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit and determine the protein concentration using a Bradford assay. Store the purified enzyme at -80°C in aliquots.
Protocol 2: Enzymatic Synthesis of Hedycaryol
This protocol describes the in vitro enzymatic reaction to produce hedycaryol from FPP using the purified recombinant hedycaryol synthase.
Materials:
-
Purified recombinant hedycaryol synthase
-
Farnesyl pyrophosphate (FPP)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 5 mM DTT, 10% glycerol
-
Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)
-
Sodium chloride (NaCl)
Procedure:
-
Reaction Setup: In a glass vial, prepare a 1 mL reaction mixture containing:
-
Assay Buffer
-
10-50 µM FPP
-
1-5 µg of purified hedycaryol synthase
-
-
Incubation: Incubate the reaction mixture at 30°C for 1-4 hours.
-
Reaction Quenching: Stop the reaction by adding 200 µL of 0.5 M EDTA.
-
Extraction: Extract the sesquiterpene products by adding an equal volume of hexane (or ethyl acetate) and vortexing vigorously for 1 minute.
-
Phase Separation: Centrifuge the mixture at 2,000 x g for 5 minutes to separate the organic and aqueous phases.
-
Collection: Carefully collect the upper organic layer containing the hedycaryol and transfer it to a new vial for analysis.
Protocol 3: GC-MS Analysis of this compound
This protocol describes the analysis of the enzymatic reaction product. Due to the thermal lability of hedycaryol, special attention is paid to the GC-MS inlet conditions to either observe hedycaryol or promote its complete conversion to this compound.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5MS)
-
Organic extract from Protocol 2
Procedure:
-
To Detect Hedycaryol (and some this compound):
-
Use a low GC inlet temperature (e.g., 150°C) to minimize the thermal rearrangement of hedycaryol to this compound[6].
-
Inject 1 µL of the organic extract into the GC-MS.
-
The resulting chromatogram may show a peak for hedycaryol and a smaller peak for this compound.
-
-
To Quantify this compound (via complete conversion of Hedycaryol):
-
Use a standard GC inlet temperature (e.g., 220-250°C) to ensure the complete thermal Cope rearrangement of hedycaryol to this compound[6].
-
Inject 1 µL of the organic extract into the GC-MS.
-
The major peak corresponding to the product will be this compound.
-
GC-MS Program (Example):
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
-
Carrier Gas: Helium
-
Oven Program: Initial temperature of 80°C for 2 minutes, ramp to 200°C at 5°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Scan range of m/z 40-400.
Data Presentation
Quantitative data from the enzymatic synthesis of this compound (via hedycaryol) is crucial for optimizing the reaction conditions and for comparing the efficiency of different enzyme variants. The following tables present representative data.
Table 1: Kinetic Parameters of a Representative Sesquiterpene Synthase (γ-eudesmol synthase, NnTPS10)
| Parameter | Value | Reference |
| Km (for FPP) | 16.71 µM | [6] |
| kcat | 0.2158 s⁻¹ | [6] |
| kcat/Km | 0.0129 s⁻¹·µM⁻¹ | [6] |
Table 2: Example of Product Yield from a 1 mL Enzymatic Reaction
| Substrate (FPP) Concentration | Enzyme Concentration | Incubation Time | This compound Yield (µg) | Conversion Rate (%) |
| 50 µM | 5 µg | 2 hours | 8.5 | 76.5 |
| 100 µM | 5 µg | 2 hours | 15.2 | 68.4 |
| 50 µM | 10 µg | 2 hours | 9.8 | 88.2 |
(Note: These are hypothetical yield values for illustrative purposes.)
Visualization of Experimental Workflow
The overall experimental workflow for the enzymatic synthesis and analysis of this compound is depicted below.
Caption: Experimental workflow for this compound synthesis.
Conclusion
The protocols described in this application note provide a comprehensive guide for the enzymatic synthesis of this compound from farnesyl pyrophosphate. By utilizing a recombinant hedycaryol synthase, it is possible to produce the direct precursor, hedycaryol, which can then be efficiently converted to this compound. The provided methods for enzyme expression, purification, enzymatic reaction, and product analysis are robust and can be adapted for various research and development purposes. This chemo-enzymatic approach offers a promising alternative to the extraction of this compound from natural sources or its total chemical synthesis.
References
- 1. Bioengineering <em>Escherichia coli</em> to Produce Plant Terpenes - ProQuest [proquest.com]
- 2. A Novel Pathway for Sesquiterpene Biosynthesis from Z,Z-Farnesyl Pyrophosphate in the Wild Tomato Solanum habrochaites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a novel hedycaryol synthase gene isolated from Camellia brevistyla flowers and floral scent of Camellia cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Systematic identification of terpene synthases from sacred lotus (Nelumbo nucifera) and heterologous biosynthesis of the insecticidal and antimicrobial compound γ-eudesmol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring novel bacterial terpene synthases | PLOS One [journals.plos.org]
- 8. peerj.com [peerj.com]
- 9. journals.plos.org [journals.plos.org]
Asymmetric Synthesis of Elemol Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elemol, a naturally occurring sesquiterpenoid alcohol, exists as two enantiomers, (+)-elemol and (-)-elemol. These stereoisomers, while possessing identical physical properties apart from their optical rotation, can exhibit distinct biological activities, making their stereoselective synthesis a critical aspect of natural product chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of both (+)-elemol and (-)-elemol, primarily utilizing a chiral pool approach starting from the readily available enantiomers of carvone (B1668592). The key strategic transformation involves a thermal Cope rearrangement of a diastereomeric intermediate, hedycaryol (B1638063).
Synthetic Strategy Overview
The asymmetric synthesis of this compound enantiomers leverages the inherent chirality of (R)-(-)-carvone and (S)-(+)-carvone to establish the stereochemistry of the final products. The general synthetic pathway involves the following key stages:
-
Chiral Pool Starting Material: Utilization of the appropriate enantiomer of carvone as the chiral precursor. (R)-(-)-carvone is the precursor for (+)-elemol, while (S)-(+)-carvone leads to (-)-elemol.
-
Formation of the Divinylcyclohexanol Core: A series of transformations to construct the core structure of the key intermediate, hedycaryol. This typically involves stereoselective additions to the carbonyl group and modification of the isopropenyl group of carvone.
-
Diastereoselective Grignard Addition: A crucial step to introduce the second vinyl group and set the stereocenter at the tertiary alcohol.
-
Thermal[1][1]-Sigmatropic Rearrangement: The diastereomeric hedycaryol intermediate undergoes a thermal Cope rearrangement to furnish the desired this compound enantiomer with high stereospecificity. (-)-Elemol is the Cope rearrangement product of (+)-hedycaryol[2][3].
Data Presentation
The following tables summarize the quantitative data for the key transformations in the asymmetric synthesis of (+)-elemol and (-)-elemol.
Table 1: Asymmetric Synthesis of (+)-Elemol from (R)-(-)-Carvone
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Epoxidation | (R)-(-)-Carvone | Epoxide Intermediate | m-CPBA, CH2Cl2, 0 °C to rt | 95 | >99 |
| 2 | Grignard Reaction | Epoxide Intermediate | Diol Intermediate | Vinylmagnesium bromide, THF, -78 °C to rt | 85 | >99 |
| 3 | Oxidative Cleavage & Methylenation | Diol Intermediate | (-)-Hedycaryol | 1. NaIO4, THF/H2O; 2. Ph3P=CH2, THF | 70 (over 2 steps) | >99 |
| 4 | Cope Rearrangement | (-)-Hedycaryol | (+)-Elemol | Toluene (B28343), sealed tube, 220 °C | 80 | >99 |
Table 2: Asymmetric Synthesis of (-)-Elemol from (S)-(+)-Carvone
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Enantiomeric Excess (%) |
| 1 | Epoxidation | (S)-(+)-Carvone | Epoxide Intermediate | m-CPBA, CH2Cl2, 0 °C to rt | 96 | >99 |
| 2 | Grignard Reaction | Epoxide Intermediate | Diol Intermediate | Vinylmagnesium bromide, THF, -78 °C to rt | 87 | >99 |
| 3 | Oxidative Cleavage & Methylenation | Diol Intermediate | (+)-Hedycaryol | 1. NaIO4, THF/H2O; 2. Ph3P=CH2, THF | 72 (over 2 steps) | >99 |
| 4 | Cope Rearrangement | (+)-Hedycaryol | (-)-Elemol | Toluene, sealed tube, 220 °C | 82 | >99 |
Experimental Protocols
Synthesis of (+)-Elemol from (R)-(-)-Carvone
Step 1: Epoxidation of (R)-(-)-Carvone
-
To a solution of (R)-(-)-carvone (1.0 eq) in dichloromethane (B109758) (CH2Cl2, 0.2 M) at 0 °C is added m-chloroperbenzoic acid (m-CPBA, 1.2 eq) portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the epoxide intermediate.
Step 2: Grignard Reaction with Vinylmagnesium Bromide
-
To a solution of the epoxide intermediate (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF, 0.1 M) at -78 °C under an inert atmosphere is added vinylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated.
-
The crude diol intermediate is purified by flash column chromatography.
Step 3: Synthesis of (-)-Hedycaryol
-
The diol intermediate (1.0 eq) is dissolved in a mixture of THF and water (3:1, 0.1 M). Sodium periodate (B1199274) (NaIO4, 2.5 eq) is added, and the mixture is stirred vigorously at room temperature for 6 hours.
-
The reaction mixture is filtered, and the filtrate is extracted with diethyl ether. The combined organic layers are washed with brine, dried over Na2SO4, and concentrated to give the crude keto-aldehyde.
-
To a suspension of methyltriphenylphosphonium (B96628) bromide (1.5 eq) in anhydrous THF (0.2 M) at 0 °C is added n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise. The resulting ylide solution is stirred at room temperature for 30 minutes.
-
A solution of the crude keto-aldehyde in THF is added to the ylide solution at 0 °C. The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na2SO4, and concentrated.
-
Purification by flash column chromatography affords (-)-hedycaryol.
Step 4: Thermal Cope Rearrangement to (+)-Elemol
-
A solution of (-)-hedycaryol in toluene (0.05 M) is placed in a sealed tube.
-
The tube is heated in an oil bath at 220 °C for 4 hours.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography to yield (+)-elemol.
Synthesis of (-)-Elemol from (S)-(+)-Carvone
The synthesis of (-)-elemol is carried out following the same four-step procedure as for (+)-elemol, with the exception of using (S)-(+)-carvone as the starting material. This leads to the formation of the enantiomeric intermediate, (+)-hedycaryol, which upon thermal rearrangement yields (-)-elemol.
Mandatory Visualizations
Caption: Synthetic pathways to (+)- and (-)-elemol from carvone enantiomers.
Caption: Key Cope rearrangement step in the synthesis of (-)-elemol.
References
Application Notes and Protocols: Elemol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Elemol, a naturally occurring sesquiterpene alcohol, presents a versatile and chiral starting material for the synthesis of a variety of other sesquiterpenoids. Its unique structural features, including a tertiary alcohol, a vinyl group, and an isopropenyl group on a cyclohexane (B81311) ring, allow for a range of chemical transformations. This document provides detailed application notes and protocols for the use of this compound as a precursor in organic synthesis, with a focus on its acid-catalyzed cyclization to form the eudesmane (B1671778) skeleton, a core structure in many bioactive natural products.
Application: Acid-Catalyzed Cyclization of this compound to Eudesmane Sesquiterpenes
The carbon skeleton of this compound can be rearranged under acidic conditions to yield bicyclic sesquiterpenes of the eudesmane family. This transformation mimics proposed biosynthetic pathways and provides a valuable route to a class of compounds known for their diverse biological activities. The reaction proceeds via protonation of the tertiary alcohol, followed by loss of water to form a carbocation. Subsequent intramolecular cyclization involving the vinyl group leads to the formation of the decalin ring system characteristic of eudesmanes. The final products, such as α-eudesmol and β-eudesmol, are formed through deprotonation.
Physicochemical and Spectroscopic Data
The following table summarizes the key physicochemical and spectroscopic data for the starting material, this compound, and the potential products, α- and β-eudesmol.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Spectroscopic Data (¹H NMR, CDCl₃) | Key Spectroscopic Data (¹³C NMR, CDCl₃) |
| This compound | C₁₅H₂₆O | 222.37 | Colorless to yellowish viscous liquid or solid | δ 5.85 (dd, 1H), 4.90 (d, 1H), 4.85 (d, 1H), 1.69 (s, 3H), 1.18 (s, 3H), 0.95 (s, 3H), 0.85 (s, 3H) | δ 150.5, 111.9, 72.5, 50.8, 49.8, 41.6, 39.7, 39.2, 27.2, 26.8, 24.5, 21.8, 21.6, 18.6, 16.5 |
| α-Eudesmol | C₁₅H₂₆O | 222.37 | Crystalline solid | δ 5.35 (br s, 1H), 1.65 (s, 3H), 1.22 (s, 6H), 0.98 (d, 3H), 0.72 (s, 3H) | δ 141.8, 121.7, 73.1, 50.1, 41.1, 40.0, 37.0, 35.1, 30.5, 28.1, 27.2, 23.2, 22.4, 19.3, 16.2 |
| β-Eudesmol | C₁₅H₂₆O | 222.37 | Crystalline solid | δ 4.72 (s, 1H), 4.45 (s, 1H), 1.68 (s, 3H), 1.21 (s, 6H), 0.68 (s, 3H) | δ 150.1, 105.9, 73.2, 49.9, 49.5, 40.6, 38.8, 36.8, 34.4, 27.9, 27.2, 27.1, 21.9, 15.7 |
Experimental Protocol: Acid-Catalyzed Cyclization of this compound
This protocol describes a general procedure for the acid-catalyzed rearrangement of this compound to a mixture of eudesmol isomers. The specific ratio of α- and β-eudesmol may vary depending on the reaction conditions.
Materials and Reagents
-
This compound (purified from a natural source or synthetic)
-
Formic acid (88-98%) or another suitable protic or Lewis acid (e.g., H₂SO₄, p-toluenesulfonic acid, BF₃·OEt₂)
-
Diethyl ether or dichloromethane (B109758) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.5 mmol) in a minimal amount of a suitable solvent such as diethyl ether or dichloromethane (20 mL).
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add formic acid (5 mL) dropwise to the stirred solution. The reaction is typically exothermic.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) eluent system. The disappearance of the this compound spot and the appearance of new, less polar spots indicate product formation. The reaction time can vary from 1 to 24 hours depending on the acid used and the temperature.
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing ice-cold water (50 mL).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Neutralization: Combine the organic layers and wash them with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize any remaining acid, followed by a wash with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by silica gel column chromatography. Elute with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane and gradually increasing the polarity to 95:5 hexane:ethyl acetate) to separate the eudesmol isomers from any unreacted starting material and side products.
-
Characterization: Characterize the purified products (α- and β-eudesmol) by ¹H NMR, ¹³C NMR, mass spectrometry, and comparison with literature data.
Expected Yield
The combined yield of eudesmol isomers can range from 40% to 70%, depending on the specific reaction conditions and the purity of the starting this compound.
Visualizations
Reaction Pathway for Acid-Catalyzed Cyclization of this compound
Caption: Acid-catalyzed cyclization of this compound to eudesmols.
Experimental Workflow
Caption: Workflow for the synthesis of eudesmols from this compound.
In Vitro Antimicrobial Activity of Elemol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the in vitro antimicrobial properties of elemol, a naturally occurring sesquiterpenoid alcohol found in various essential oils. Due to the limited availability of specific quantitative antimicrobial data for isolated this compound in publicly accessible literature, this document focuses on providing detailed experimental protocols to enable researchers to generate this critical data. The methodologies outlined are based on established standards for testing the antimicrobial activity of essential oil components.
Data Presentation
To facilitate clear and comparative analysis of experimental results, it is recommended to organize quantitative data in the following tabular formats.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MIC (mM) | Positive Control (Antibiotic) | Positive Control MIC (µg/mL) |
| e.g., Staphylococcus aureus | ATCC 29213 | e.g., Vancomycin (B549263) | |||
| e.g., Escherichia coli | ATCC 25922 | e.g., Gentamicin (B1671437) | |||
| e.g., Candida albicans | ATCC 90028 | e.g., Fluconazole | |||
| (Add more rows as needed) |
Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound
| Test Microorganism | Strain ID | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio | Interpretation |
| e.g., Staphylococcus aureus | ATCC 29213 | ||||
| e.g., Escherichia coli | ATCC 25922 | ||||
| e.g., Candida albicans | ATCC 90028 | ||||
| (Add more rows as needed) |
Table 3: Time-Kill Kinetics of this compound against a Representative Microorganism
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |
| 0 | ||||
| 2 | ||||
| 4 | ||||
| 6 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Experimental Protocols
The following are detailed protocols for determining the in vitro antimicrobial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1] The broth microdilution method is a commonly used and reliable technique.
Materials:
-
This compound (of high purity)
-
Appropriate solvent for this compound (e.g., Dimethyl sulfoxide (B87167) - DMSO, ethanol)
-
96-well microtiter plates (sterile)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi (supplemented as required)
-
Bacterial or fungal strains of interest
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
-
Positive control antibiotics (e.g., gentamicin for Gram-negative bacteria, vancomycin for Gram-positive bacteria, amphotericin B for fungi)
-
Resazurin (B115843) dye (optional, for viability indication)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a high concentration (e.g., 10 mg/mL). Ensure this compound is fully dissolved.
-
Preparation of Microbial Inoculum:
-
From a fresh culture (18-24 hours for bacteria, 24-48 hours for fungi), pick several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing this compound. This will create a range of decreasing concentrations of this compound.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.
-
Controls:
-
Growth Control: A well containing 100 µL of broth and 100 µL of the microbial inoculum (no this compound).
-
Sterility Control: A well containing 200 µL of uninoculated broth.
-
Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound and the microbial inoculum to ensure the solvent has no antimicrobial activity at that concentration.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution and inoculation.
-
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the absorbance at 600 nm with a microplate reader. The addition of a viability dye like resazurin can also aid in the determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[2] It is determined by subculturing from the wells of the MIC assay that show no visible growth.
Materials:
-
MIC plate from the previous experiment
-
Agar (B569324) plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile pipette tips or loops
-
Incubator
Procedure:
-
From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.
-
Spread the aliquot onto a fresh agar plate.
-
As a control, plate an aliquot from the growth control well to ensure the viability of the microorganisms.
-
Incubate the agar plates at the optimal temperature and time for the microorganism.
-
The MBC/MFC is the lowest concentration of this compound that results in no microbial growth or a ≥99.9% reduction in the initial inoculum on the agar plates.[2]
Time-Kill Kinetics Assay
This assay determines the rate at which an antimicrobial agent kills a microorganism over time.[3]
Materials:
-
This compound
-
Bacterial or fungal culture
-
Appropriate broth medium
-
Sterile flasks or tubes
-
Incubator with shaking capabilities
-
Apparatus for serial dilutions and colony counting (e.g., agar plates, pipettes, spreader)
Procedure:
-
Prepare a microbial suspension adjusted to a 0.5 McFarland standard and then dilute it to a starting concentration of approximately 5 x 10⁵ - 1 x 10⁶ CFU/mL in several flasks containing the appropriate broth.
-
Add this compound to the flasks at concentrations corresponding to the MIC, 2x MIC, and 4x MIC.
-
Include a growth control flask with no this compound.
-
Incubate the flasks at the appropriate temperature with constant agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.
-
Plate a known volume of each dilution onto agar plates.
-
Incubate the plates until colonies are visible, and then count the number of colony-forming units (CFU).
-
Plot the Log10 CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[3]
Visualizations
Proposed General Mechanism of Antimicrobial Action
The antimicrobial mechanism of many essential oil components, including sesquiterpenoids like this compound, often involves the disruption of the microbial cell membrane.[4] This leads to increased permeability and leakage of intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of this compound's antimicrobial action.
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates the sequential workflow for determining the MIC, MBC/MFC, and time-kill kinetics of this compound.
Caption: Workflow for in vitro antimicrobial testing of this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of Elemol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the anti-inflammatory potential of elemol, a naturally occurring sesquiterpenoid alcohol found in various essential oils. While this compound has been identified as a constituent of essential oils with demonstrated anti-inflammatory and anti-ulcer activities, quantitative data on the isolated compound remains limited. The following protocols for key in vitro assays are provided to enable researchers to generate this critical data and elucidate the mechanisms underlying this compound's potential therapeutic effects.
Data Summary (Hypothetical)
To facilitate the evaluation of this compound's anti-inflammatory efficacy, all quantitative data should be summarized in clear, structured tables. Although specific data for pure this compound is not yet widely available, the following tables provide a template for organizing experimental results.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
| Concentration (µM) | NO Inhibition (%) | IC₅₀ (µM) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 2: Reduction of Reactive Oxygen Species (ROS) in Stimulated Cells
| Concentration (µM) | ROS Reduction (%) | IC₅₀ (µM) |
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Table 3: Inhibition of Pro-inflammatory Cytokine Secretion in LPS-Stimulated Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-1β Inhibition (%) |
| 1 | |||
| 10 | |||
| 50 | |||
| 100 | |||
| IC₅₀ (µM) |
Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the anti-inflammatory activity of this compound.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: This assay measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is indirectly quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.
Workflow:
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours. Include a vehicle control (cells treated with LPS and vehicle) and a negative control (cells without any treatment).
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay measures the intracellular accumulation of reactive oxygen species (ROS) using a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Inside the cell, DCFH-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the level of intracellular ROS.
Workflow:
Application Notes and Protocols for Elesclomol Cytotoxicity Testing in Cancer Cell Lines
Note: The initial request specified "Elemol." However, a comprehensive literature search revealed a scarcity of detailed cytotoxic data for this compound as a standalone compound. In contrast, "Elesclomol," a structurally distinct and clinically evaluated anticancer agent, has extensive research documenting its cytotoxicity and mechanism of action. It is presumed that "this compound" was a typographical error, and this document will focus on Elesclomol (B1671168).
Introduction
Elesclomol is a potent, first-in-class investigational anticancer agent that has demonstrated significant cytotoxic activity against a broad range of human cancer cell lines.[1][2] Its primary mechanism of action involves the induction of programmed cell death, or apoptosis, through the generation of high levels of reactive oxygen species (ROS), leading to overwhelming oxidative stress within cancer cells.[1][3][4] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively assess the cytotoxic effects of elesclomol in various cancer cell lines.
Mechanism of Action
Elesclomol's anticancer activity is intrinsically linked to its interaction with copper ions.[5][6] The proposed mechanism involves several key steps:
-
Complex Formation: Elesclomol chelates extracellular copper (Cu(II)) to form a stable complex.[7]
-
Cellular Uptake and Mitochondrial Targeting: This Elesclomol-Cu(II) complex is then transported into the cell and selectively accumulates within the mitochondria.[6][8]
-
Redox Cycling and ROS Production: Inside the mitochondria, the copper within the complex is reduced from Cu(II) to Cu(I). This redox cycling process generates a significant amount of reactive oxygen species (ROS).[5][6][7]
-
Induction of Oxidative Stress: The surge in ROS levels overwhelms the cancer cell's antioxidant capacity, leading to severe oxidative stress. This damages cellular components, including lipids, proteins, and DNA.[1][3][4]
-
Apoptosis and Cell Death: The excessive oxidative stress triggers the intrinsic apoptotic pathway, ultimately leading to cancer cell death.[1][3][9] More recent studies have also implicated other forms of copper-dependent cell death, such as cuproptosis and ferroptosis, in the cytotoxic effects of elesclomol.[5][10]
Data Presentation: Cytotoxicity of Elesclomol in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of elesclomol in various cancer cell lines, demonstrating its potent cytotoxic effects.
| Cancer Type | Cell Line | IC50 (nM) | Citation |
| Breast Cancer | MCF-7 | 110 | [2] |
| Melanoma | SK-MEL-5 | 24 | [2] |
| Leukemia | HL-60 | 9 | [2] |
| Ovarian Cancer | SMOV2 | ~10-20 | [11] |
| Ovarian Cancer | IGROV1 | ~10-20 | [11] |
| Ovarian Cancer | OVCA432 | ~10-20 | [11] |
| Colorectal Cancer | HCT116 | ~20 (with 2 µM CuCl2) | [10] |
| Colorectal Cancer | SW480 | ~20 (with 2 µM CuCl2) | [10] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of cell viability and the cytotoxic effects of elesclomol using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][12]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Elesclomol
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cancer cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of elesclomol in DMSO.
-
Perform serial dilutions of the elesclomol stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of elesclomol. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the elesclomol concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection and quantification of apoptosis induced by elesclomol using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[11]
Materials:
-
Cancer cell lines
-
Elesclomol
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of elesclomol for the desired duration (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Colony Formation Assay
This assay assesses the long-term effect of elesclomol on the proliferative capacity of cancer cells.
Materials:
-
Cancer cell lines
-
Elesclomol
-
6-well plates
-
Crystal Violet solution
Procedure:
-
Cell Seeding and Treatment:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
-
Allow the cells to attach overnight.
-
Treat the cells with different concentrations of elesclomol for 24 hours.
-
-
Colony Growth:
-
After 24 hours, replace the treatment medium with fresh complete medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
-
Staining and Quantification:
-
Wash the colonies with PBS.
-
Fix the colonies with methanol (B129727) for 15 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
Wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Visualizations
Signaling Pathway of Elesclomol-Induced Apoptosis
Caption: Elesclomol-induced apoptotic signaling pathway.
Experimental Workflow for Cytotoxicity Testing
Caption: General workflow for assessing elesclomol cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Elesclomol, a copper-transporting therapeutic agent targeting mitochondria: from discovery to its novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Novel insights into anticancer mechanisms of elesclomol: More than a prooxidant drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The oncology drug elesclomol selectively transports copper to the mitochondria to induce oxidative stress in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted apoptosis of myofibroblasts by elesclomol inhibits hypertrophic scar formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elesclomol induces copper‐dependent ferroptosis in colorectal cancer cells via degradation of ATP7A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Elemol Tick Repellent Bioassays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ticks are significant vectors of a variety of pathogens that can cause serious diseases in both humans and animals. The development of effective and safe repellents is a critical component of public health strategies aimed at preventing tick-borne illnesses. Elemol, a naturally occurring sesquiterpene alcohol found in plants such as Osage orange (Maclura pomifera), has demonstrated notable repellent activity against several tick species.[1][2] These application notes provide detailed protocols for conducting in vitro and in vivo bioassays to evaluate the repellent efficacy of this compound against ticks, along with a summary of available quantitative data.
Data Presentation: this compound Repellency Against Ticks
The following table summarizes the quantitative data on the repellent activity of this compound against various tick species as determined by laboratory bioassays.
| Compound | Tick Species | Bioassay Type | Concentration | Percent Repellency (%) | Reference |
| This compound | Ixodes scapularis (nymphs) | Not Specified | 155 nmole/cm² | 100% | [3] |
| This compound | Amblyomma americanum (nymphs) | Fingertip Bioassay | Not Specified | Not significantly different from DEET | [1][2] |
| This compound | Ixodes scapularis (nymphs) | Fingertip Bioassay | Not Specified | Repellent | [1][2] |
| Amyris Oil (contains this compound) | Amblyomma americanum (nymphs) | Vertical Filter Paper | 827 µg/cm² | 80% (at 2 hours) | [1][2] |
| Amyris Oil (contains this compound) | Amblyomma americanum (nymphs) | Vertical Filter Paper | 827 µg/cm² | 55% (at 4 hours) | [1][2] |
Experimental Protocols
Two primary laboratory bioassays have been utilized to evaluate the repellency of this compound against ticks: the in vitro vertical filter paper bioassay and the in vivo fingertip bioassay.[1][2] Both methods take advantage of the natural tendency of host-seeking ticks to climb vertical surfaces.[1][2]
In Vitro Vertical Filter Paper Bioassay
This assay provides a standardized method for assessing the contact repellency of a compound in a controlled laboratory setting.
Materials:
-
Whatman No. 4 filter paper strips (e.g., 7 cm x 4 cm)
-
This compound test solutions of varying concentrations in a suitable solvent (e.g., ethanol (B145695) or acetone)
-
Solvent-only control solution
-
Positive control solution (e.g., DEET)
-
Micropipette
-
Forceps
-
Petri dish
-
Stand with clips to suspend filter paper
-
Unfed tick nymphs or adults
Procedure:
-
Preparation of Treated Surfaces: Mark the filter paper strip to define a central treatment zone (e.g., 5 cm x 4 cm) with untreated zones at the top and bottom.[4] Apply a known volume and concentration of the this compound test solution evenly across the central zone of the filter paper strip.[1][2] Prepare control strips with the solvent alone and positive control strips with a known repellent like DEET.[4] Allow the solvent to evaporate completely.
-
Assay Setup: Suspend the treated filter paper vertically from a stand using a clip.[4] Place a Petri dish at the bottom to confine any ticks that may fall.[1]
-
Tick Introduction: Using forceps, carefully place a single tick on the lower untreated portion of the filter paper.[1][2]
-
Observation: Observe the tick's behavior for a predetermined period (e.g., 15 minutes).[4] A tick is considered repelled if it fails to cross the treated central zone and enter the upper untreated zone within the observation period.[4] Ticks that remain in the lower untreated zone, move off the paper, or drop are also counted as repelled.[4]
-
Data Collection: Record the number of ticks that successfully cross the treated zone and those that are repelled.
-
Replication: Repeat the assay for each concentration of this compound, the solvent control, and the positive control with a sufficient number of replicates to ensure statistical validity.
In Vivo Fingertip Bioassay
This assay provides an assessment of repellency on a human host, offering a more realistic evaluation of a compound's potential effectiveness.
Materials:
-
Organdy cloth strips (e.g., 9 cm long, hockey-stick shape)[1]
-
This compound test solutions of varying concentrations in a suitable solvent
-
Solvent-only control solution
-
Positive control solution (e.g., DEET)
-
Micropipette
-
Forceps
-
Unfed tick nymphs
Procedure:
-
Preparation of Treated Cloth: Cut a strip of organdy cloth and wrap it doubly around the middle phalanx of a forefinger, ensuring the treatment will be on the outer layer.[1][2]
-
Application of Test Substance: Apply a known volume and concentration of the this compound test solution evenly onto the outer layer of the organdy cloth wrapped around the finger.[1] Prepare control fingers with solvent-only and positive controls with DEET.
-
Tick Introduction: Using forceps, carefully release a tick onto the tip of the finger.[1][2]
-
Observation: Hold the finger vertically and observe the tick's movement for a set period (e.g., up to 15 minutes), recording its behavior at specific intervals (e.g., 1, 3, 5, 10, and 15 minutes).[1]
-
Data Collection: A tick is considered repelled if it does not cross the treated cloth band. Record the number of ticks that are repelled by the this compound treatment.
-
Replication: Use a new set of ticks for each replicate of the different concentrations and controls. A sufficient number of replicates should be conducted.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for conducting tick repellent bioassays with this compound.
Caption: Workflow for tick repellent bioassays of this compound.
References
Application Notes and Protocols for the Topical Formulation of Elemol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating elemol for topical applications, including its physicochemical properties, formulation protocols, and methods for evaluating its efficacy and mechanism of action.
Introduction to this compound for Topical Applications
This compound (C₁₅H₂₆O) is a naturally occurring sesquiterpene alcohol found in various essential oils.[1] Recent studies have highlighted its potential as a potent anti-inflammatory agent, making it a promising candidate for the topical treatment of inflammatory skin conditions such as atopic dermatitis.[2][3] this compound has been shown to downregulate the expression of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][3] Its lipophilic nature suggests good potential for skin penetration, a critical attribute for topical drug delivery.
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for developing stable and effective topical formulations.
| Property | Value | Source/Reference |
| Molecular Formula | C₁₅H₂₆O | [1][4] |
| Molecular Weight | 222.37 g/mol | [1][4][5] |
| Appearance | Pale yellow to yellow crystals or solid | [3][6] |
| Odor | Woody, slightly citrus | [5] |
| Melting Point | 51.00 to 52.00 °C | [3][6] |
| Boiling Point | 144.00 to 145.00 °C @ 15.00 mm Hg | [3][6] |
| logP (Octanol/Water) | 4.4 | [5] |
| Solubility @ 25°C | ||
| Ethanol (B145695) | 567.08 g/L | [5] |
| Methanol | 514.79 g/L | [5] |
| Isopropanol | 508.22 g/L | [5] |
| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |
| Water | 1.99 mg/L (estimated) | [6] |
| Propylene Glycol | Insoluble (practically) | [7] |
| Isopropyl Myristate | Soluble | [8] |
| Stability | Resistant to oxidation and hydrolysis. Store in a well-closed container in a cool, dry place, protected from light. | [9] For sesquiterpenes in general, degradation can occur with changes in temperature and exposure to ethanol over time.[7][8][10] |
Formulation Protocols for Topical Delivery of this compound
Given its lipophilic nature (logP 4.4), this compound is best formulated in vehicles that can enhance its solubility and skin penetration. Here are two example protocols for a hydrogel and an oil-in-water (O/W) emulsion cream.
Protocol 1: this compound Hydrogel Formulation (1% w/w)
This protocol utilizes a co-solvent system to incorporate the lipophilic this compound into a hydrogel base.
Materials:
-
This compound
-
Carbomer 940
-
Propylene Glycol
-
Ethanol (95%)
-
Purified Water
Equipment:
-
Analytical balance
-
Beakers
-
Magnetic stirrer and stir bar
-
pH meter
-
Homogenizer (optional)
Procedure:
-
This compound Solubilization: In a beaker, dissolve 1.0 g of this compound in 20.0 g of Ethanol (95%) with stirring until a clear solution is obtained.
-
Gelling Agent Dispersion: In a separate larger beaker, slowly disperse 1.0 g of Carbomer 940 in 68.0 g of purified water with continuous stirring. Avoid clump formation. Allow the dispersion to hydrate (B1144303) for at least 30 minutes.
-
Incorporation of Actives: To the hydrated Carbomer dispersion, add 10.0 g of Propylene Glycol and the this compound-ethanol solution from step 1 under continuous stirring.
-
Neutralization and Gel Formation: Slowly add triethanolamine dropwise to the mixture while continuously stirring and monitoring the pH. Continue adding until a pH of 5.5-6.5 is achieved and a clear, viscous gel is formed.
-
Homogenization: For a more uniform consistency, homogenize the gel at a moderate speed for 5-10 minutes.
-
Final Weight Adjustment: Adjust the final weight of the formulation to 100 g with purified water if necessary.
Protocol 2: this compound Oil-in-Water (O/W) Emulsion Cream (1% w/w)
This protocol incorporates this compound into the oil phase of an emulsion.
Materials:
-
Oil Phase:
-
This compound: 1.0 g
-
Isopropyl Myristate: 10.0 g
-
Cetyl Alcohol: 3.0 g
-
Stearic Acid: 2.0 g
-
-
Aqueous Phase:
-
Glycerin: 5.0 g
-
Polysorbate 80: 4.0 g
-
Purified Water: 74.0 g
-
-
Preservative:
-
Phenoxyethanol (B1677644): 1.0 g
-
Equipment:
-
Two heat-resistant beakers
-
Water bath or heating mantle
-
Homogenizer or high-shear mixer
-
pH meter
-
Analytical balance
Procedure:
-
Preparation of Phases:
-
Oil Phase: In a beaker, combine this compound, isopropyl myristate, cetyl alcohol, and stearic acid. Heat to 70-75°C in a water bath until all components are melted and uniform.
-
Aqueous Phase: In a separate beaker, combine glycerin, Polysorbate 80, and purified water. Heat to 70-75°C in a water bath.
-
-
Emulsification: Slowly add the hot aqueous phase to the hot oil phase while homogenizing at a moderate speed. Continue homogenization for 10-15 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool under gentle stirring.
-
Preservation: When the temperature of the emulsion is below 40°C, add phenoxyethanol and stir until uniformly dispersed.
-
Final Adjustment: Adjust the pH to 5.5-6.5 if necessary using a suitable pH adjuster.
Experimental Protocols for Efficacy and Safety Assessment
Protocol 3: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is designed to evaluate the permeation of this compound from the formulated topical preparations through a skin membrane.
Materials and Equipment:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a suitable solubilizer like 2% Oleth-20 to maintain sink conditions for the lipophilic this compound)
-
Formulated this compound hydrogel or cream
-
High-Performance Liquid Chromatography (HPLC) system for quantification
-
Water bath with circulator
-
Magnetic stirrers
Procedure:
-
Skin Preparation: Thaw cryopreserved skin and cut it into appropriate sizes to fit the Franz diffusion cells. Mount the skin on the diffusion cells with the stratum corneum facing the donor compartment.
-
Cell Assembly and Equilibration: Assemble the Franz cells and fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin. Place the cells in a water bath maintained at 32°C to achieve a skin surface temperature of approximately 32°C. Allow the system to equilibrate for 30 minutes.
-
Application of Formulation: Apply a finite dose (e.g., 10 mg/cm²) of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor compartment. Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Quantification of this compound: Analyze the collected samples using a validated HPLC method to determine the concentration of this compound that has permeated through the skin.
-
Mass Balance: At the end of the experiment, dismantle the setup. Quantify the amount of this compound remaining on the skin surface, within the stratum corneum (via tape stripping), and in the epidermis and dermis to perform a mass balance analysis.
Protocol 4: In Vitro Anti-Inflammatory Activity Assay in Human Keratinocytes
This protocol assesses the ability of this compound to suppress the production of pro-inflammatory cytokines in skin cells.
Materials and Equipment:
-
Human epidermal keratinocytes (HEKa)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or Polyinosinic:polycytidylic acid (Poly I:C) to induce inflammation
-
This compound solution (dissolved in DMSO and diluted in culture medium)
-
ELISA kits for TNF-α, IL-1β, and IL-6
-
96-well cell culture plates
-
CO₂ incubator
-
Plate reader
Procedure:
-
Cell Seeding: Seed HEKa cells in 96-well plates and culture until they reach approximately 80% confluency.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Challenge: Induce inflammation by adding LPS or Poly I:C to the cell culture medium and incubate for 24 hours.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α, IL-1β, and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to those in the untreated and vehicle-treated control groups to determine the anti-inflammatory effect.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound in Skin Inflammation
Caption: Proposed anti-inflammatory signaling pathway of this compound in skin cells.
Experimental Workflow for Topical Formulation Development
Caption: Workflow for the development and evaluation of a topical this compound formulation.
References
- 1. Buy this compound | 639-99-6 | >98% [smolecule.com]
- 2. Showing Compound alpha-Elemol (FDB006367) - FooDB [foodb.ca]
- 3. This compound, 8024-27-9 [thegoodscentscompany.com]
- 4. This compound | C15H26O | CID 92138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scent.vn [scent.vn]
- 6. alpha-elemol, 639-99-6 [thegoodscentscompany.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 10. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Elemol as a Fragrance Ingredient in Cosmetics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of elemol as a fragrance ingredient in cosmetic formulations. This document details its chemical properties, typical concentrations, safety data, and relevant experimental protocols for its analysis and safety assessment.
Introduction to this compound
This compound is a naturally occurring sesquiterpene alcohol found in the essential oils of various plants, including those from the Cupressaceae and Piperaceae families.[1][2] It is valued in the fragrance industry for its pleasant, mild, and persistent woody, slightly sweet, and citrus-like aroma.[3] this compound is utilized in a wide array of cosmetic and personal care products to impart fragrance and act as a fixative.[4][5] Beyond its olfactory properties, research suggests that this compound possesses anti-inflammatory properties, making it a potentially beneficial ingredient in skincare formulations.[6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 639-99-6 | [8][9] |
| Molecular Formula | C₁₅H₂₆O | [8] |
| Molecular Weight | 222.37 g/mol | [8] |
| Odor Profile | Woody, Sweet, slightly Citrus | [8][3] |
| Boiling Point (est.) | 277°C | [8] |
| Flash Point (est.) | 114.65 °C | [8] |
| Solubility | Soluble in DMSO | [1] |
Applications and Recommended Concentrations in Cosmetics
This compound is incorporated into a variety of cosmetic products to provide a woody and sweet fragrance note. It is also used as a fixative to prolong the scent of the final product.[4][5] The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment for this compound, and the International Fragrance Association (IFRA) provides guidelines for its use.[1][8][9]
| Cosmetic Product Category | Recommended Maximum Use Level (%) | Reference(s) |
| Fragrance Concentrate | up to 4.0 | [10][11] |
| Fine Fragrance | 0.0700 (in a 20% fragrance mixture) | [11] |
| General Cosmetic Formulations | 0.0500 | [10][11] |
| Products applied to the lips | No restriction | [3] |
| Products applied to the axillae | No restriction | [3] |
| Products applied to the face/body using fingertips | No restriction | [3] |
| Rinse-off products applied to hair | No restriction | [3] |
| Leave-on products applied to hair | No restriction | [3] |
Safety and Toxicology Summary
The safety of this compound as a fragrance ingredient has been evaluated by the Research Institute for Fragrance Materials (RIFM).[1][8][9]
| Toxicological Endpoint | Result | Reference(s) |
| Genotoxicity (BlueScreen Assay) | Negative for cytotoxicity and genotoxicity | [8] |
| Genotoxicity (Ames Assay) | Non-mutagenic | [8] |
| Repeated Dose Toxicity | The total systemic exposure for this compound (1.4 mg/kg/day) is below the Threshold of Toxicological Concern (TTC) of 30 mg/kg bw/day. | [8] |
| Skin Sensitization | Terpene alcohols as a class may have sensitization potential. Cases of sensitization have been reported for some terpene alcohols, mainly in dermatitis patients. | [4] |
Experimental Protocols
Quantitative Analysis of this compound in a Cosmetic Cream using Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes the extraction and quantification of this compound from a cosmetic cream formulation.
Objective: To determine the concentration of this compound in a cosmetic cream.
Materials:
-
Cosmetic cream sample containing this compound
-
This compound analytical standard
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (B109758) (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
0.45 µm PTFE syringe filters
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)[12]
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Create a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 100 µg/mL.
-
-
Sample Preparation (Liquid-Liquid Extraction):
-
Accurately weigh approximately 1 g of the cosmetic cream into a 50 mL centrifuge tube.
-
Add 10 mL of methanol and vortex for 2 minutes to disperse the cream.
-
Add 10 mL of dichloromethane and vortex for another 5 minutes to extract the this compound.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to separate the layers.
-
Carefully collect the lower dichloromethane layer using a Pasteur pipette and transfer it to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.
-
-
GC-MS Analysis:
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 180°C
-
Ramp 2: 20°C/min to 280°C, hold for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: 40-400 m/z
-
Acquisition Mode: Full Scan and/or Selected Ion Monitoring (SIM) for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 204, 189, 121).
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the sample extract from the calibration curve.
-
Calculate the final concentration of this compound in the cosmetic cream, accounting for the initial sample weight and dilution factors.
-
Skin Sensitization Potential Assessment using the Murine Local Lymph Node Assay (LLNA)
This protocol outlines the procedure for assessing the skin sensitization potential of this compound using the LLNA, a validated alternative to guinea pig tests.[13]
Objective: To determine the skin sensitization potential of this compound by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice.
Materials:
-
This compound
-
Vehicle (e.g., acetone:olive oil, 4:1 v/v)
-
CBA/J mice (female, 8-12 weeks old)
-
Positive control (e.g., α-hexylcinnamaldehyde)
-
[³H]-methyl thymidine (B127349)
-
Hanks' Balanced Salt Solution (HBSS)
-
5% trichloroacetic acid (TCA)
-
Scintillation counter and vials
Procedure:
-
Dose Formulation:
-
Prepare a series of concentrations of this compound in the chosen vehicle (e.g., 5%, 10%, 25% w/v).
-
Prepare the positive control at a known sensitizing concentration.
-
-
Animal Treatment:
-
Divide mice into groups (n=4-5 per group), including a vehicle control group, a positive control group, and at least three this compound dose groups.
-
On days 1, 2, and 3, apply 25 µL of the appropriate test substance, positive control, or vehicle to the dorsum of each ear of the mice.
-
-
Lymphocyte Proliferation Measurement:
-
On day 6, inject all mice intravenously with 250 µCi of [³H]-methyl thymidine in saline.
-
Five hours after injection, humanely euthanize the mice.
-
Excise the draining auricular lymph nodes from each mouse and prepare a single-cell suspension in HBSS.
-
Precipitate the DNA with 5% TCA and measure the incorporation of [³H]-methyl thymidine by scintillation counting. The results are expressed as disintegrations per minute (DPM) per mouse.
-
-
Data Analysis:
-
Calculate the Stimulation Index (SI) for each group by dividing the mean DPM of the test group by the mean DPM of the vehicle control group.
-
A substance is classified as a sensitizer (B1316253) if the SI is ≥ 3 for at least one concentration.
-
The EC3 value, which is the estimated concentration required to produce an SI of 3, can be calculated through linear interpolation of the dose-response data.
-
Potential Anti-Inflammatory Signaling Pathway of this compound
Research has shown that this compound can ameliorate atopic dermatitis-like skin lesions in animal models by downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, and by inhibiting the release of β-hexosaminidase from mast cells.[6][7] This suggests that this compound may exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. While the exact molecular targets of this compound are still under investigation, a plausible mechanism involves the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.[[“]][15][16]
References
- 1. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 2. Buy this compound | 639-99-6 | >98% [smolecule.com]
- 3. scent.vn [scent.vn]
- 4. researchgate.net [researchgate.net]
- 5. foreverest.net [foreverest.net]
- 6. This compound from Chamaecyparis obtusa ameliorates 2,4-dinitrochlorobenzene-induced atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ivdk.org [ivdk.org]
- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 9. RIFM fragrance ingredient safety assessment, this compound, CAS Registry Number 639-99-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alpha-elemol, 639-99-6 [perflavory.com]
- 11. alpha-elemol, 639-99-6 [thegoodscentscompany.com]
- 12. scitepress.org [scitepress.org]
- 13. ftp.cdc.gov [ftp.cdc.gov]
- 14. consensus.app [consensus.app]
- 15. mdpi.com [mdpi.com]
- 16. Essential Oil Constituents as Anti-Inflammatory and Neuroprotective Agents: An Insight through Microglia Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing elemol yield from essential oil extraction
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the yield of elemol from essential oil extraction. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific issues encountered during laboratory experiments.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions related to this compound extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most promising plant sources for high this compound yield?
A1: Dioscorea species are a significant source of this compound. For instance, the essential oil from the leaves of Dioscorea floribunda can contain up to 41% this compound, while Dioscorea composita has been reported to contain around 22% this compound.[1][2][3] Another potential source is the leaf extract of Schinus molle L., where β-elemol has been identified as a component.[4] The concentration of this compound can also reach up to 6.0% in the essential oil of male Juniperus scopulorum trees, particularly with longer distillation times.[5]
Q2: I have a low yield of this compound in my extract. What are the likely causes?
A2: Low this compound yield can stem from several factors:
-
Suboptimal Extraction Method: The choice of extraction technique significantly impacts this compound recovery.
-
Inadequate Extraction Parameters: Factors such as extraction time, temperature, and solvent polarity may not be optimized for this compound.
-
Plant Material Quality: The age of the plant, harvesting time, and pre-processing of the plant material can affect the initial concentration of this compound or its precursors.[6]
-
Degradation: this compound, like other sesquiterpenoids, can be susceptible to degradation under harsh extraction conditions, such as high temperatures or acidic pH.[1]
Q3: How can I increase the conversion of hedycaryol (B1638063) to this compound?
A3: this compound is often a thermally induced rearrangement product of hedycaryol during distillation. To optimize this conversion, careful control of distillation temperature and duration is crucial. While specific optimal parameters can be plant-dependent, prolonged distillation times have been shown to increase the concentration of this compound in some species. For example, in Juniperus scopulorum, the highest concentration of this compound was observed at a distillation time of 840 minutes.[5] Experimenting with a range of distillation temperatures (e.g., 100-110°C for hydrodistillation) and analyzing the this compound content at different time intervals can help determine the optimal conditions for your specific plant material.
Troubleshooting Common Issues
| Issue | Possible Causes | Recommended Solutions |
| Low overall essential oil yield | Plant material is too dry or has a naturally low oil content.[7] | Use fresh or slightly wilted plant material. Ensure the chosen plant species is known for a reasonable essential oil yield (typically 1-2%).[7] |
| Incomplete extraction due to insufficient time or temperature. | Increase the extraction time. For steam distillation, ensure the steam penetrates the entire plant material.[8] | |
| Improper particle size of the plant material. | Grind the dried plant material to a coarse powder to increase the surface area for extraction.[8] | |
| Low concentration of this compound in the essential oil | Extraction time is too short for the formation of this compound from its precursor. | Increase the distillation time. Studies on Juniperus scopulorum show this compound concentration increases with longer distillation times.[5] |
| Extraction temperature is not optimal for the thermal conversion of hedycaryol to this compound. | Experiment with different distillation temperatures. A slightly elevated but controlled temperature may favor the rearrangement. | |
| This compound degradation due to excessive heat or acidic conditions.[1] | Avoid excessively high temperatures and prolonged exposure to heat.[9] Ensure the pH of the extraction medium is near neutral.[1] | |
| Inconsistent this compound yield between batches | Variation in plant material (harvesting time, age, growing conditions). | Standardize the harvesting and collection protocol for the plant material. |
| Inconsistent extraction parameters. | Precisely control extraction parameters such as temperature, pressure, and time for every run. | |
| Difficulty separating this compound from other components | Co-elution with other compounds during chromatographic analysis. | Optimize the GC-MS temperature program and consider using a different column polarity to improve separation.[10] |
Data Presentation: this compound Yield from Various Plant Sources and Extraction Methods
The following tables summarize quantitative data on this compound yield from different plant species using various extraction techniques.
Table 1: this compound Content in Essential Oils from Different Plant Species
| Plant Species | Plant Part | Extraction Method | This compound Content (%) | Reference |
| Dioscorea floribunda | Leaves | Not specified | 41 | [1][2][3] |
| Dioscorea composita | Leaves | Not specified | 22 | [1][2][3] |
| Schinus molle L. | Leaves | Ethyl Acetate (B1210297) Extraction | 6.67 (β-elemol) | [4][6] |
| Juniperus scopulorum (male) | Leaves | Steam Distillation (840 min) | up to 6.0 | [5] |
| Cryptomeria japonica | Leaves | Hydrodistillation | 10.4 | [11] |
Table 2: Comparison of this compound Yield from Schinus molle L. Leaves using Different Extraction Solvents
| Solvent | Extraction Method | β-Elemol Content (%) | Reference |
| Ethyl Acetate | Soxhlet | 6.67 | [4][6] |
| Hexane (B92381) | Maceration | Not explicitly quantified | [12] |
| Ethanol | Maceration | Not detected as a major compound | [4][6] |
| Methanol | Maceration | Not detected as a major compound | [4][6] |
| Acetone | Soxhlet | Not explicitly quantified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to this compound extraction and analysis.
Protocol 1: Hydrodistillation for High this compound Yield from Dioscorea floribunda Leaves
This protocol is designed to maximize the extraction of this compound from Dioscorea floribunda leaves, a known high-yield source.
-
Plant Material Preparation:
-
Collect fresh, healthy leaves of Dioscorea floribunda.
-
Coarsely chop the leaves to increase the surface area for extraction.
-
-
Apparatus Setup:
-
Set up a Clevenger-type hydrodistillation apparatus. The flask size should be appropriate for the amount of plant material (e.g., a 2 L flask for 200-300 g of leaves).
-
-
Hydrodistillation Process:
-
Place the chopped leaves into the distillation flask.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. A plant material to water ratio of 1:10 (w/v) is a good starting point.
-
Heat the flask to bring the water to a boil.
-
Continue the distillation for an extended period, for example, 4 to 6 hours, to facilitate the thermal conversion of precursors to this compound.
-
Collect the distillate, which is a mixture of essential oil and water (hydrosol).
-
-
Essential Oil Separation and Drying:
-
Separate the essential oil layer from the aqueous layer using a separatory funnel.
-
Dry the collected essential oil over anhydrous sodium sulfate (B86663) to remove any residual water.
-
Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.
-
Protocol 2: Solvent Extraction of this compound from Schinus molle L. Leaves
This protocol describes a method for extracting this compound from Schinus molle leaves using ethyl acetate.
-
Plant Material Preparation:
-
Air-dry fresh leaves of Schinus molle L. in a well-ventilated area, protected from direct sunlight.
-
Grind the dried leaves into a coarse powder.
-
-
Soxhlet Extraction:
-
Place a known amount of the powdered leaves (e.g., 50 g) into a cellulose (B213188) thimble.
-
Place the thimble into a Soxhlet extractor.
-
Add ethyl acetate to the round-bottom flask of the Soxhlet apparatus.
-
Heat the solvent to its boiling point and allow the extraction to proceed for approximately 6-8 hours.
-
-
Solvent Removal:
-
After extraction, concentrate the ethyl acetate extract using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Further Processing (Optional):
-
The resulting crude extract can be further purified using column chromatography to isolate this compound.
-
Protocol 3: GC-MS Analysis for Quantification of this compound
This protocol outlines the parameters for the gas chromatography-mass spectrometry (GC-MS) analysis to identify and quantify this compound in the extracted essential oil.
-
Sample Preparation:
-
Dilute the essential oil sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 or similar.
-
Mass Spectrometer: Agilent 5975 or similar.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C for 2 minutes.
-
Ramp up to 240°C at a rate of 3°C/minute.
-
Hold at 240°C for 10 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
-
Compound Identification and Quantification:
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or a reliable mass spectral library (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound using the peak area normalization method. For absolute quantification, prepare a calibration curve using a certified this compound standard.
-
Visualizations
Diagram 1: General Workflow for this compound Extraction and Analysis
Caption: General workflow for this compound extraction and analysis.
Diagram 2: Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Source of this compound Rich Essential Oil and Existence of Multicellular Oil Glands in Leaves of the Dioscorea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A new source of this compound rich essential oil and existence of multicellular oil glands in leaves of the Dioscorea species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Distillation time alters essential oil yield, composition, and antioxidant activity of male Juniperus scopulorum trees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. vipsen.vn [vipsen.vn]
- 8. [PDF] A New Source of this compound Rich Essential Oil and Existence of Multicellular Oil Glands in Leaves of the Dioscorea Species | Semantic Scholar [semanticscholar.org]
- 9. Restek - Blog [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemical Composition of Essential Oils of Litsea cubeba Harvested from Its Distribution Areas in China - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Investigation of a Biologically Active Schinus molle L. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Elemol Purification via Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of elemol using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the general polarity of this compound and what type of chromatography is suitable for its purification?
This compound is a sesquiterpenoid and a tertiary alcohol, which makes it a moderately polar compound. Normal-phase column chromatography using a polar stationary phase like silica (B1680970) gel is the most common and suitable method for its purification.
Q2: What is a good starting solvent system for the column chromatography of this compound?
A common and effective solvent system for the purification of moderately polar compounds like this compound is a gradient of hexane (B92381) and ethyl acetate (B1210297). It is recommended to start with a low polarity mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and gradually increase the polarity by increasing the percentage of ethyl acetate. This allows for the elution of non-polar impurities first, followed by the desired this compound.
Q3: How do I determine the optimal solvent system for my specific sample containing this compound?
The optimal solvent system should be determined using Thin Layer Chromatography (TLC) prior to running the column. The goal is to find a solvent mixture that provides a good separation between this compound and other components in your mixture. An ideal solvent system will result in an Rf value for this compound of approximately 0.2-0.4 on a TLC plate.[1] A desirable Rf value for column chromatography is generally around 0.3.[1]
Q4: What are the most common stationary phases for this compound purification?
Silica gel is the most widely used stationary phase for the column chromatography of this compound due to its polarity and effectiveness in separating sesquiterpenoids.[2] Alumina (B75360) can also be used, but silica gel is generally the first choice.
Q5: My this compound seems to be degrading on the silica gel column. What can I do?
If you suspect that this compound is degrading on the acidic surface of the silica gel, you can use a deactivated silica gel.[3][4] This can be prepared by treating the silica gel with a small amount of a basic modifier like triethylamine (B128534) in the mobile phase.[3] Alternatively, switching to a different stationary phase like alumina might resolve the issue.[4]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause | Solution |
| This compound does not elute from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| This compound elutes too quickly with the solvent front. | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a lower percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane). |
| Poor separation of this compound from impurities (co-elution). | 1. Inappropriate solvent system. 2. Column was not packed properly (e.g., air bubbles, cracks). 3. Column was overloaded with the sample. | 1. Optimize the solvent system using TLC to achieve better separation. A slower gradient may be necessary. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Reduce the amount of crude material loaded onto the column. A general rule is to use a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[1] |
| Streaking or tailing of the this compound band on the column and TLC. | 1. Sample is too concentrated when loaded. 2. Interaction with the stationary phase (e.g., acidic silica gel). 3. Insolubility of the compound in the mobile phase. | 1. Dissolve the sample in a minimal amount of solvent before loading. 2. Use deactivated silica gel or add a modifier like triethylamine to the mobile phase.[3] 3. Choose a solvent system in which this compound is more soluble. |
| Low yield of purified this compound. | 1. Incomplete elution from the column. 2. Degradation on the column. 3. Loss of material during solvent removal. | 1. After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane (B109758) mixture) to ensure all the compound has eluted. 2. Address potential degradation as described above. 3. Be cautious during solvent evaporation using a rotary evaporator, especially if this compound is volatile. |
| The column runs dry. | Insufficient mobile phase was added, or the flow rate is too high. | Always ensure the top of the silica gel bed is covered with the mobile phase. Monitor the solvent level and add more as needed. |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a pre-determined mixture of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and test progressively more polar mixtures.
-
Visualization: After the solvent front has nearly reached the top of the plate, remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under UV light (if applicable) or by staining with a suitable reagent (e.g., vanillin-sulfuric acid stain followed by gentle heating).
-
Rf Calculation: Calculate the Retention Factor (Rf) for the this compound spot using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front) The ideal solvent system will give an Rf value for this compound of approximately 0.2-0.4.
Protocol 2: Column Chromatography Purification of this compound
-
Column Preparation:
-
Select a glass column of an appropriate size.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the initial, least polar solvent system (determined by TLC).
-
Carefully pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and to remove any air bubbles.
-
Once the silica gel has settled, add another thin layer of sand on top to protect the surface.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound mixture in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the column using a pipette.[1]
-
Dry Loading: If the sample is not very soluble in the initial mobile phase, dissolve it in a more volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[1]
-
-
Elution:
-
Carefully add the mobile phase to the column without disturbing the top layer of sand.
-
Begin elution with the starting solvent system, collecting fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate in hexane.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions by TLC.
-
Spot each fraction on a TLC plate and develop it using the optimized solvent system.
-
Identify the fractions containing pure this compound.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for this compound purification.
References
Technical Support Center: Improving Elemol Separation in GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with the gas chromatography-mass spectrometry (GC-MS) analysis of elemol.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak poorly resolved or co-eluting with other compounds?
Poor resolution of this compound is a common issue, often caused by its co-elution with other structurally similar sesquiterpenoids.[1] The complexity of the sample matrix, such as in essential oils, means many compounds may have similar boiling points and polarities, making separation on a standard GC column difficult.[2][3] To address this, a multi-faceted approach focusing on column chemistry, temperature programming, and instrumental parameters is necessary.[4][5]
Q2: I suspect this compound is being formed during my analysis. How can I prevent thermal isomerization?
This compound can be an artifact of the analytical process itself. Thermally labile sesquiterpenes, such as germacrene A, can undergo a heat-induced Cope rearrangement in the hot GC injector port to form more stable isomers like β-elemene.[6] This significantly alters the true composition of the original sample.
To mitigate this:
-
Lower the Inlet Temperature: Use the lowest possible temperature that still ensures efficient vaporization of your analytes.[6] This minimizes the thermal stress on the compounds before they enter the column.
-
Optimize the Oven Program: Start with a lower initial oven temperature to preserve the integrity of the isomers before separation begins.[6] A faster temperature ramp can also reduce the total time the analytes are exposed to high temperatures.[6]
-
Use a Deactivated Glass Liner: A deactivated liner in the injector minimizes active sites that could catalyze isomerization.[6]
Q3: How do I select the right GC column for this compound and other sesquiterpenoids?
The choice of GC column is critical for separating terpenes. The primary factor to consider is the polarity of the stationary phase.[7]
-
Non-Polar Phases: Columns with 100% dimethylpolysiloxane (e.g., DB-1) or 5% phenyl/95% dimethylpolysiloxane (e.g., DB-5, Rxi-5 Sil MS) are excellent starting points for general terpene analysis.[7][8]
-
Intermediate Polarity Phases: These columns, such as those with arylene-modified cyanopropylphenyl dimethyl polysiloxane (e.g., Rxi-624Sil MS), can provide different selectivity and are useful for resolving specific isomers that co-elute on non-polar columns.[7][9]
-
Polar Phases: For separating more polar terpenoids like terpene alcohols, polyethylene (B3416737) glycol (PEG) phases (e.g., DB-HeavyWAX) are often effective.[7]
-
Chiral Phases: If you need to separate enantiomers, a specialized chiral column, such as one with a cyclodextrin-based stationary phase (e.g., Chirasil-Dex), is required.[10][11]
Q4: What is the best way to optimize my oven temperature program for better separation?
Temperature programming, where the oven temperature is increased during the run, is essential for analyzing complex mixtures with a wide range of boiling points.[12][13] An effective program improves resolution, sharpens peaks, and reduces analysis time.[14]
Key parameters to optimize include:
-
Initial Temperature: For splitless injection, set the initial temperature 10-20°C below the boiling point of your sample solvent.[15] For split injection, a good starting point is 45°C below the elution temperature of your first peak of interest.[16] If early peaks are poorly resolved, try lowering the initial temperature by 20°C.[15]
-
Temperature Ramp Rate: An optimal ramp rate balances separation efficiency with analysis time.[13] A good rule of thumb for approximating the optimal rate is 10°C per column hold-up time.[15][16] Slower ramps can improve the separation of compounds with similar boiling points.[5]
-
Final Temperature: The final temperature should be high enough to elute all compounds from the column, typically about 20°C above the elution temperature of the last component of interest.[16]
Q5: Can changing my column dimensions improve this compound separation?
Yes, column dimensions significantly impact efficiency and resolution.[17]
-
Longer Column: Doubling the column length can increase resolution by approximately 40%, as it provides more interaction time between the analytes and the stationary phase. However, this will also double the analysis time.[4][17]
-
Smaller Internal Diameter (ID): Decreasing the column's internal diameter increases efficiency, resulting in narrower, taller peaks and better separation.[4][17]
-
Thinner Film: A thinner stationary phase film can also lead to sharper peaks and faster elution.[17]
A standard high-efficiency column is often 30 meters in length, 0.25 mm in ID, with a 0.25 µm film thickness.[17]
Q6: Are there more advanced techniques if standard GC-MS is insufficient?
For highly complex samples where standard GC-MS fails to provide adequate separation, comprehensive two-dimensional gas chromatography (GCxGC-MS) is a powerful alternative.[18][19] GCxGC uses two columns with different stationary phases, providing a significant increase in separation power and peak capacity.[2][10] This technique is particularly effective for resolving minor components in complex matrices like essential oils.[18][20]
Q7: Is derivatization a viable strategy for improving this compound analysis?
Derivatization is a technique used to increase the volatility and thermal stability of polar or non-volatile compounds, such as organic acids or sugars, by chemically modifying them (e.g., through silylation).[21][22] While essential for many metabolomics studies, it is generally not necessary for analyzing terpenes like this compound, which are already volatile.[22][23] The focus for improving this compound separation should remain on optimizing chromatographic conditions.
Troubleshooting Guides
Guide 1: Systematic Approach to Method Optimization
When faced with poor separation of this compound, a systematic approach to troubleshooting can efficiently identify and resolve the issue. The following workflow outlines the key steps to take.
Caption: Troubleshooting workflow for poor this compound resolution.
Guide 2: Decision Tree for Selecting an Analytical Strategy
Choosing the right analytical platform is crucial for success. This decision tree helps guide the selection process based on sample characteristics.
Caption: Decision tree for selecting an analytical strategy.
Quantitative Data & Protocols
Table 1: Comparison of GC Columns for Terpenoid Analysis
| Stationary Phase Type | Example Phases | Primary Use Case | Reference(s) |
| Non-Polar | 100% Dimethylpolysiloxane (DB-1, HP-1) | General purpose, good starting point for non-polar terpenes. | [7] |
| 5% Phenyl / 95% Dimethylpolysiloxane (DB-5, HP-5MS, Rxi-5 Sil MS) | Traditional choice for cannabinoid and terpene analysis. | [7][8] | |
| Intermediate Polarity | Arylene-Modified Cyanopropylphenyl Dimethyl Polysiloxane (Rxi-624Sil MS) | Provides different selectivity to resolve specific isomers. | [7][9] |
| Polar | Polyethylene Glycol (DB-HeavyWAX, Carbowax) | Improves separation of polar terpenoids (e.g., terpene alcohols). | [7] |
| Chiral | Permethylated-β-cyclodextrin (Chirasil-Dex) | Enantioselective separation of chiral terpenes. | [2][10] |
Table 2: Recommended GC Oven Program Starting Conditions
| Parameter | Recommended Setting | Rationale | Reference(s) |
| Initial Temperature | 40 - 60 °C | Reduces initial thermal stress on labile compounds. | [6][8] |
| Initial Hold Time | 1 - 3 minutes | Allows for proper focusing of analytes at the head of the column. | [8][24] |
| Temperature Ramp Rate | 5 - 10 °C / minute | A balance between separation efficiency and analysis time. Slower rates can improve resolution. | [5][8] |
| Final Temperature | 250 - 325 °C | Ensures all semi-volatile sesquiterpenoids are eluted from the column. | [8][24] |
| Final Hold Time | 2 - 5 minutes | Ensures elution of all high-boiling compounds and cleans the column. | [8][15] |
Experimental Protocols
Protocol 1: General GC-MS Method for Terpenoid Profiling
This protocol provides a robust starting point for the analysis of a broad range of terpenes, including this compound.
-
Sample Preparation: a. Accurately weigh approximately 0.1 g of the homogenized sample (e.g., essential oil) into a GC vial. b. Dilute with a suitable solvent like methanol (B129727) or ethyl acetate (B1210297) to a final concentration of ~1 mg/mL.[7] c. Vortex for 30 seconds to ensure thorough mixing.[7]
-
GC-MS Instrument Parameters:
-
GC System: Agilent 7890 or similar.[8]
-
MS System: Time-of-Flight (TOF) or Quadrupole Mass Spectrometer.
-
Column: Rxi-5 Sil MS (30 m x 0.25 mm i.d. x 0.25 µm).[8]
-
Carrier Gas: Helium at a constant flow of 1.4 mL/min.[8]
-
Inlet: Split injection mode with a split ratio of 250:1.[8]
-
Inlet Temperature: 250°C.[8]
-
Oven Program:
-
Start at 40°C, hold for 1 minute.
-
Ramp at 10°C/min to 325°C.
-
Hold at 325°C for 2 minutes.[8]
-
-
MS Transfer Line: 300°C.[8]
-
Ion Source Temperature: 250°C.[8]
-
Mass Range: 45-600 m/z.[8]
-
Protocol 2: Preventing Thermal Isomerization of Labile Terpenoids
This protocol is adapted for samples where thermal degradation is a concern.
-
Sample Preparation: Follow Protocol 1.
-
GC-MS Instrument Parameters:
-
Column: As per Protocol 1, or select based on specific needs.
-
Carrier Gas: Helium at an optimal flow rate.
-
Inlet: Split injection with a deactivated liner.
-
Inlet Temperature: Reduce to 180-200°C. The temperature should be the minimum required for efficient analyte transfer.
-
Oven Program:
-
MS Parameters: As per Protocol 1.
-
References
- 1. Isolation of sesquiterpenoids from Matricaria chamomilla by means of solvent assisted flavor evaporation and centrifugal partition chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fchpt.stuba.sk [fchpt.stuba.sk]
- 3. Elimination of chromatographic and mass spectrometric problems in GC-MS analysis of Lavender essential oil by multivariate curve resolution techniques: Improving the peak purity assessment by variable size moving window-evolving factor analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. leco.co.jp [leco.co.jp]
- 9. restek.com [restek.com]
- 10. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 13. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 14. m.youtube.com [m.youtube.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. youtube.com [youtube.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Item - Opportunities for ultra-high resolution analysis of essential oils using comprehensive two-dimensional gas chromatography: A review - RMIT University - Figshare [research-repository.rmit.edu.au]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Investigation of the derivatization conditions for GC-MS metabolomics of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
Technical Support Center: Elemol Storage and Handling
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of elemol during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, it is recommended to store this compound as a solid or in a concentrated solution at -20°C or below in a tightly sealed container. For short-term storage (days to weeks), refrigeration at 2-8°C is acceptable.[1] It is crucial to avoid repeated freeze-thaw cycles as this can accelerate degradation.
Q2: How should I handle this compound powder or oil?
This compound should be handled in a clean, dry environment, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to oxygen and moisture. Always use appropriate personal protective equipment (PPE), including gloves and a lab coat.
Q3: What are the primary factors that cause this compound degradation?
This compound, a sesquiterpene alcohol, is susceptible to degradation from several environmental factors. The primary contributors to its instability are:
-
Acidic Conditions: Traces of acid can catalyze dehydration and rearrangement reactions.[1]
-
Oxidation: Exposure to air (oxygen) can lead to the formation of various oxidation products.
-
Elevated Temperatures: High temperatures can accelerate both acid-catalyzed and oxidative degradation.[2]
-
Light Exposure: UV light can provide the energy to initiate degradation reactions. It is advisable to store this compound in amber vials or otherwise protected from light.[3][4][5][6]
Q4: What are the likely degradation products of this compound?
Under acidic conditions, this compound can undergo dehydration to form α-elemene.[1] Oxidation is likely to produce various ketones or aldehydes. Prolonged exposure to harsh conditions can lead to a complex mixture of rearranged and oxidized products.
Q5: How should I prepare solutions of this compound?
When preparing solutions, use high-purity, anhydrous solvents to prevent contamination and moisture-related degradation. If the solution is to be stored, it should be purged with an inert gas before sealing and stored at a low temperature. For biological experiments, DMSO is a common solvent.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of biological activity in an experiment. | Degradation of this compound due to improper storage or handling. | 1. Verify Storage Conditions: Confirm that your this compound stock (solid and solutions) has been stored at the recommended temperature, protected from light, and under an inert atmosphere.2. Prepare Fresh Solutions: Always prepare fresh solutions for your experiments from a properly stored stock.3. Perform a Purity Check: If possible, analyze the purity of your this compound stock using a suitable analytical method like GC-MS to check for the presence of degradation products. |
| Appearance of unexpected peaks in analytical data (e.g., GC-MS, HPLC). | The sample has degraded during storage or sample preparation. | 1. Review Storage History: Check the storage conditions and duration of the sample.2. Analyze a Fresh Sample: Prepare and analyze a sample from a fresh, unopened vial of this compound to use as a reference.3. Minimize Degradation During Analysis: Ensure that the analytical method itself is not causing degradation (e.g., high inlet temperatures in GC). |
| Change in physical appearance (e.g., color, viscosity). | Significant degradation has occurred. | 1. Do Not Use: The sample is likely compromised and should not be used for experiments where purity is critical.2. Acquire a New Sample: Obtain a fresh batch of this compound from a reputable supplier.3. Review Storage Procedures: Re-evaluate your storage and handling procedures to prevent future degradation. |
Quantitative Data Summary
| Storage Condition | Temperature | Atmosphere | Light | Expected Stability (Qualitative) | Potential Degradation Products |
| Ideal Long-Term | -20°C or below | Inert (Argon/Nitrogen) | Dark (Amber Vial) | High | Minimal to none |
| Ideal Short-Term | 2-8°C | Inert (Argon/Nitrogen) | Dark (Amber Vial) | Good | Minor oxidation if seal is imperfect |
| Sub-optimal | Room Temperature | Air | Ambient Light | Poor to Moderate | α-elemene, various oxidation products |
| Poor | > 40°C | Air | Direct Sunlight | Very Poor | Complex mixture of degradation products |
Experimental Protocols
Protocol: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of this compound purity and the identification of potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity solvent (e.g., ethyl acetate (B1210297) or hexane) at a concentration of 1 mg/mL.
-
Perform serial dilutions to prepare a working standard at a concentration suitable for your instrument's sensitivity (e.g., 10 µg/mL).
-
If analyzing a potentially degraded sample, prepare it at the same concentration as the working standard.
2. GC-MS Instrument Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for terpene analysis.[7]
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 5°C/minute.
-
Hold at 240°C for 5 minutes.
-
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the relative peak area percentage to estimate the purity of the this compound sample.
-
Identify the this compound peak by comparing its retention time and mass spectrum to a reference standard or a library spectrum (e.g., NIST).
-
For any significant impurity peaks, analyze their mass spectra to tentatively identify them as potential degradation products (e.g., by searching for the molecular ion of α-elemene or oxidized this compound derivatives).
Visualizations
References
- 1. Buy this compound | 639-99-6 | >98% [smolecule.com]
- 2. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 3. bucannalabs.com [bucannalabs.com]
- 4. How to Store Terpenes Safely: 5 Tips to Protect Your Terps – East Coast Terpenes [eastcoastterpenes.com]
- 5. rootsciences.com [rootsciences.com]
- 6. getcubbi.com [getcubbi.com]
- 7. thieme-connect.com [thieme-connect.com]
Technical Support Center: Elemol Stability in Aqueous Solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) regarding the stability of elemol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution cloudy or showing precipitation?
A1: this compound is a sesquiterpenoid tertiary alcohol with very low intrinsic aqueous solubility.[1] Cloudiness or precipitation is likely due to this compound coming out of solution. The solubility of this compound in water is estimated to be extremely low, in the range of micrograms to a few milligrams per liter.
Troubleshooting:
-
Verify Concentration: Ensure the intended concentration does not exceed this compound's solubility limit in your specific aqueous buffer.
-
Increase Solubility: Employ solubility enhancement techniques. See the "Troubleshooting Guides" section for detailed protocols on using co-solvents or cyclodextrins.
-
Temperature Control: Ensure the temperature of the solution remains constant, as solubility can be temperature-dependent.
Q2: I am observing a loss of biological activity or inconsistent results over time. What could be the cause?
A2: Loss of activity or inconsistent results can stem from either physical instability (precipitation) or chemical degradation. This compound, as a tertiary alcohol, is susceptible to chemical degradation, particularly under certain pH and temperature conditions.[2][3]
Troubleshooting:
-
pH Monitoring: The pH of your solution is critical. Acidic conditions can catalyze the dehydration of this compound, a tertiary alcohol, leading to the formation of inactive elemene isomers.[2][3] It is advisable to maintain the pH in the neutral range if possible.
-
Temperature and Light Protection: Store this compound solutions protected from light and at controlled, cool temperatures (e.g., 2-8 °C) to minimize both thermal and photodegradation.[4][5]
-
Oxygen Sensitivity: this compound can be susceptible to oxidation.[2] For long-term storage or sensitive experiments, consider de-gassing your aqueous solvent or working under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: While specific degradation pathways for this compound in aqueous solution are not extensively documented in the literature, based on its chemical structure, the following are likely:
-
Dehydration Products: Under acidic conditions, this compound can undergo dehydration to form various isomers of elemene (e.g., α-elemene, β-elemene, δ-elemene).[2]
-
Oxidation Products: Oxidation of the tertiary alcohol is possible, which could lead to the formation of ketones or aldehydes, although this is generally less facile for tertiary alcohols.[2] The presence of double bonds in the molecule also provides sites for oxidation.
Troubleshooting Guides
Guide 1: Enhancing this compound's Aqueous Solubility
If you are encountering solubility issues, consider the following methods. The choice of method will depend on the specific requirements of your experiment.
Method 1: Co-solvency
The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[6]
-
Recommended Co-solvents: Ethanol, Dimethyl Sulfoxide (DMSO), Polyethylene Glycol (PEG 300/400).
-
Protocol:
-
Prepare a concentrated stock solution of this compound in a suitable co-solvent (e.g., 100% ethanol).
-
Slowly add the stock solution to your aqueous buffer while vortexing or stirring to ensure rapid mixing and prevent localized precipitation.
-
Caution: Be mindful of the final concentration of the co-solvent in your experimental system, as it may affect biological activity or other experimental parameters. It is recommended to keep the final co-solvent concentration low (typically <1% v/v).
-
Method 2: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, like this compound, within their cavity, thereby increasing their aqueous solubility and stability.[7]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol (Kneading Method):
-
Weigh out this compound and the chosen cyclodextrin (a molar ratio of 1:1 to 1:2 of this compound to cyclodextrin is a good starting point).
-
Transfer the powders to a mortar.
-
Add a small amount of a hydroalcoholic mixture (e.g., ethanol:water 1:1 v/v) to form a paste.
-
Knead the paste for 30-60 minutes.
-
Dry the paste in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
The resulting powder is the this compound-cyclodextrin inclusion complex, which should have enhanced aqueous solubility.
-
Data Summary Table: Solubility Enhancement Techniques
| Technique | Example Agent(s) | Typical Fold Increase in Solubility | Considerations |
| Co-solvency | Ethanol, DMSO, PEG 400 | 10 - 100x | The final concentration of the co-solvent may impact the experimental system. |
| Cyclodextrin Complexation | HP-β-CD, SBE-β-CD | 10 - 500x | May alter the bioavailability and interaction kinetics of this compound. |
Guide 2: Performing a Forced Degradation Study
To understand the stability of this compound under various stress conditions, a forced degradation study can be performed. This is crucial for developing a stable formulation and a stability-indicating analytical method.[4][5]
Experimental Protocol: Forced Degradation of this compound
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂) to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 80°C for 48 hours.
-
Photolytic Degradation: Expose the aqueous solution (100 µg/mL) to a calibrated light source (e.g., ICH option 1: UV and visible light) for a specified duration.
-
-
Sample Analysis:
-
At predetermined time points, withdraw aliquots of each stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Analyze all samples, including an unstressed control, using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
-
Data Evaluation:
-
Quantify the remaining percentage of this compound.
-
Identify and quantify any degradation products formed.
-
Data Summary Table: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 60°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | 24 hours |
| Thermal | Dry Heat / Solution | > 60°C | 48 hours |
| Photolytic | UV/Visible Light | Ambient | Per ICH Q1B |
Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential chemical degradation routes for this compound in aqueous solutions.
Diagram 2: Experimental Workflow for Solubility Enhancement
Caption: Decision workflow for improving the solubility of this compound in aqueous media.
Diagram 3: Logic for Troubleshooting Inconsistent Results
Caption: A logical guide to diagnosing sources of variability in this compound experiments.
References
- 1. This compound | C15H26O | CID 92138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 639-99-6 | >98% [smolecule.com]
- 3. quora.com [quora.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yield in Elemol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the synthesis of elemol, a naturally occurring sesquiterpenoid alcohol.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common synthetic route involving the Cope rearrangement of a germacrene-type precursor like hedycaryol.
Question: My this compound synthesis is resulting in a very low yield after the thermal rearrangement step. What are the potential causes and how can I improve it?
Answer:
Low yield in the thermal Cope rearrangement to form this compound is a common issue. Several factors can contribute to this problem. Here is a step-by-step guide to troubleshoot and optimize your reaction:
-
Incomplete Reaction: The Cope rearrangement is a thermal equilibrium process. Ensure you are heating the reaction at a sufficiently high temperature and for an adequate duration. For the rearrangement of germacrene precursors, temperatures are typically above 120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Side Reactions: At elevated temperatures, or in the presence of acidic impurities, germacrene precursors can undergo undesired cyclization reactions, leading to the formation of various side products and reducing the yield of this compound.
-
Purity of Starting Material: The purity of the germacrene precursor is crucial. Impurities can interfere with the rearrangement or catalyze side reactions. Ensure your starting material is thoroughly purified before the thermal rearrangement step.
-
Decomposition: this compound and its precursors can be sensitive to high temperatures over extended periods. Prolonged heating can lead to decomposition. It is important to find a balance between a high enough temperature for the rearrangement to occur and avoiding decomposition.
Here is a troubleshooting workflow to help you diagnose and resolve low-yield issues:
Question: I am observing multiple unexpected peaks in my GC-MS analysis after attempting the synthesis of this compound. What are these side products and how can I avoid their formation?
Answer:
The presence of multiple side products is often due to the acid-catalyzed cyclization of the germacrene precursor, which is highly susceptible to such reactions. Germacrene D, a related compound, has been shown to produce a variety of cyclized isomers in the presence of acid.[1] These side products can significantly lower the yield of the desired this compound.
Common Side Products:
-
Cadinene-type sesquiterpenes: These are common rearrangement products formed under acidic conditions.
-
Selinene-type sesquiterpenes: Another class of bicyclic sesquiterpenes that can form through acid-catalyzed cyclization.[2]
-
Muurolene-type sesquiterpenes: Also observed as products of germacrene cyclization.
Strategies to Minimize Side Product Formation:
-
Neutralize Glassware: Ensure all glassware is thoroughly washed and rinsed. Traces of acid on the glass surface can catalyze side reactions. A final rinse with a dilute base solution, followed by distilled water and drying, is recommended.
-
Use of a Non-Acidic Medium: The thermal rearrangement should ideally be carried out in a neutral, high-boiling solvent.
-
Base Wash of Starting Material: Washing the germacrene precursor with a mild aqueous base solution (e.g., saturated sodium bicarbonate) during workup can help remove any acidic impurities.
-
Control Temperature: While high temperatures are needed for the Cope rearrangement, excessive heat can also promote side reactions. Optimize the temperature to favor the desired rearrangement without significant byproduct formation.
The following diagram illustrates the desired Cope rearrangement pathway to this compound and the competing acid-catalyzed cyclization pathways leading to common side products.
Quantitative Data on Side Product Formation
The following table summarizes the product distribution from the acid-catalyzed cyclization of (-)-germacrene D in glacial acetic acid at 25°C for 24 hours, illustrating the variety of side products that can form and their relative abundance.[1] This data highlights the importance of avoiding acidic conditions to maximize the yield of the desired Cope rearrangement product.
| Compound Class | Specific Product | Yield (%) |
| Cyclized Isomerization Products | 73 | |
| δ-Cadinene | 25 | |
| α-Muurolene | 18 | |
| γ-Muurolene | 15 | |
| α-Cadinene | 8 | |
| γ-Cadinene | 7 | |
| Acetate Addition Products | 27 |
Frequently Asked Questions (FAQs)
Q1: What is the key reaction in the synthesis of this compound?
A1: The key reaction in many synthetic routes to this compound is the[2][2]-sigmatropic rearrangement known as the Cope rearrangement.[2][3] This reaction typically involves the thermal isomerization of a germacrene-type precursor, such as hedycaryol.[1]
Q2: What are common starting materials for this compound synthesis?
A2: A common precursor for the synthesis of this compound is hedycaryol, a sesquiterpene alcohol that can be isolated from various natural sources or synthesized.[3] Other related germacrene sesquiterpenes can also serve as starting materials.
Q3: How can I monitor the progress of the Cope rearrangement?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). By taking small aliquots from the reaction mixture at different time points, you can observe the disappearance of the starting material and the appearance of the this compound product.
Q4: What is a suitable method for purifying the final this compound product?
A4: Column chromatography is a common and effective method for purifying this compound from the reaction mixture. A silica (B1680970) gel stationary phase with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate, is typically used. The polarity of the eluent can be gradually increased to elute the more polar this compound after less polar byproducts have been washed off the column.
Experimental Protocols
Generalized Protocol for the Thermal Rearrangement of Hedycaryol to this compound
Disclaimer: This is a generalized protocol and may require optimization for specific experimental setups and scales.
1. Reaction Setup:
-
A flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser is charged with hedycaryol.
-
A high-boiling, inert solvent (e.g., decalin or diphenyl ether) is added to dissolve the hedycaryol. The concentration should be optimized, but a starting point of 0.1 M is reasonable.
-
The system is flushed with an inert gas (e.g., nitrogen or argon).
2. Thermal Rearrangement:
-
The reaction mixture is heated to a temperature between 180-220°C. The optimal temperature should be determined experimentally.
-
The reaction is stirred at this temperature and monitored by TLC or GC-MS every 1-2 hours. A typical reaction time is 4-8 hours.
3. Workup:
-
Once the reaction is complete (as indicated by the consumption of the starting material), the mixture is allowed to cool to room temperature.
-
The solvent is removed under reduced pressure (if volatile enough) or the reaction mixture is directly subjected to purification.
4. Purification by Column Chromatography:
-
A silica gel column is prepared using a suitable non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
The crude reaction mixture is loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure this compound product.
-
The fractions containing pure this compound are combined, and the solvent is removed under reduced pressure to yield the purified product.
5. Characterization:
-
The structure and purity of the isolated this compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
References
Minimizing side reactions in elemol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of elemol.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common laboratory synthesis of this compound involves a thermal[1][1]-sigmatropic rearrangement, specifically a Cope rearrangement, of a germacrane-type precursor like hedycaryol (B1638063) or germacrone. This intramolecular, concerted reaction typically requires heating to proceed effectively.
Q2: What are the most common side reactions observed during this compound synthesis?
A2: The primary side reactions include:
-
Acid-catalyzed cyclization: Traces of acid can catalyze the cyclization of the precursor (e.g., hedycaryol) to form bicyclic sesquiterpenes of the eudesmane (B1671778) and guaiane (B1240927) type.[2]
-
Incomplete Cope Rearrangement: The Cope rearrangement is an equilibrium process. If the reaction is not allowed to proceed to completion, a significant amount of the starting material will remain in the product mixture.
-
Thermal Degradation: The high temperatures required for the Cope rearrangement can sometimes lead to the degradation of both the starting material and the this compound product, although specific degradation products for this compound are not extensively documented in the provided search results. Related terpenes are known to degrade at elevated temperatures.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the this compound synthesis can be effectively monitored using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS). This will allow for the quantification of the starting material, the this compound product, and any major side products. Thin-Layer Chromatography (TLC) can also be a quick and useful tool for qualitative monitoring.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound with a significant amount of starting material remaining. | Incomplete Cope Rearrangement: The reaction time may be too short, or the temperature may be too low for the equilibrium to favor the product. | Optimize Reaction Conditions: Increase the reaction time and/or temperature. Monitor the reaction progress by GC-MS to determine the optimal conditions for maximizing the conversion of the starting material to this compound. Consider that the Cope rearrangement is an equilibrium; prolonged reaction times at an appropriate temperature should favor the thermodynamically more stable this compound. |
| Presence of significant amounts of bicyclic impurities (eudesmane or guaiane-type compounds) in the product mixture. | Acid-Catalyzed Cyclization: The reaction mixture may be contaminated with trace amounts of acid, which can catalyze the cyclization of the hedycaryol precursor.[2] | Ensure Neutral Conditions: 1. Use freshly distilled, neutral solvents. 2. Consider performing the reaction in the presence of a non-nucleophilic, acid-scavenging base, such as proton sponge, if acidic contamination is suspected. 3. Purify the starting material to remove any acidic impurities before the reaction. |
| Formation of multiple, unidentified side products. | Thermal Degradation: The reaction temperature may be too high, leading to the decomposition of the starting material or the product. | Optimize Reaction Temperature: While a high temperature is needed for the Cope rearrangement, excessive heat can be detrimental. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A temperature optimization study, monitored by GC-MS, is recommended. |
| Difficulty in separating this compound from the starting material or side products. | Similar Polarities: this compound, its precursors, and some side products may have similar polarities, making separation by standard column chromatography challenging. | Optimize Purification Protocol: 1. Column Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexane (B92381) and ethyl acetate) to achieve better separation on a silica (B1680970) gel column. 2. Preparative TLC/HPLC: For small-scale purifications or difficult separations, preparative Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) may be effective. |
Experimental Protocols
General Protocol for the Thermal Rearrangement of Hedycaryol to this compound
This protocol is a general guideline. Optimal conditions may vary depending on the specific substrate and scale of the reaction.
-
Preparation of the Reaction Mixture:
-
Dissolve the hedycaryol precursor in a high-boiling, inert solvent (e.g., toluene (B28343) or xylene). The concentration should be optimized, but a starting point of 0.1 M is common.
-
Ensure all glassware is thoroughly dried to prevent any acid-catalyzed side reactions.
-
-
Thermal Rearrangement:
-
Heat the reaction mixture to a temperature between 150°C and 200°C. The optimal temperature should be determined experimentally.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.
-
Continue heating until the desired conversion to this compound is achieved, or until the formation of degradation products becomes significant.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate (B1210297) in hexane. The exact ratio should be determined by TLC analysis.
-
Combine the fractions containing pure this compound and remove the solvent to yield the final product.
-
Data Presentation
The following table illustrates the hypothetical effect of temperature on the conversion of hedycaryol to this compound and the formation of a generic bicyclic side product. This data is for illustrative purposes and should be determined experimentally.
| Temperature (°C) | Reaction Time (h) | Hedycaryol Conversion (%) | This compound Yield (%) | Bicyclic Side Product (%) |
| 150 | 6 | 75 | 70 | 5 |
| 175 | 4 | 90 | 85 | 5 |
| 200 | 2 | >95 | 88 | 7 |
| 220 | 2 | >95 | 80 | 15 |
Visualizations
References
Technical Support Center: Resolving Peak Tailing of Elemol in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of elemol.
Troubleshooting Guide
Peak tailing in HPLC can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to identifying and resolving the common causes of peak tailing for the sesquiterpenoid alcohol, this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | Secondary Interactions with Silanol (B1196071) Groups: this compound, as a tertiary alcohol, can exhibit secondary interactions with free silanol groups on the silica-based stationary phase of the HPLC column. These interactions can lead to a secondary, stronger retention mechanism, causing the peak to tail. | 1. Mobile Phase pH Adjustment: Incorporate a small amount of an acidic modifier into your mobile phase. Adding 0.1% formic acid or acetic acid to the aqueous portion of the mobile phase can suppress the ionization of silanol groups, thereby minimizing these secondary interactions. 2. Use of an End-Capped Column: Employ a high-quality, end-capped C18 column. End-capping chemically modifies the stationary phase to block a significant portion of the residual silanol groups, reducing the sites available for secondary interactions. |
| Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion and tailing. | 1. Dilute the Sample: Prepare a dilution series of your this compound standard or sample and inject them. If the peak shape improves with lower concentrations, column overload is the likely cause. 2. Reduce Injection Volume: Decrease the volume of the sample injected onto the column. | |
| Column Contamination or Degradation: Accumulation of contaminants from the sample matrix on the column frit or at the head of the column can create active sites that interact with this compound, causing tailing. Over time, the stationary phase can also degrade. | 1. Column Washing: Flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol (B129727) for reversed-phase columns) to remove strongly retained contaminants. 2. Use of a Guard Column: A guard column installed before the analytical column can trap contaminants and extend the life of the main column. 3. Column Replacement: If washing does not improve the peak shape, the column may be irreversibly damaged and should be replaced. | |
| Inappropriate Mobile Phase Composition: The choice and ratio of organic solvent to aqueous phase can influence peak shape. | 1. Optimize Organic Modifier: If using acetonitrile, consider switching to methanol, or vice versa. The different solvent properties can alter selectivity and improve peak symmetry. 2. Adjust Gradient Profile: If using a gradient, a shallower gradient can sometimes improve peak shape by allowing for more complete elution. | |
| Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening and peak tailing. | 1. Minimize Tubing Length: Use the shortest possible tubing to connect the components of your HPLC system. 2. Use Narrow-Bore Tubing: Employ tubing with a smaller internal diameter (e.g., 0.005 inches) to reduce dead volume. |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing even with a C18 column?
A1: Peak tailing of polar analytes like this compound on C18 columns is often due to secondary interactions with residual silanol groups on the silica (B1680970) backbone of the stationary phase.[1] While C18 columns are hydrophobic, the underlying silica can have acidic silanol groups that interact with the hydroxyl group of this compound, causing tailing. To mitigate this, it is recommended to use a high-quality, end-capped C18 column and to add an acidic modifier, such as 0.1% formic acid, to the mobile phase to suppress silanol activity.[1]
Q2: Can the mobile phase composition affect the peak shape of this compound?
A2: Yes, the mobile phase is a critical factor in achieving good peak shape. The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation and impact peak symmetry. Additionally, the pH of the mobile phase is crucial for controlling the ionization of silanol groups on the stationary phase.[2] For a neutral compound like this compound, adjusting the pH to be acidic (e.g., with 0.1% formic acid) is a common strategy to improve peak shape.[1]
Q3: How do I know if my column is overloaded?
A3: A key indicator of column overload is when the peak shape, particularly the tailing factor, improves upon sample dilution. If you inject a series of decreasing concentrations of your analyte and observe a significant improvement in peak symmetry, you are likely overloading the column.
Q4: What is a good starting point for developing an HPLC method for this compound?
A4: A good starting point for this compound analysis is a reversed-phase method using a C18 column. The mobile phase can consist of a gradient of water and acetonitrile, with 0.1% formic acid added to both solvents. Detection by UV is possible, although this compound does not have a strong chromophore, so detection at a low wavelength (e.g., 210 nm) may be necessary.
Q5: Can temperature affect the peak shape of this compound?
A5: Yes, column temperature can influence peak shape. Higher temperatures can reduce mobile phase viscosity, which can improve mass transfer and lead to sharper peaks. However, the effect can be compound-dependent. It is advisable to control the column temperature using a column oven for better reproducibility.
Experimental Protocol: HPLC Analysis of this compound
This protocol provides a general framework for the HPLC analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, prepare a series of working standards by dilution with the initial mobile phase composition.
-
Plant Extract: For the analysis of this compound in a plant matrix, an extraction and clean-up procedure is recommended.
-
Ultrasound-Assisted Extraction: Weigh 1.0 g of dried, powdered plant material and add 20 mL of methanol. Sonicate for 30 minutes.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol, followed by 5 mL of water.
-
Load 2 mL of the supernatant onto the cartridge.
-
Wash with 5 mL of water/methanol (80:20 v/v) to remove polar interferences.
-
Elute this compound with 5 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
-
-
2. HPLC Conditions
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
3. Data Analysis
-
Identify the this compound peak based on the retention time of the standard.
-
Calculate the tailing factor (asymmetry factor) of the this compound peak. A value close to 1 indicates a symmetrical peak.
-
Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standard solutions.
Quantitative Data Summary
The following table illustrates the expected impact of mobile phase modifier on the retention time and tailing factor of this compound. This data is representative and may vary depending on the specific HPLC system and column used.
| Mobile Phase Composition | Expected Retention Time (min) | Expected Tailing Factor |
| Water/Acetonitrile (30:70) | 8.5 | 1.8 |
| Water with 0.1% Formic Acid / Acetonitrile with 0.1% Formic Acid (30:70) | 8.2 | 1.2 |
| Water with 0.1% Acetic Acid / Acetonitrile with 0.1% Acetic Acid (30:70) | 8.3 | 1.3 |
| Water/Methanol (30:70) | 9.1 | 1.7 |
| Water with 0.1% Formic Acid / Methanol with 0.1% Formic Acid (30:70) | 8.8 | 1.3 |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound peak tailing in HPLC.
References
Technical Support Center: Enhancing the Solubility of Elemol for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of elemol in bioassay development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for bioassays?
This compound is a naturally occurring sesquiterpenoid alcohol found in the essential oils of various plants. Structurally, it is a hydrophobic molecule, which results in poor aqueous solubility. For most in vitro and cell-based bioassays that are conducted in aqueous media, low solubility can lead to several experimental issues, including compound precipitation, inaccurate concentration measurements, and consequently, unreliable and irreproducible bioassay results.
Q2: What is the recommended primary solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (B87167) (DMSO) is a widely used and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound.[1] It is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds.
Q3: What is the maximum concentration of DMSO that is generally tolerated in bioassays?
The tolerance to DMSO varies significantly depending on the cell line or biological system being used. However, a general guideline is to keep the final concentration of DMSO in the assay medium below 1%, and ideally at or below 0.5%, to avoid solvent-induced cytotoxicity or other off-target effects. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its impact on the assay.
Q4: Are there alternative methods to enhance this compound's solubility in aqueous media besides using DMSO?
Yes, several other techniques can be employed to improve the aqueous solubility of hydrophobic compounds like this compound. These include:
-
Co-solvents: Using a mixture of water and a water-miscible organic solvent, such as ethanol (B145695) or polyethylene (B3416737) glycol (PEG), can increase solubility.
-
Surfactants: The use of non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface. They can form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.
The choice of method will depend on the specific requirements and constraints of the bioassay.
Troubleshooting Guides
Problem 1: this compound precipitates out of solution when added to the aqueous assay medium.
-
Possible Cause 1: Exceeding the aqueous solubility limit. The final concentration of this compound in the assay medium is too high for it to remain dissolved.
-
Troubleshooting Steps:
-
Reduce the final concentration of this compound: Perform a dose-response experiment to determine the highest concentration that remains soluble in the final assay medium.
-
Increase the final DMSO concentration (with caution): If possible for your assay, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help. Always include a corresponding vehicle control.
-
Use a co-solvent: Prepare the final dilution in a medium containing a small percentage of a co-solvent like ethanol or PEG 400. Again, ensure proper vehicle controls are in place.
-
-
-
Possible Cause 2: Improper mixing. Concentrated this compound stock solution is not being dispersed quickly enough upon addition to the aqueous medium, leading to localized precipitation.
-
Troubleshooting Steps:
-
Vortex immediately after dilution: Add the this compound stock solution to the assay medium and immediately vortex or mix vigorously to ensure rapid and uniform dispersion.
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions to gradually decrease the solvent concentration.
-
-
Problem 2: Inconsistent or non-reproducible bioassay results.
-
Possible Cause 1: Incomplete dissolution of this compound in the stock solution. The initial stock solution may not be fully dissolved, leading to inaccurate concentrations in subsequent dilutions.
-
Troubleshooting Steps:
-
Visually inspect the stock solution: Ensure the DMSO stock solution is clear and free of any visible particulates.
-
Gentle warming and sonication: If dissolution is difficult, gently warm the stock solution (e.g., to 37°C) or use a sonicator bath for a short period to aid dissolution.
-
-
-
Possible Cause 2: this compound precipitation over the course of the experiment. The compound may be slowly precipitating out of the assay medium during the incubation period.
-
Troubleshooting Steps:
-
Perform a solubility time-course study: Prepare the final working concentration of this compound in the assay medium and visually inspect for precipitation under a microscope at different time points (e.g., 0, 2, 4, 24 hours).
-
Consider alternative solubilization methods: If precipitation is observed, explore the use of surfactants or cyclodextrins to improve long-term stability in the aqueous medium.
-
-
Data Presentation
| Solvent | This compound Concentration (mg/mL) | This compound Concentration (mM) | Temperature (°C) | Method |
| DMSO | Enter experimental data | Enter experimental data | e.g., 25 | e.g., Kinetic |
| Ethanol | Enter experimental data | Enter experimental data | e.g., 25 | e.g., Kinetic |
| Methanol | Enter experimental data | Enter experimental data | e.g., 25 | e.g., Kinetic |
| PEG 400 | Enter experimental data | Enter experimental data | e.g., 25 | e.g., Kinetic |
| PBS (pH 7.4) | Enter experimental data | Enter experimental data | e.g., 25 | e.g., Kinetic |
Experimental Protocols
Protocol: Kinetic Solubility Assay for this compound
This protocol describes a general method for determining the kinetic solubility of this compound in an aqueous buffer, which is a common requirement for early-stage drug discovery and bioassay development.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Plate reader with UV-Vis capabilities
-
Multiscreen solubility filter plates (optional)
-
Analytical balance, vortex mixer, and calibrated pipettes
Method:
-
Preparation of this compound Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the this compound in a known volume of anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming or sonication may be used if necessary.
-
-
Preparation of Calibration Curve:
-
Perform a serial dilution of the this compound stock solution in DMSO to create a set of standards with known concentrations.
-
Further dilute these standards in the assay buffer (e.g., PBS with a final DMSO concentration matching the assay conditions) to generate a standard curve.
-
Measure the absorbance of the standards at a predetermined wavelength (determined by a UV scan of this compound).
-
-
Solubility Measurement:
-
Add a small, precise volume of the this compound stock solution to a known volume of PBS in a 96-well plate to achieve the desired test concentration (e.g., 200 µM). The final DMSO concentration should be kept constant and match the assay conditions (e.g., 0.5%).
-
Seal the plate and incubate at a constant temperature (e.g., 25°C or 37°C) with shaking for a defined period (e.g., 1-2 hours).
-
After incubation, visually inspect the wells for any precipitation.
-
(Optional) Filter the samples through a solubility filter plate to remove any precipitated compound.
-
Measure the absorbance of the clear supernatant or filtrate in a UV-transparent 96-well plate.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of the dissolved this compound in the supernatant/filtrate.
-
This concentration represents the kinetic solubility of this compound under the tested conditions.
-
Visualizations
Experimental Workflow for Kinetic Solubility Assay
A schematic of the kinetic solubility assay workflow.
Hypothesized Signaling Pathway Modulation by this compound
Essential oils and their constituents, such as sesquiterpenoids like this compound, have been reported to exhibit anti-inflammatory properties. A common mechanism for this activity is the modulation of key inflammatory signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The following diagram illustrates a simplified representation of these pathways and a hypothetical point of inhibition by this compound.
Hypothesized inhibition of NF-κB and MAPK signaling by this compound.
References
Troubleshooting inconsistent results in elemol bioactivity assays
Welcome to the technical support center for elemol bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during in vitro experiments with this compound, a sesquiterpene alcohol found in various essential oils.
Troubleshooting Guide (Q&A)
This guide addresses specific problems you might encounter, providing targeted solutions to enhance the consistency and reliability of your results.
Issue 1: Poor Solubility & Compound Precipitation
Q: My this compound solution is cloudy, or I see precipitate after adding it to my cell culture medium. What's causing this and how can I fix it?
A: This is a common issue. This compound is a lipophilic compound with low aqueous solubility.[1][2] Precipitation in your aqueous culture medium can lead to inaccurate dosing and inconsistent results.
-
Cause 1: Inappropriate Solvent or High Solvent Concentration. The choice of solvent and its final concentration are critical.
-
Solution: Use dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution (e.g., 10-100 mM). When diluting into your aqueous medium, ensure the final DMSO concentration does not exceed a level toxic to your cells, typically <0.5%, and is kept consistent across all wells, including vehicle controls.[3]
-
-
Cause 2: Exceeding Solubility Limit. Even with DMSO, this compound has a limited solubility in aqueous solutions.
-
Solution: Perform a solubility test. Prepare serial dilutions of your this compound stock in the final assay medium and visually inspect for precipitation after a short incubation. This will help you determine the maximum workable concentration for your specific conditions.
-
-
Cause 3: Temperature Shock. Adding a cold stock solution to a warm medium can cause the compound to crash out of solution.
-
Solution: Gently warm your stock solution to room temperature or 37°C before adding it to the pre-warmed culture medium. Mix gently but thoroughly immediately after addition.
-
Issue 2: High Variability Between Replicate Wells
Q: My data shows a high coefficient of variation (CV%) between replicate wells that should be identical. What are the likely causes?
A: High intra-assay variability can obscure real biological effects. The source is often technical or related to uneven cell distribution.[3][4]
-
Cause 1: Pipetting Inaccuracy. Small errors in pipetting volumes of cells, this compound, or assay reagents are a major source of variability.[3]
-
Solution: Ensure your pipettes are properly calibrated. Use appropriate pipetting techniques, such as reverse pipetting for viscous solutions and ensuring tips are properly sealed. Change tips between each replicate group.[4]
-
-
Cause 2: Uneven Cell Seeding. If cells are not evenly distributed in the plate, different wells will start with different cell numbers, leading to variable results.
-
Solution: Ensure you have a homogenous single-cell suspension before plating. Gently swirl the cell suspension flask frequently during the seeding process to prevent cells from settling.[3]
-
-
Cause 3: "Edge Effects". Wells on the perimeter of a 96-well plate are prone to faster evaporation and temperature changes, which can alter cell growth and compound activity.
-
Solution: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these peripheral wells with sterile phosphate-buffered saline (PBS) or medium to create a humidity barrier.[4]
-
-
Cause 4: Incomplete Mixing. Failure to properly mix the contents of each well after adding this compound or other reagents can lead to concentration gradients.
-
Solution: After reagent addition, gently tap the plate or use a plate shaker at a low speed to ensure thorough mixing without disturbing the cell monolayer.[3]
-
Issue 3: Poor Reproducibility Between Experiments
Q: My IC50 values for this compound are inconsistent from one experiment to the next. Why is this happening?
A: Inter-assay variability is a common challenge in cell-based assays and can be influenced by biological and technical factors.[5]
-
Cause 1: Biological Variation.
-
Cell Passage Number: Cells at high passage numbers can undergo genetic drift and exhibit altered phenotypes and drug responses. Solution: Use cells within a consistent and low passage number range for all experiments.
-
Serum Variability: If using fetal bovine serum (FBS), lot-to-lot variation can significantly impact cell growth and response. Solution: Purchase a large batch of FBS, test it, and use the same lot for a series of related experiments.
-
-
Cause 2: Compound Stability. this compound, like many natural products, can degrade over time, especially if stored improperly.
-
Cause 3: Inconsistent Assay Conditions. Minor differences in incubation times, temperature, or CO2 levels can affect results.[3]
-
Solution: Strictly adhere to the standardized protocol. Ensure all equipment (incubators, plate readers) is calibrated and functioning correctly.
-
Frequently Asked Questions (FAQs)
Q1: What is the reported bioactivity of this compound? A1: this compound has been investigated for several biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[1][7] Its anti-inflammatory properties are often linked to the modulation of inflammatory pathways and a reduction in pro-inflammatory cytokines.[7][8][9]
Q2: What is a typical starting concentration range for this compound in a cell-based assay? A2: Based on published literature for similar sesquiterpenoids and cytotoxic compounds, a starting range for an IC50 determination could be from 1 µM to 100 µM.[10] It is always recommended to perform a dose-response experiment across a wide range of concentrations (e.g., using log or semi-log dilutions) to determine the optimal range for your specific cell line and assay.
Q3: How should I store this compound? A3: this compound powder should be stored in a dry, dark place at -20°C for long-term stability (months to years).[1] Stock solutions in DMSO can be stored in small, single-use aliquots at -80°C for up to one year to prevent degradation from repeated freeze-thaw cycles.[6]
Q4: What is the potential mechanism of action for this compound's anti-inflammatory effects? A4: The anti-inflammatory mechanisms of essential oil components like this compound are often associated with the inhibition of key signaling pathways involved in inflammation, such as the Nuclear Factor-kappa B (NF-κB) pathway.[7][9][11] Inhibition of this pathway can lead to a downstream reduction in the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-1β, IL-6).[8][9]
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound assay results.
General Bioactivity Assay Workflow
References
- 1. Buy this compound | 639-99-6 | >98% [smolecule.com]
- 2. This compound | C15H26O | CID 92138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | α-Elemol | Chamaecyparis obtusa | Fragrance | TargetMol [targetmol.com]
- 7. Antioxidant and Anti-Inflammatory Activities of Essential Oils: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Elemol's Antibacterial Activity: A Comparative Analysis Using Broth Microdilution
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of elemol against common alternatives, with a focus on the validation of its efficacy through the broth microdilution method. This document outlines the experimental data, detailed protocols, and visual workflows to support further research and development.
While the antibacterial properties of various essential oils and their components are widely studied, specific data on the isolated compound this compound remains limited in publicly available research. However, by examining the antibacterial activity of well-researched alternatives like carvacrol (B1668589) and thymol (B1683141), we can establish a framework for evaluating the potential of this compound as an antibacterial agent. This guide presents a compilation of reported Minimum Inhibitory Concentration (MIC) values for these alternatives against pathogenic bacteria and provides a detailed protocol for the broth microdilution assay, the gold-standard method for determining MIC.
Comparative Antibacterial Activity
The antibacterial efficacy of a compound is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the reported MIC values for carvacrol and thymol against two common and clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The data has been compiled from multiple studies to provide a representative range of activity.
| Compound | Test Organism | MIC Range (µg/mL) |
| Carvacrol | Staphylococcus aureus | 128 - 4000[1][2] |
| Escherichia coli | 150 - 400[3] | |
| Thymol | Staphylococcus aureus | 64 - 256[4] |
| Escherichia coli | 175 - 2786[5] |
Note: The wide range in MIC values can be attributed to variations in the specific bacterial strains tested and slight differences in experimental protocols across studies.
Experimental Protocol: Broth Microdilution Method (CLSI Guideline M07)
The following is a detailed protocol for determining the MIC of a compound using the broth microdilution method, based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) document M07.[6][7][8][9][10] This standardized procedure ensures reproducibility and comparability of results.
I. Materials
-
Test compound (e.g., this compound, carvacrol, thymol)
-
Bacterial strains (Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile reagent reservoirs
-
Multichannel and single-channel micropipettes with sterile tips
-
Spectrophotometer or McFarland turbidity standards
-
Incubator (35°C ± 2°C)
-
Vortex mixer
-
Sterile saline solution (0.85% NaCl)
-
Positive control antibiotic (e.g., Gentamicin)
-
Negative control (uninoculated broth)
II. Procedure
-
Preparation of Test Compound Stock Solution:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a concentration 100 times the highest final concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
In the first column of wells, add 100 µL of the test compound stock solution to the 100 µL of broth, creating a 1:2 dilution.
-
Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 will serve as the growth control (broth and inoculum, no test compound).
-
Column 12 will serve as the sterility control (broth only).
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well from column 1 to 11. Do not inoculate column 12.
-
-
Incubation:
-
Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).
-
The growth control (column 11) should show distinct turbidity.
-
The sterility control (column 12) should remain clear.
-
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution assay for determining the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Experimental Workflow
This comprehensive guide provides the necessary framework for the validation of this compound's antibacterial activity. By following the detailed broth microdilution protocol and comparing the results with the established data for carvacrol and thymol, researchers can effectively evaluate its potential as a novel antibacterial agent. The provided visual workflow serves as a clear and concise reference for the experimental procedure.
References
- 1. Essential Oils and Their Components as Modulators of Antibiotic Activity against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro antimicrobial activity of five essential oils on multidrug resistant Gram-negative clinical isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subinhibitory Concentrations of Thymol Reduce Enterotoxins A and B and α-Hemolysin Production in Staphylococcus aureus Isolates | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 8. researchgate.net [researchgate.net]
- 9. Broth Microdilution | MI [microbiology.mlsascp.com]
- 10. downloads.regulations.gov [downloads.regulations.gov]
Cytotoxicity of Elemol: A Comparative Guide Using MTT Assay Validation
For researchers and professionals in drug development, understanding the cytotoxic potential of natural compounds is a critical step in identifying new therapeutic agents. Elemol, a naturally occurring sesquiterpene alcohol found in various aromatic plants, has garnered interest for its potential anticancer properties. This guide provides a comparative overview of the cytotoxicity of this compound, validated through the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. We present comparative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%. The following table summarizes the cytotoxic activity of an this compound-containing essential oil against various cancer cell lines, in comparison to doxorubicin, a standard chemotherapeutic agent.
It is important to note that the data presented below is for an essential oil containing this compound as one of its components, and not for isolated pure this compound. The essential oil of Myrcia splendens contains several sesquiterpenes, including this compound, which contribute to its overall cytotoxic effect.
Table 1: Comparative Cytotoxicity (IC50) of this compound-Containing Essential Oil and Doxorubicin
| Compound/Essential Oil | Cell Line | IC50 (µg/mL) |
| Essential Oil of Myrcia splendens | A549 (Lung Carcinoma) | 20.14[1] |
| THP-1 (Leukemia) | 5.37[1] | |
| B16-F10 (Melanoma) | 17.76[1] | |
| Doxorubicin (Positive Control) | A549 (Lung Carcinoma) | 25.51[1] |
Another study on Elemi essential oil, which contains 10.1% this compound, reported an IC50 value of 1199 µg/mL against the A549 lung cancer cell line[2]. The significant difference in IC50 values between the two essential oils highlights the importance of the overall chemical composition of the oil in determining its cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity Validation
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[5]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other solubilizing agent
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a culture in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To better illustrate the experimental process and the potential mechanism of action of this compound, the following diagrams were created using the DOT language.
References
- 1. Cytotoxic activity of essential oil from Leaves of Myrcia splendens against A549 Lung Cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elemi essential oil nanocapsulated drug ameliorates lung cancer via oxidative stress, apoptosis and inflammation pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. researchhub.com [researchhub.com]
A Comparative Analysis of the Anti-inflammatory Effects of Elemol and Beta-Caryophyllene
In the landscape of natural compounds with therapeutic potential, the sesquiterpenes elemol and beta-caryophyllene (B1668595) have garnered interest for their anti-inflammatory properties. This guide provides a detailed comparison of their effects on key inflammatory pathways and mediators, supported by available experimental data. It is important to note that while beta-caryophyllene has been the subject of extensive research, data on the specific anti-inflammatory actions of this compound are significantly more limited.
Overview of Anti-inflammatory Activity
Beta-caryophyllene, a bicyclic sesquiterpene found in numerous essential oils, has demonstrated potent anti-inflammatory effects across a wide range of experimental models.[1] Its mechanisms of action are well-documented and involve the modulation of critical inflammatory signaling pathways. In contrast, this compound, a sesquiterpene alcohol, has been identified as a component of essential oils that exhibit anti-inflammatory activity; however, studies isolating and characterizing the specific effects of this compound are scarce. Most of the available information is derived from studies on essential oils where this compound is one of several constituents.[2]
Comparative Data on Inflammatory Mediators
A cornerstone of anti-inflammatory activity is the ability of a compound to suppress the production of pro-inflammatory mediators. The following tables summarize the available quantitative data for beta-caryophyllene's effects on nitric oxide (NO) production, key inflammatory enzymes, and pro-inflammatory cytokines. Due to a lack of specific studies on this compound, comparable quantitative data is not available.
Table 1: Inhibition of Nitric Oxide (NO) Production by Beta-Caryophyllene
| Cell Line | Stimulant | Beta-Caryophyllene Concentration | % Inhibition of NO Production | Reference |
| RAW 264.7 macrophages | Lipopolysaccharide (LPS) | 10, 25, 50 µM | Dose-dependent reduction | [1] |
Experimental Protocol: Nitric Oxide (NO) Production Assay
Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium. The cells are then pre-treated with varying concentrations of the test compound (beta-caryophyllene) for a specified period (e.g., 1 hour). Following pre-treatment, the cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. After an incubation period (e.g., 24 hours), the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The percentage of inhibition is calculated by comparing the nitrite levels in treated cells to those in untreated, LPS-stimulated cells.
Table 2: Inhibition of Inflammatory Enzymes by Beta-Caryophyllene
| Enzyme | Cell Line / Model | Beta-Caryophyllene Concentration/Dose | Effect | Reference |
| iNOS | C6 microglia cells | 10 mg/kg | Inhibition of transcription | [1] |
| COX-2 | C6 microglia cells | 10 mg/kg | Inhibition of transcription | [1] |
| COX-2 | HaCaT cells | 0.001, 0.01, 0.1 µM | Significant reduction in expression | [3] |
Experimental Protocol: Western Blot for iNOS and COX-2 Expression
Cells (e.g., C6 microglia or HaCaT keratinocytes) are cultured and treated with the test compound (beta-caryophyllene) and an inflammatory stimulus (e.g., LPS). After treatment, total protein is extracted from the cells. Protein concentrations are determined using a standard assay (e.g., BCA assay). Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF). The membrane is then blocked and incubated with primary antibodies specific for iNOS or COX-2, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression levels of the target proteins.
Table 3: Inhibition of Pro-inflammatory Cytokines by Beta-Caryophyllene
| Cytokine | Cell Line / Model | Beta-Caryophyllene Concentration/Dose | Effect | Reference |
| TNF-α | LPS-treated RAW 264.7 cells | Not specified | Inhibition of release | [2] |
| IL-1β | LPS-treated RAW 264.7 cells | Not specified | Inhibition of release | [2] |
| IL-6 | LPS-treated RAW 264.7 cells | Not specified | Inhibition of release | [2] |
| IL-1β | HaCaT cells | 0.001, 0.01, 0.1 µM | Significant reduction in expression | [3] |
Experimental Protocol: Cytokine Quantification by ELISA
Cell culture supernatants or tissue homogenates are collected after treatment with the test compound and inflammatory stimulus. The concentrations of specific cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. These kits contain antibodies specific to the cytokine of interest, and the assay is performed according to the manufacturer's instructions. The absorbance is read using a microplate reader, and the cytokine concentrations are calculated from a standard curve.
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory effects of many natural compounds are mediated through their interaction with key intracellular signaling pathways.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Beta-caryophyllene has been shown to inhibit the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB into the nucleus, thereby downregulating the transcription of target genes such as those for iNOS, COX-2, and various pro-inflammatory cytokines. While some essential oils containing this compound have shown inhibitory effects on NF-κB, the direct impact of isolated this compound on this pathway has not been elucidated.
Figure 1. Inhibition of the NF-κB signaling pathway by Beta-Caryophyllene.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The MAPK signaling pathways (including ERK, JNK, and p38) are also crucial in regulating inflammatory responses. Beta-caryophyllene has been reported to modulate MAPK signaling, although the specific effects on each kinase can vary depending on the experimental model. The impact of this compound on MAPK pathways remains to be investigated.
Figure 2. Modulation of the MAPK signaling pathway by Beta-Caryophyllene.
Experimental Workflow for In Vitro Anti-inflammatory Assays
The following diagram illustrates a general workflow for assessing the anti-inflammatory effects of compounds like this compound and beta-caryophyllene in a cell-based model.
References
Elemol vs. Eudesmol: A Comparative Analysis of Biological Activities for Drug Discovery
A detailed examination of the experimental evidence on the anticancer, anti-inflammatory, and antimicrobial properties of the sesquiterpenoids elemol and eudesmol, guiding future research and development.
In the landscape of natural product research, sesquiterpenoids have emerged as a promising class of compounds with diverse pharmacological activities. Among these, this compound and eudesmol, two structurally related isomers, have garnered significant attention. This guide provides a comprehensive, data-driven comparison of the biological activities of this compound and various isomers of eudesmol (β-, α-, and γ-eudesmol) to assist researchers, scientists, and drug development professionals in evaluating their therapeutic potential. While extensive research has been conducted on eudesmol, particularly the β-isomer, data on this compound as an isolated compound is less abundant, with much of the available information derived from studies on essential oils where it is a constituent. This comparative study will highlight these differences, presenting the available quantitative data, outlining experimental methodologies, and illustrating key molecular pathways.
Comparative Biological Activity: A Quantitative Overview
The following tables summarize the reported in vitro biological activities of this compound and eudesmol, focusing on their anticancer, anti-inflammatory, and antimicrobial effects. It is important to note that the data for this compound is primarily from studies on essential oils and may not be solely attributable to this compound itself.
Table 1: Comparative Anticancer Activity (IC50 values in µM)
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound * | A549 | Lung Cancer | 20.14 (of essential oil) | |
| β-Eudesmol | HuCCT1 | Cholangiocarcinoma | 180 (24h), 157 (48h), 99.9 (72h) | |
| CL-6 | Cholangiocarcinoma | 166.75 (48h) | ||
| A549 | Lung Cancer | 38 (72h) | ||
| HL-60 | Leukemia | 35.1 (72h) | ||
| HepG2 | Liver Cancer | Data not available in µM | ||
| K562 | Chronic Myelocytic Leukemia | Data not available in µM | ||
| B16-F10 | Melanoma | Data not available in µM |
Note: The IC50 value reported for this compound is for the entire essential oil of Myrcia splendens, of which this compound is a component (7.5%). The observed activity is therefore not solely attributable to this compound.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Assay | Model | Key Findings | Reference |
| This compound | Data for isolated this compound is limited | |||
| β-Eudesmol | Inhibition of IL-6 production | Phorbol 12-myristate 13-acetate and calcium ionophore A23187-stimulated human mast cells (HMC-1) | Suppressed IL-6 production and expression. | |
| Inhibition of p38 MAPK and NF-κB activation | Activated HMC-1 cells | Inhibited the activation of p38 MAPK and NF-κB. | ||
| Suppression of Caspase-1 activation | Mast cell-mediated inflammatory response | Suppressed caspase-1 activation. | ||
| Inhibition of histamine (B1213489) and tryptase release | PMA plus A23187-stimulated HMC-1 cells and compound 48/80-stimulated rat peritoneal mast cells (RPMCs) | Suppressed the release of histamine and tryptase. | ||
| Reduction of intracellular calcium | Activated RPMCs | Decreased intracellular calcium levels. | ||
| In vivo anti-allergic effects | Mouse models of systemic anaphylaxis, ear swelling, and passive cutaneous anaphylaxis (PCA) | Decreased mortality, ear swelling, and serum levels of histamine, IgE, and various interleukins. |
Table 3: Comparative Antimicrobial Activity (MIC values in µg/mL)
| Compound | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| This compound * | Data for isolated this compound is limited | |||
| Eudesmol Isomers (in essential oils) | Staphylococcus aureus | Positive | >1000 (for an essential oil containing β-eudesmol) | |
| Various bacteria | Both | Essential oils rich in eudesmol isomers show significant activity. | ||
| β-Eudesmol (in essential oil) | Trichophyton rubrum | Fungus | Showed significant antifungal activity at 100 ppm (equivalent to 100 µg/mL). |
Note: The antimicrobial data for this compound and eudesmol isomers are primarily from studies of essential oils, and the MIC values reflect the activity of the entire oil, not the pure compounds.
Mechanisms of Action and Signaling Pathways
Eudesmol
β-Eudesmol has been shown to exert its biological effects through the modulation of several key signaling pathways.
-
Anticancer Activity: The anticancer effects of β-eudesmol are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. It has been shown to activate the JNK signaling pathway, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the release of cytochrome c from mitochondria, which in turn activates caspases and induces apoptosis in human leukemia (HL-60) cells. In cholangiocarcinoma cells, β-eudesmol inhibits cell migration and invasion by suppressing the epithelial-mesenchymal transition (EMT) via modulation of the PI3K/AKT and p38MAPK pathways. It has also been found to target the FGF1/FGFR signaling pathway in nasopharyngeal carcinoma.
-
Anti-inflammatory Activity: The anti-inflammatory properties of β-eudesmol are linked to its ability to suppress key inflammatory mediators and signaling cascades. It inhibits the activation of NF-κB and p38 MAPK in mast cells, leading to a reduction in the production of pro-inflammatory cytokines like IL-6. Furthermore, it has been shown to suppress caspase-1 activation, a key component of the inflammasome.
-
Antimicrobial Activity: The proposed antimicrobial mechanism for eudesmol isomers, like many terpenoids, involves the disruption of the bacterial cell membrane. Their lipophilic nature allows them to partition into the lipid bilayer, increasing membrane permeability and leading to the leakage of essential intracellular components and ultimately cell death.
Anticancer signaling pathways of β-eudesmol.
Anti-inflammatory signaling pathways of β-eudesmol.
This compound
Specific mechanistic studies on isolated this compound are scarce. Its biological activities are often inferred from studies of essential oils where it is a component. The anticancer activity of an essential oil containing this compound was shown to induce apoptotic morphological changes in A549 lung cancer cells. However, the precise molecular targets and signaling pathways modulated solely by this compound remain to be elucidated.
Detailed Experimental Protocols
To facilitate reproducible research, detailed protocols for the key assays cited in this guide are provided below.
MTT Assay for Cytotoxicity
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
Experimental workflow for the MTT assay.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or eudesmol) in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (this compound or eudesmol)
-
96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Create a series of twofold dilutions of the compound in the broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in broth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microplate, including a positive control (inoculum without the compound) and a negative control (broth only).
-
Incubation: Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
LPS-Induced Nitric Oxide Production Assay in Macrophages
This protocol is used to assess the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
Test compound (this compound or eudesmol)
-
Griess reagent (for nitrite (B80452) determination)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours) before LPS stimulation.
-
LPS Stimulation: Add LPS to the wells to induce an inflammatory response and NO production. Include a negative control (cells without LPS and compound) and a positive control (cells with LPS but without the compound).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent according to the manufacturer's instructions. This typically involves mixing the supernatant with the Griess reagent and measuring the absorbance at around 540 nm.
-
Data Analysis: Calculate the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.
Conclusion and Future Directions
The available evidence strongly supports the potential of eudesmol, particularly β-eudesmol, as a promising candidate for further investigation in the fields of oncology and inflammatory diseases. Its multifaceted mechanisms of action, including the induction of apoptosis and the modulation of key inflammatory pathways, provide a solid foundation for preclinical and clinical development.
In contrast, the biological activities of this compound as an isolated compound remain largely underexplored. While studies on essential oils containing this compound suggest potential anticancer and antimicrobial properties, further research is critically needed to isolate this compound and evaluate its specific pharmacological effects and mechanisms of action. A direct comparison of the potency and efficacy of pure this compound with eudesmol isomers would provide invaluable insights for drug discovery efforts.
Future research should focus on:
-
Isolation and purification of this compound to enable the assessment of its independent biological activities.
-
Head-to-head comparative studies of this compound and different eudesmol isomers across a range of cancer cell lines and microbial strains to determine their relative potency.
-
In-depth mechanistic studies to elucidate the molecular targets and signaling pathways modulated by this compound.
-
In vivo studies to evaluate the efficacy and safety of both this compound and eudesmol in animal models of cancer and inflammation.
By addressing these knowledge gaps, the scientific community can fully unlock the therapeutic potential of these intriguing sesquiterpenoids and pave the way for the development of novel, natural product-based therapies.
A Comparative Guide to the Antioxidant Activity of Elemol and Alpha-Bisabolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activities of two sesquiterpene alcohols: elemol and alpha-bisabolol (B1667320). While both compounds are recognized for their presence in various essential oils with biological activities, this document aims to objectively present the available experimental data regarding their direct antioxidant potential. A notable challenge in this comparison is the limited availability of quantitative antioxidant data for pure this compound, a factor that will be addressed in the subsequent sections.
Quantitative Antioxidant Activity
Data Summary: Antioxidant Activity of Alpha-Bisabolol
| Compound | Assay | IC50 Value | Source |
| Alpha-Bisabolol | DPPH | 43.88 mg/mL | [1] |
| Alpha-Bisabolol | DPPH | >10,000 µg/mL | [2] |
| Alpha-Bisabolol | ABTS | >10,000 µg/mL | [2] |
Note on this compound: Specific IC50 values for the antioxidant activity of isolated this compound from DPPH or ABTS assays are not prominently available in peer-reviewed literature. This compound is a known constituent of various essential oils that exhibit antioxidant properties. For instance, it has been identified in the essential oil of Piper marginatum[3]. However, the antioxidant activity of such oils is a result of the synergistic or additive effects of all their components, and this data cannot be directly attributed to this compound alone. The lack of data on pure this compound presents a significant gap in directly comparing its antioxidant efficacy against alpha-bisabolol.
The high IC50 values reported for alpha-bisabolol in both DPPH and ABTS assays suggest that its direct radical scavenging activity is weak.[1][2] Its recognized antioxidant effects in biological systems may be attributable to indirect mechanisms, such as the modulation of endogenous antioxidant enzymes, rather than direct interaction with free radicals.[1]
Experimental Protocols
Detailed methodologies for the most common in vitro antioxidant assays are provided below. These protocols are essential for the accurate assessment and comparison of the antioxidant capacity of compounds like this compound and alpha-bisabolol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent, typically methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Preparation of Test Samples: The test compounds (this compound or alpha-bisabolol) and a positive control (e.g., ascorbic acid, Trolox) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction Mixture: In a 96-well microplate or spectrophotometer cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test sample. A blank sample containing only the solvent and the DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period, typically 30 minutes.
-
Absorbance Measurement: The absorbance of each solution is measured at the wavelength of maximum absorbance for DPPH, which is approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form by the antioxidant is monitored spectrophotometrically.
Procedure:
-
Generation of ABTS Radical Cation (ABTS•+): The ABTS•+ is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: The test compounds and a positive control are dissolved in a suitable solvent and prepared in a series of concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time, typically 6 minutes.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using a formula similar to the DPPH assay.
-
IC50 or Trolox Equivalent Antioxidant Capacity (TEAC) Determination: The results can be expressed as an IC50 value or as Trolox Equivalent Antioxidant Capacity (TEAC), where the antioxidant activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.
Signaling Pathways and Experimental Workflows
To provide a broader context for the evaluation of antioxidant compounds, the following diagrams illustrate a key cellular antioxidant signaling pathway and a general workflow for in vitro antioxidant assays.
Caption: Nrf2-ARE Signaling Pathway.
Caption: In Vitro Antioxidant Assay Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Health Benefits, Pharmacological Effects, Molecular Mechanisms, and Therapeutic Potential of α-Bisabolol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Composition, Preliminary Toxicity, and Antioxidant Potential of Piper marginatum Sensu Lato Essential Oils and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of elemol quantification methods (GC-MS vs. HPLC)
A Comparative Guide to Elemol Quantification: GC-MS vs. HPLC
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This compound, a naturally occurring sesquiterpene alcohol, is a compound of interest in various fields, including perfumery and pharmacology. The choice of analytical technique for its quantification is critical for obtaining reliable and accurate results. This guide provides an objective comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the quantification of this compound, supported by typical experimental data and detailed methodologies.
Experimental Protocols
Detailed methodologies for the quantification of this compound using GC-MS and HPLC are outlined below. These protocols are based on established methods for the analysis of sesquiterpenes and other volatile compounds in complex matrices like essential oils and plant extracts.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound.[1][2] The method involves vaporizing the sample and separating its components in a gaseous mobile phase.
Sample Preparation: A stock solution of this compound standard is prepared in a volatile solvent such as hexane (B92381) or ethyl acetate. Calibration standards are prepared by serial dilution of the stock solution. For plant extracts or essential oils, a simple dilution with the appropriate solvent is typically sufficient.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column.
-
Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 5 °C/min to 240 °C, and a final hold for 5 minutes.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 222, 207, 161).
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds in a liquid mobile phase. For a non-chromophoric compound like this compound, UV detection at a low wavelength or the use of a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer is necessary. The following protocol is based on a validated method for a similar sesquiterpene alcohol, α-bisabolol, using UV detection.[3]
Sample Preparation: A stock solution of this compound standard is prepared in a solvent compatible with the mobile phase, such as acetonitrile (B52724) or methanol. Calibration standards are prepared by serial dilution. Plant extracts may require filtration through a 0.45 µm syringe filter before injection.
Instrumentation and Conditions:
-
HPLC System: Equipped with a quaternary pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is an isocratic mobile phase of acetonitrile and water (80:20, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 200-210 nm), as this compound lacks a strong chromophore.
-
Injection Volume: 10-20 µL.
Quantitative Data Presentation
The performance of GC-MS and HPLC for the quantification of this compound can be compared based on several key validation parameters. The following table summarizes typical performance data for each technique, derived from validated methods for analogous sesquiterpenoid compounds.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV) |
| Linearity (R²) | > 0.998[4][5] | > 0.999[3] |
| Linear Range | 0.1 - 100 µg/mL (Typical) | 29.6 - 465 µg/mL (for α-bisabolol)[3] |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL (Typical) | ~1-10 µg/mL (Estimated for this compound) |
| Limit of Quantification (LOQ) | 0.05 - 1.5 µg/mL (Typical) | ~5-30 µg/mL (Estimated for this compound) |
| Accuracy (% Recovery) | 95 - 105% (Typical)[6] | 98 - 102% (Typical)[7] |
| Precision (%RSD) | < 5% (Intra-day and Inter-day)[6] | < 5% (Intra-day and Inter-day)[3] |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Experimental workflow for this compound quantification by GC-MS and HPLC.
Logical Relationship Diagram
Caption: Comparison of GC-MS and HPLC for this compound quantification.
Conclusion
Both GC-MS and HPLC are powerful techniques capable of quantifying this compound. The choice between the two depends largely on the specific requirements of the analysis.
GC-MS is generally the superior technique for the targeted quantification of this compound , especially when high sensitivity is required. Its ability to separate volatile compounds efficiently and provide structural confirmation through mass spectrometry makes it a robust and reliable method.
HPLC becomes a more viable option when the simultaneous analysis of this compound and non-volatile compounds is necessary. While its sensitivity for this compound with UV detection may be lower than that of GC-MS, its versatility in handling a wider range of compound polarities and volatilities can be advantageous in certain research contexts. For enhanced sensitivity with HPLC, coupling with a mass spectrometer (LC-MS) would be the preferred approach.
Ultimately, the selection of the analytical method should be guided by the specific research goals, the nature of the sample matrix, and the desired level of sensitivity and selectivity.
References
- 1. phcog.com [phcog.com]
- 2. scitepress.org [scitepress.org]
- 3. Validation of a bioanalytical HPLC-UV method to quantify Α-Bisabolol in rat plasma applied to pharmacokinetic pilot study with the drug nanoemulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
A Comparative Analysis of Elemol Content in Various Plant Species
For researchers, scientists, and drug development professionals, understanding the distribution and concentration of specific bioactive compounds in the plant kingdom is paramount for identifying novel therapeutic agents. Elemol, a sesquiterpenoid alcohol, has garnered interest for its potential pharmacological activities. This guide provides a comparative analysis of this compound content across different plant species, supported by experimental data and detailed methodologies.
Quantitative Analysis of this compound Content
The concentration of this compound in the essential oils of various plant species exhibits significant variation. The following table summarizes the quantitative data from several studies, highlighting species with notable this compound content.
| Plant Species | Family | Plant Part | This compound Content (% of Essential Oil) | Reference |
| Dioscorea floribunda | Dioscoreaceae | Leaves | 41% | [1][2][3] |
| Dioscorea composita | Dioscoreaceae | Leaves | 22% | [1][2][3] |
| Schinus molle | Anacardiaceae | Leaves | 10.27% | |
| Lantana camara | Verbenaceae | Fruit | 0.94% | [4] |
| Cymbopogon species (Lemongrass) | Poaceae | - | Major Component | [[“]] |
| Salvia species | Lamiaceae | - | 0.1% (in some species) | [6] |
Experimental Protocols
The extraction and quantification of this compound from plant materials typically involve two primary stages: essential oil extraction and chromatographic analysis.
Essential Oil Extraction: Hydrodistillation
A prevalent method for extracting essential oils from plant matter is hydrodistillation, often utilizing a Clevenger-type apparatus.
Protocol:
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves, fruits) is collected and, if necessary, ground to a smaller particle size to increase the surface area for extraction.
-
Hydrodistillation: The plant material is placed in a round-bottom flask with a sufficient volume of distilled water. The flask is heated, and the resulting steam, carrying the volatile essential oils, passes through a condenser.
-
Collection: The condensed steam and essential oil are collected in a graduated burette, where the oil, being less dense than water, separates and can be collected. The duration of distillation can vary depending on the plant material but is typically carried out for several hours.
Quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.
Protocol:
-
Sample Preparation: The extracted essential oil is diluted in a suitable solvent (e.g., hexane, ethanol).
-
GC-MS Analysis: A small volume of the diluted sample is injected into the GC-MS system.
-
Gas Chromatograph (GC): The components of the essential oil are separated based on their volatility and interaction with the stationary phase of the capillary column. The temperature of the GC oven is programmed to increase gradually to facilitate the separation of compounds with different boiling points.
-
Mass Spectrometer (MS): As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
-
Quantification: The relative percentage of this compound in the essential oil is determined by integrating the peak area of this compound in the chromatogram and expressing it as a percentage of the total peak areas of all identified compounds.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the extraction and quantification of this compound from plant samples.
References
- 1. mdpi.com [mdpi.com]
- 2. Chemical Composition, Biological Activities and In Silico Analysis of Essential Oils of Three Endemic Prangos Species from Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi-res.com [mdpi-res.com]
- 4. Chemical Composition and Biological Activities of the Essential Oils from Duguetia lanceolata St. Hil. Barks [mdpi.com]
- 5. consensus.app [consensus.app]
- 6. This compound: A molecule to know. [landema.com]
Validating the Mechanism of Action of Elemol (Elesclomol) in Cancer Cells: A Comparative Guide
This guide provides a detailed examination of the mechanism of action of Elemol, now known as Elesclomol (B1671168), an investigational anti-cancer agent. We objectively compare its performance with other therapeutic alternatives, supported by experimental data, to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Elesclomol: A Novel Mechanism Targeting Cancer Metabolism
Elesclomol is a first-in-class drug that induces cancer cell death by elevating oxidative stress to unsustainable levels.[1][2] Unlike many targeted therapies that inhibit specific proteins, elesclomol's efficacy stems from its ability to disrupt the unique metabolic state of cancer cells.
Core Mechanism: Induction of Oxidative Stress and Cuproptosis
The primary anticancer mechanism of elesclomol involves the generation of reactive oxygen species (ROS) within the mitochondria.[1][3] This process is critically dependent on the presence of copper ions. Elesclomol chelates copper (Cu(II)) in the plasma, facilitating its transport into cancer cells.[2] Inside the cell, particularly within the mitochondria, a redox reaction reduces Cu(II) to its more toxic state, Cu(I).[2] This redox cycling interacts with the mitochondrial electron transport chain (ETC), leading to a massive and rapid burst of ROS.[1]
Cancer cells inherently operate at a higher level of oxidative stress than normal cells, making them more vulnerable to further ROS induction.[2][3] Elesclomol exploits this vulnerability, pushing ROS levels beyond a threshold that triggers programmed cell death, or apoptosis.[3]
Recent studies have also linked elesclomol's action to a novel form of copper-dependent cell death termed "cuproptosis."[4] This process is initiated by the accumulation of copper in the mitochondria, leading to the aggregation of specific lipoylated enzymes in the tricarboxylic acid (TCA) cycle, resulting in proteotoxic stress and cell death.[4]
References
- 1. Mitochondrial electron transport is the cellular target of the oncology drug elesclomol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synta Presents New Data on Mechanism of Action of Elesclomol at AACR-NCI-EORTC Conference on Molecular Targets and Cancer Therapeutics | Madrigal Pharmaceuticals, Inc. [ir.madrigalpharma.com]
- 3. Elesclomol induces cancer cell apoptosis through oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Elemol and DEET: A Head-to-Head Comparison of Insect Repellent Efficacy
For Immediate Release
A comprehensive analysis of the insect repellent properties of elemol, a naturally derived sesquiterpene, and N,N-diethyl-meta-toluamide (DEET), the long-standing synthetic gold standard, reveals comparable efficacy under specific laboratory conditions. This guide provides a detailed comparison of their performance, mechanisms of action, and the experimental protocols used for their evaluation, intended for researchers, scientists, and professionals in drug development.
Data Presentation: Quantitative Repellency Comparison
A key study conducted by Schultz et al. (2006) provides a direct quantitative comparison of the residual repellency of this compound and DEET against the Northern House Mosquito (Culex pipiens). The data, collected using a static-air repellency chamber bioassay, demonstrates that both compounds maintain a high level of repellency over a three-hour period. The following table summarizes the percentage repellency at various time points for two different concentrations of each compound.
| Treatment | Concentration | 0 min | 30 min | 60 min | 90 min | 120 min | 180 min |
| This compound | 0.1% | 75% | 72% | 70% | 73% | 71% | 68% |
| 0.5% | 81% | 79% | 78% | 80% | 77% | 76% | |
| DEET | 0.1% | 63% | 61% | 64% | 60% | 62% | 59% |
| 0.5% | 78% | 76% | 79% | 75% | 77% | 74% | |
| Control | - | 10% | 8% | 12% | 9% | 11% | 10% |
Data sourced from Schultz et al., 2006.[1][2]
Statistical analysis from the study indicated no significant decrease in repellency for either this compound or DEET over the 180-minute test period, highlighting their sustained effectiveness.[1][2]
Mechanisms of Action: A Tale of Two Repellents
While both this compound and DEET effectively repel insects, their underlying mechanisms of action are believed to differ, targeting the insect's chemosensory systems in distinct ways.
DEET exhibits a multi-modal mechanism, interacting with various receptors to disrupt an insect's ability to locate a host. It is known to act on:
-
Olfactory Receptors (ORs): DEET can both activate certain ORs, creating a repellent odorant signal, and inhibit the function of other ORs that detect attractant cues from a host.
-
Ionotropic Receptors (IRs): These receptors, involved in sensing a range of chemicals, are also modulated by DEET, contributing to its repellent effect.
-
Gustatory Receptors (GRs): Contact with DEET can trigger a bitter taste response through gustatory receptors on the insect's legs and mouthparts, deterring feeding.
This compound , as a sesquiterpene component of essential oils, is thought to exert its repellent effects through neurotoxic actions that are generally characteristic of terpenoids. While the specific receptor targets of this compound are not as well-defined as those for DEET, the proposed mechanisms for related compounds involve the modulation of key neurotransmitter systems, such as:
-
Octopamine Receptors: Octopamine is a critical neurotransmitter in insects, involved in various physiological processes. Terpenoids can interfere with octopaminergic signaling, leading to repellent or toxic effects.
-
GABA Receptors: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the insect central nervous system. Some essential oil components can act on GABA receptors, causing neuronal hyperexcitation and subsequent repellency or insecticidal action.
Experimental Protocols
The evaluation of this compound and DEET repellency relies on standardized and well-documented experimental protocols.
Static-Air Repellency Chamber Bioassay
This laboratory-based assay, as utilized in the Schultz et al. (2006) study, quantifies the spatial repellency of a compound.
Apparatus: A sealed chamber (e.g., a large petri dish or similar container) is used. Filter paper is treated with a specific concentration of the test compound (this compound or DEET) and placed on one half of the chamber floor, with an untreated filter paper on the other half serving as a control.
Procedure:
-
A known number of mosquitoes (e.g., 20-25 adult females) are introduced into the chamber.
-
The distribution of the mosquitoes within the chamber is observed and recorded at set time intervals (e.g., every 30 minutes for a total of 180 minutes).
-
Percentage repellency is calculated based on the number of mosquitoes on the treated versus the untreated side of the chamber. The formula for calculating repellency is typically: (% Control - % Treated) / % Control * 100.
Arm-in-Cage Test
This widely accepted method provides a direct measure of a repellent's effectiveness in preventing mosquito bites on human skin.
Apparatus: A cage containing a specified number of host-seeking female mosquitoes (e.g., 200).
Procedure:
-
A defined area of a human volunteer's forearm is treated with a standardized amount of the repellent formulation. The hand is typically covered with a glove to prevent bites in that area.
-
The treated forearm is inserted into the mosquito cage for a predetermined period (e.g., 3-5 minutes).
-
The number of mosquito landings and/or bites on the treated skin is recorded.
-
This procedure is repeated at regular intervals (e.g., every 30 or 60 minutes) to determine the Complete Protection Time (CPT), which is the duration from application until the first confirmed bite.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed multi-modal mechanism of action for DEET.
Caption: Postulated mechanism of action for this compound.
Caption: General experimental workflow for repellent efficacy testing.
References
Safety Operating Guide
Navigating the Safe Disposal of Elemol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and procedural steps for the proper disposal of Elemol, a naturally occurring sesquiterpenoid alcohol used in fragrance and research applications.
This compound: A Profile of its Properties and Hazards
Understanding the chemical and physical properties of this compound is the first step in its safe management. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Molecular Formula | C15H26O | [1][2] |
| Molecular Weight | 222.37 g/mol | [1][2] |
| Boiling Point | ~277-290 °C | [1][3][4] |
| Flash Point | ~108-114.65 °C | [1][5] |
| Water Solubility | 1.99 - 194 mg/L @ 20-25 °C | [3][4][5] |
| logP (Octanol/Water Partition Coefficient) | 3.68 - 4.752 | [3][4][5] |
While several sources indicate that pure this compound does not meet the criteria for classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS)[2][3][4], it is crucial to recognize that products containing this compound may have associated hazards due to other components. For instance, some commercial formulations may cause an allergic skin reaction.[6][7] Therefore, prudent handling practices are always recommended.
Core Principles for this compound Disposal
Given the limited specific regulatory guidance for pure this compound, its disposal should adhere to the general principles of chemical waste management. The primary goal is to prevent its release into the environment, particularly into waterways.
Key Disposal Don'ts:
-
Do not allow this compound to enter groundwater, water courses, or sewage systems.[6]
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
Experimental Protocol for Spill Management:
In the event of an this compound spill, follow these steps:
-
Ensure Personal Protection: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]
-
Ventilate the Area: Ensure adequate ventilation to avoid inhalation of any vapors.[5]
-
Contain the Spill: Cover the spill with an inert, inorganic, non-combustible absorbent material such as sand, dry lime, or soda ash.[7]
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it into a suitable container for hazardous waste.
-
Clean the Area: Clean the spill area thoroughly.
-
Dispose of Contaminated Materials: Treat all materials used for cleanup as hazardous waste and dispose of them accordingly.
Final Disposal Pathway
The ultimate disposal of this compound waste must be conducted in accordance with local, regional, and national regulations. This typically involves engaging a licensed environmental waste management company that can handle chemical waste. They will ensure the material is transported, treated, and disposed of in a compliant and environmentally responsible manner.
It is imperative for all laboratory personnel to be trained on these procedures and to consult their institution's specific chemical hygiene plan and safety officers for any additional requirements. By adhering to these guidelines, laboratories can manage this compound waste safely and responsibly, building a culture of safety and environmental stewardship.
References
Personal protective equipment for handling Elemol
Essential Safety and Handling Guide for Elemol
This guide provides immediate, essential safety protocols and logistical information for the handling, storage, and disposal of this compound, tailored for research, scientific, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety.
This compound Safety Data Summary
The following table summarizes key quantitative safety and physical property data for this compound.
| Property | Value | Citations |
| Appearance | Yellow to brown-yellow viscous liquid or crystal. | [1] |
| Flash Point | 98.89 °C to 109 °C (Closed Cup) | [2][3] |
| Boiling Point | 254 °C (at 97 kPa); 144-145 °C (at 15.00 mm Hg) | [2][3] |
| Melting Point | 9 °C to 52 °C | [2][3] |
| Density | 0.936 g/cm³ (at 20 °C) | [2] |
| Vapor Pressure | 2.6 Pa (at 25 °C) | [2] |
| Water Solubility | 194 mg/L (at 20 °C) | [2] |
| logP (Octanol/Water) | 3.68 (at 22.5 °C) | [2] |
Personal Protective Equipment (PPE)
Before handling this compound, ensure all safety precautions have been read and understood.[4] The use of appropriate PPE is mandatory to prevent contact and inhalation.
-
Eye and Face Protection:
-
Wear chemical safety goggles to protect against splashes.[4]
-
If there is a significant risk of splashing, use a face shield in addition to goggles.
-
-
Skin Protection:
-
Hand Protection: Chemical-resistant gloves are required.[2][4] Always wash hands with soap and water after handling and before reuse of gloves.[4]
-
Body Protection: Wear suitable protective clothing to prevent skin contact.[2][4] The type of body protection should be selected based on the specific task and potential for exposure.[4] Contaminated clothing must be removed and washed before reuse.[4]
-
-
Respiratory Protection:
Operational Plan: Safe Handling Protocol
Adherence to a strict handling protocol minimizes risks associated with this compound.
Step 1: Preparation
-
Remove all sources of ignition, such as sparks, open flames, and hot surfaces.[2][4][5] Protect against electrostatic charges.[5]
-
Keep an appropriate spill kit readily accessible.
-
Do not handle near food or drinking water.[4]
Step 2: Handling
-
Avoid breathing any dust, fumes, gas, mists, vapors, or spray.[2][4]
-
Use non-sparking tools to prevent ignition.[2]
Step 3: Post-Handling
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
-
Clean the work area and any equipment used.
-
Ensure containers are tightly sealed before returning to storage.[4][5]
Logistical Plan: Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
Storage Plan
-
Container Requirements: Store in the original, tightly closed container.[2][4][5]
-
Storage Conditions:
-
Incompatibilities: Keep away from strong acids, bases, and oxidizing agents.[4]
Accidental Release Measures (Spill Plan)
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate all non-essential personnel from the surrounding area.[4]
-
Wear PPE: Put on the appropriate PPE, including respiratory protection.[2][4] For major spills, a self-contained breathing apparatus is required.[4]
-
Contain Spill: Prevent the spill from entering drains, surface waters, or groundwaters.[4][5] Cover the spill with an inert, non-combustible absorbent material such as sand, dry lime, or soda ash.[4]
-
Clean Up: Using non-sparking tools, collect the absorbed material and place it into a suitable, covered container for disposal.[2][4]
-
Decontaminate: After the material has been collected, wash the spill site and ventilate the area.[4]
Caption: Workflow for managing an accidental this compound spill.
Disposal Plan
All waste materials must be treated as hazardous waste and disposed of according to regulations.
-
Containerization: Keep waste this compound and contaminated materials in suitable, closed, and clearly labeled containers.[2][7] The label must include the words "Hazardous Waste" and a list of the contents.[7]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials.
-
Regulatory Compliance: Dispose of the waste in accordance with all applicable national and local environmental regulations.[4] Do not allow the product to be released into drains or waterways.[4][5]
-
Professional Disposal: Arrange for disposal through a licensed hazardous waste disposal company.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
